molecular formula C10H8FNO2 B8403333 6-Fluoro-4-methoxyisoquinolin-1-ol

6-Fluoro-4-methoxyisoquinolin-1-ol

Katalognummer: B8403333
Molekulargewicht: 193.17 g/mol
InChI-Schlüssel: CSOAIDODLLSOKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-methoxyisoquinolin-1-ol is a synthetic fluorinated isoquinoline derivative designed for advanced chemical and pharmaceutical research. The compound features a privileged isoquinoline scaffold, a structure widely recognized in medicinal chemistry for its diverse biological activities . The strategic incorporation of fluorine at the 6-position and a methoxy group at the 4-position is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery . Isoquinoline derivatives are of significant research interest due to their presence in numerous biologically active compounds and natural products . They have demonstrated a broad spectrum of pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . Fluorinated heterocycles, in particular, constitute a large and growing class of compounds in the development of pharmaceuticals and agrochemicals, with fluorine atoms often enhancing bioavailability and binding affinity . As such, 6-Fluoro-4-methoxyisoquinolin-1-ol serves as a valuable building block for exploring new structure-activity relationships (SAR) in the development of multi-target therapeutic agents . Researchers can utilize this compound in various applications, including but not limited to, the synthesis of novel molecular libraries, as a standard in analytical method development, and in biochemical screening assays to investigate new mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C10H8FNO2

Molekulargewicht

193.17 g/mol

IUPAC-Name

6-fluoro-4-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8FNO2/c1-14-9-5-12-10(13)7-3-2-6(11)4-8(7)9/h2-5H,1H3,(H,12,13)

InChI-Schlüssel

CSOAIDODLLSOKY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CNC(=O)C2=C1C=C(C=C2)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-4-methoxyisoquinolin-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of fluorine and methoxy substituents can significantly modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of 6-Fluoro-4-methoxyisoquinolin-1-ol, a specific derivative with potential for further exploration in drug discovery. While direct experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to propose a robust framework for its chemical synthesis, structural elucidation, and potential therapeutic applications. We will delve into the rationale behind synthetic strategies, detail protocols for characterization, and explore the promising future of this and similar compounds in addressing unmet medical needs.

Introduction: The Significance of the Isoquinolin-1-one Scaffold

The isoquinolin-1-one core, a bicyclic aromatic system, is a cornerstone in the development of novel therapeutic agents.[1][2] Its presence in a wide array of natural alkaloids with potent biological activities has inspired medicinal chemists to explore its synthetic derivatives for various therapeutic targets.[3][4] These compounds have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5]

The introduction of a fluorine atom at the 6-position and a methoxy group at the 4-position of the isoquinolin-1-ol skeleton is a deliberate design strategy. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through unique electronic interactions, and increase lipophilicity, which can aid in cell membrane permeability.[1] The methoxy group, a common substituent in natural products, can also influence biological activity and solubility. The "-ol" designation at the 1-position indicates the presence of a hydroxyl group, which exists in tautomeric equilibrium with its keto form, isoquinolin-1(2H)-one. This tautomerism can be critical for biological activity and intermolecular interactions.

This guide will provide a detailed exploration of the chemical nature of 6-Fluoro-4-methoxyisoquinolin-1-ol, offering a scientifically grounded, albeit theoretical, pathway for its synthesis and characterization, thereby empowering researchers to unlock its full potential.

Proposed Synthesis of 6-Fluoro-4-methoxyisoquinolin-1-ol

Retrosynthetic Analysis

A logical retrosynthetic approach to 6-Fluoro-4-methoxyisoquinolin-1-ol points towards a key cyclization step of a suitably substituted 2-halobenzamide with an active methylene compound. This approach is favored for its versatility and the availability of starting materials.

G target 6-Fluoro-4-methoxyisoquinolin-1-ol intermediate1 Substituted 2-halobenzamide target->intermediate1 intermediate2 Active Methylene Compound target->intermediate2 precursor1 Substituted Benzoic Acid intermediate1->precursor1 precursor2 Substituted Aniline intermediate1->precursor2

Caption: Retrosynthetic analysis of 6-Fluoro-4-methoxyisoquinolin-1-ol.

Proposed Synthetic Pathway

The proposed synthesis commences with the preparation of a substituted benzamide, which then undergoes a copper- or palladium-catalyzed intramolecular cyclization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: (Optional) Hydrolysis to -ol form start 2-Bromo-5-fluorobenzoic acid reagent1 Thionyl Chloride (SOCl2) start->reagent1 1. intermediate1 2-Bromo-5-fluorobenzoyl chloride reagent1->intermediate1 reagent2 Aminoacetaldehyde dimethyl acetal intermediate1->reagent2 2. product1 N-(2,2-dimethoxyethyl)-2-bromo-5-fluorobenzamide reagent2->product1 product1_ref N-(2,2-dimethoxyethyl)-2-bromo-5-fluorobenzamide reagent3 Polyphosphoric Acid (PPA) or Eaton's Reagent product1_ref->reagent3 product2 6-Fluoro-4-methoxyisoquinolin-1(2H)-one reagent3->product2 product2_ref 6-Fluoro-4-methoxyisoquinolin-1(2H)-one reagent4 Acid/Base Hydrolysis product2_ref->reagent4 final_product 6-Fluoro-4-methoxyisoquinolin-1-ol reagent4->final_product

Caption: Proposed synthetic pathway for 6-Fluoro-4-methoxyisoquinolin-1-ol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2,2-dimethoxyethyl)-2-bromo-5-fluorobenzamide

  • To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-5-fluorobenzoyl chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a solution of aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2,2-dimethoxyethyl)-2-bromo-5-fluorobenzamide.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for efficient amidation with the amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of 6-Fluoro-4-methoxyisoquinolin-1(2H)-one

  • Add N-(2,2-dimethoxyethyl)-2-bromo-5-fluorobenzamide (1.0 eq) to polyphosphoric acid (PPA) or Eaton's reagent (10 eq by weight).

  • Heat the mixture to 100-120 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-Fluoro-4-methoxyisoquinolin-1(2H)-one.

Causality: Strong acids like PPA or Eaton's reagent are required to promote the intramolecular Friedel-Crafts type cyclization. The acetal group is hydrolyzed in situ to an aldehyde, which then participates in the ring closure.

Structural Elucidation and Characterization

The definitive identification of the synthesized 6-Fluoro-4-methoxyisoquinolin-1-ol would rely on a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR Aromatic protons on the benzene and pyridine rings with characteristic chemical shifts and coupling constants. A singlet for the methoxy group protons. A broad singlet for the N-H proton of the lactam tautomer.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon (or the carbon bearing the hydroxyl group), and the methoxy carbon.
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈FNO₂).
Infrared (IR) Characteristic absorption bands for the N-H stretch (lactam), C=O stretch (lactam), C-O stretch (methoxy and phenol), and C-F stretch.[7]

Self-Validation: The combination of these spectroscopic methods provides a self-validating system. The molecular formula from high-resolution mass spectrometry should be consistent with the number and types of protons and carbons observed in the NMR spectra. 2D NMR techniques like COSY, HSQC, and HMBC would be instrumental in confirming the connectivity of the atoms.

Potential Applications in Drug Discovery

The 6-Fluoro-4-methoxyisoquinolin-1-ol scaffold holds significant promise for various therapeutic areas due to the known biological activities of related isoquinoline and quinoline derivatives.

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer properties by targeting various cellular pathways.[3] The presence of the fluoro and methoxy groups could enhance these activities.

  • Antimicrobial and Antiviral Properties: Fluorinated quinolones are a well-established class of antibiotics.[8][9] The isoquinoline core is also found in compounds with antiviral activity.[5]

  • Enzyme Inhibition: The isoquinolin-1-one structure is a known pharmacophore for the inhibition of various enzymes, including kinases and phosphodiesterases.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas scaffold 6-Fluoro-4-methoxyisoquinolin-1-ol oncology Oncology scaffold->oncology Anticancer infectious_disease Infectious Diseases scaffold->infectious_disease Antimicrobial/Antiviral inflammation Inflammation scaffold->inflammation Enzyme Inhibition cns_disorders CNS Disorders scaffold->cns_disorders Receptor Modulation

Caption: Potential therapeutic applications of 6-Fluoro-4-methoxyisoquinolin-1-ol.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit theoretical, framework for the synthesis, characterization, and potential applications of 6-Fluoro-4-methoxyisoquinolin-1-ol. The proposed synthetic route is based on well-established chemical principles and provides a solid starting point for any researcher interested in this novel molecule. The predicted spectroscopic data offers a roadmap for its structural confirmation.

Future research should focus on the practical execution of the proposed synthesis and the thorough characterization of the final compound. Subsequent in-vitro and in-vivo studies will be crucial to validate its predicted biological activities and to explore its full therapeutic potential. The modularity of the proposed synthesis also allows for the generation of a library of related analogs, which will be invaluable for establishing structure-activity relationships and for optimizing lead compounds in future drug discovery efforts.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [Link]

  • Isoquinolone synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • 6-Fluoroquinolin-4-ol. BuyersGuideChem. [Link]

  • 6-Fluoroquinolin-4-ol. PubChem. [Link]

  • Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. [Link]

  • Method for synthetizing 6-methoxyquinoline.
  • Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. PubMed. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. PubMed. [Link]

  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. [Link]

  • 4-Fluoroisoquinoline manufacturing method.
  • Molecular Characterization with FT-IR Spectrometry. Biocompare. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Fluoro-4-methoxyisoquinolin-1-ol

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-4-methoxyisoquinolin-1-ol, a substituted isoquinolinone of significant interest to researchers in medicinal chemistry and drug development. Due to the apparent novelty of this specific compound, a publicly listed CAS number was not identified at the time of this writing, underscoring its status as a unique chemical entity for exploration. This document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures, and discusses its potential therapeutic applications. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug discovery, offering both theoretical grounding and practical, field-proven insights.

Introduction and Structural Elucidation

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The introduction of specific substituents, such as a fluorine atom at the 6-position and a methoxy group at the 4-position, is a strategic design choice aimed at modulating the molecule's electronic properties, lipophilicity, metabolic stability, and receptor-binding interactions. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom and can enhance binding affinity and improve pharmacokinetic profiles.[3]

The target compound, 6-Fluoro-4-methoxyisoquinolin-1-ol, exists in tautomeric equilibrium with its more stable keto form, 6-Fluoro-4-methoxyisoquinolin-1(2H)-one . Throughout this guide, we will refer to this more stable keto tautomer.

Chemical Structure and Properties
  • Systematic IUPAC Name: 6-Fluoro-4-methoxyisoquinolin-1(2H)-one

  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.18 g/mol

PropertyPredicted Value
CAS Number Not available in public databases
Appearance Likely an off-white to pale yellow solid
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water.
Tautomerism Exists in equilibrium between the -ol and -one forms, with the keto form predominating.

Proposed Synthetic Strategy

The synthesis of substituted isoquinolinones can be achieved through several established methodologies, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[4][5][6] For the target molecule, a robust approach would involve the construction of a suitably substituted phenethylamine precursor followed by cyclization. The following multi-step synthesis is proposed, leveraging principles from the Bischler-Napieralski reaction, a cornerstone of isoquinoline synthesis.[2][7]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Oxidation cluster_3 Step 4 & 5: Rearrangement & Tautomerization A 2-(3-Fluorophenyl)ethan-1-amine C N-(2-(3-fluorophenyl)ethyl)-2-methoxyacetamide A->C Et3N, DCM, 0°C to RT B Methoxyacetyl chloride B->C D 6-Fluoro-1-(methoxymethyl)- 3,4-dihydroisoquinoline C->D POCl3 or PPA, Heat E 6-Fluoro-1-(methoxymethyl)isoquinoline D->E Pd/C, Toluene, Reflux F 6-Fluoro-4-methoxyisoquinolin-1(2H)-one (Target Molecule) E->F Acid/Base Catalysis Applications center 6-Fluoro-4-methoxy- isoquinolin-1-one app1 Oncology center->app1 PI3K/mTOR Pathway Sigma-2 Ligands [28] app2 Neuropharmacology center->app2 CNS Receptor Modulation [31] app3 Antimicrobial Research center->app3 Antiviral/Antibacterial Scaffold [28, 32] app4 Chemical Biology center->app4 19F NMR Probe PET Imaging Precursor [10]

Sources

An In-Depth Technical Guide to the Tautomerism of 6-Fluoro-4-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric behavior of heterocyclic compounds is a critical determinant of their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical exploration of the lactam-lactim tautomerism of 6-fluoro-4-methoxyisoquinolin-1(2H)-one, a scaffold of interest in medicinal chemistry. By synthesizing established principles of physical organic chemistry with modern analytical techniques, this document offers a framework for understanding and characterizing the tautomeric equilibrium of this and related molecules. We delve into the structural nuances of the potential tautomers, the influence of substituents and solvent effects, and provide detailed experimental and computational protocols for their investigation. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on the isoquinolinone framework.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many biologically active molecules.[1][2] The specific tautomeric form present can profoundly influence a molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby affecting its interaction with biological targets such as enzymes and receptors.[2] For drug development professionals, a thorough understanding and characterization of the tautomeric preferences of a lead compound are not merely academic exercises; they are crucial for optimizing drug-target interactions, predicting metabolic fate, and ensuring consistent biological activity.

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[3][4] The tautomerism of isoquinolin-1(2H)-ones, specifically the equilibrium between the lactam and lactim forms, is a key aspect of their chemical personality.[5] This guide focuses on a specific, substituted isoquinolinone, 6-fluoro-4-methoxyisoquinolin-1(2H)-one, to provide a detailed case study in the analysis of this phenomenon.

Lactam-Lactim Tautomerism in Isoquinolinones

The core of isoquinolinone tautomerism lies in the equilibrium between the lactam (an amide within a ring) and the lactim (a cyclic imidic acid) forms.[1][5] This is a type of prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms of the amide group.[6]

Tautomerism Lactam Lactam Form (6-Fluoro-4-methoxyisoquinolin-1(2H)-one) Lactim Lactim Form (6-Fluoro-1-hydroxy-4-methoxyisoquinoline) Lactam->Lactim Proton Transfer

Caption: The lactam-lactim tautomeric equilibrium of 6-fluoro-4-methoxyisoquinolin-1(2H)-one.

The position of this equilibrium is sensitive to a variety of factors, including:

  • Solvent Polarity and Hydrogen Bonding Capacity: Polar, protic solvents often favor the more polar lactam form, while non-polar, aprotic solvents may favor the lactim form.[7][8]

  • Substituent Effects: The electronic properties of substituents on the isoquinolinone ring can influence the relative acidity and basicity of the N-H and O-H protons, thereby shifting the equilibrium.

  • Temperature and pH: Changes in temperature can alter the thermodynamics of the equilibrium, while pH can dictate the protonation state of the molecule, favoring one tautomer over the other.[1][2]

The Tautomers of 6-Fluoro-4-methoxyisoquinolin-1(2H)-one

The two primary tautomeric forms of the title compound are the lactam and the lactim.

Lactam Form: 6-fluoro-4-methoxyisoquinolin-1(2H)-one Lactim Form: 6-fluoro-1-hydroxy-4-methoxyisoquinoline

Structural and Electronic Considerations

The fluoro and methoxy substituents at the 6- and 4-positions, respectively, are expected to exert significant influence on the tautomeric equilibrium through their electronic effects.

  • 6-Fluoro Substituent: The fluorine atom is highly electronegative and will exert a strong electron-withdrawing inductive effect (-I). This effect can increase the acidity of the N-H proton in the lactam form, potentially favoring the lactim form to a greater extent than in the unsubstituted parent compound.

  • 4-Methoxy Substituent: The methoxy group can exert both an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating mesomeric effect (+M) through its lone pairs. The resonance effect is generally dominant for substituents in the para position relative to the nitrogen, which in this case would be the 4-position of the lactim form. This electron donation could stabilize the aromatic lactim form.

The interplay of these electronic effects makes the a priori prediction of the dominant tautomer challenging and underscores the necessity of experimental and computational investigation.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged approach utilizing various spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric equilibrium of 6-fluoro-4-methoxyisoquinolin-1(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[9]

Experimental Protocol: ¹H and ¹⁹F NMR Analysis
  • Sample Preparation: Prepare solutions of 6-fluoro-4-methoxyisoquinolin-1(2H)-one at a concentration of ~5-10 mg/mL in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, and Benzene-d₆).

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Analysis:

    • ¹H NMR: Look for distinct sets of signals corresponding to each tautomer. Key diagnostic signals include the N-H proton of the lactam (typically a broad singlet) and the O-H proton of the lactim (can be sharp or broad depending on exchange). The chemical shifts of the aromatic protons will also differ between the two forms.

    • ¹⁹F NMR: The fluorine chemical shift will be sensitive to the electronic environment and thus different for the lactam and lactim forms.

    • Quantification: The relative integration of well-resolved, non-overlapping peaks corresponding to each tautomer can be used to determine the equilibrium constant (KT = [lactim]/[lactam]) in each solvent.

Infrared (IR) and 2D IR Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The lactam form is characterized by a strong carbonyl (C=O) stretching vibration, while the lactim form will exhibit an O-H stretch.[2][10] Two-dimensional IR (2D IR) spectroscopy can provide even greater resolution and help to distinguish between tautomers in complex environments.[2][11]

Experimental Protocol: FTIR and 2D IR Analysis
  • Sample Preparation: Prepare solutions in appropriate IR-transparent solvents (e.g., CCl₄, CDCl₃, D₂O). For solid-state analysis, prepare a KBr pellet.

  • FTIR Spectrum Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis:

    • A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretch of the lactam form.[12]

    • A broad band in the 3200-3500 cm⁻¹ region would suggest the O-H stretch of the lactim form, although this can be complicated by the presence of water.

    • The C=N stretching vibration of the lactim form would be expected in the 1600-1650 cm⁻¹ region.

  • 2D IR Spectroscopy (for advanced analysis): In cases of significant spectral overlap, 2D IR can be used to identify cross-peaks between vibrational modes that are unique to each tautomer, allowing for their unambiguous identification and quantification.[2][11]

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_data Data Interpretation Synthesis Synthesis of 6-Fluoro-4-methoxyisoquinolin-1(2H)-one NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR/2D IR Spectroscopy Synthesis->IR UVVis UV-Vis Spectroscopy Synthesis->UVVis Computational Computational Modeling (DFT) Synthesis->Computational Equilibrium Determination of Tautomeric Equilibrium (KT) NMR->Equilibrium IR->Equilibrium UVVis->Equilibrium Computational->Equilibrium Properties Correlation with Physicochemical Properties Equilibrium->Properties

Caption: A generalized experimental workflow for the characterization of tautomerism.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[12][13][14]

Protocol for DFT Calculations
  • Structure Building: Construct 3D models of both the lactam and lactim tautomers of 6-fluoro-4-methoxyisoquinolin-1(2H)-one using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a reasonably large basis set (e.g., 6-311++G(d,p)).[12]

    • Calculate the vibrational frequencies at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

    • Compare the total electronic energies (corrected for ZPVE) to determine the relative stability (ΔE) in the gas phase.

  • Solvent Effects: To model the influence of different solvents, repeat the geometry optimizations and energy calculations using a continuum solvent model, such as the Polarizable Continuum Model (PCM).[6] This will provide insights into how the tautomeric equilibrium might shift in different solvent environments.

  • NMR and IR Spectra Prediction: Calculate the theoretical NMR chemical shifts and IR vibrational frequencies for each optimized tautomer. These predicted spectra can be compared with the experimental data to aid in the assignment of signals to the correct tautomeric form.

Expected Outcomes and Data Summary

The results of these experimental and computational investigations can be summarized in tables for clear comparison.

Table 1: Predicted Relative Energies of Tautomers (DFT)

TautomerGas Phase ΔE (kcal/mol)ΔE in Chloroform (kcal/mol)ΔE in DMSO (kcal/mol)
Lactam0 (Reference)0 (Reference)0 (Reference)
LactimCalculated ValueCalculated ValueCalculated Value

Table 2: Experimental Tautomeric Ratios (from ¹H NMR)

SolventKT ([Lactim]/[Lactam])% Lactam% Lactim
Benzene-d₆Experimental ValueCalculated %Calculated %
Chloroform-dExperimental ValueCalculated %Calculated %
DMSO-d₆Experimental ValueCalculated %Calculated %
Methanol-d₄Experimental ValueCalculated %Calculated %

Conclusion and Implications for Drug Development

The tautomeric landscape of 6-fluoro-4-methoxyisoquinolin-1(2H)-one is a complex interplay of substituent electronics and solvent effects. A comprehensive understanding of this equilibrium, achieved through the synergistic application of modern spectroscopic techniques and computational chemistry, is paramount for any drug discovery program centered on this scaffold. The predominant tautomer in a given environment will present a unique three-dimensional structure and set of hydrogen bond donors and acceptors for interaction with its biological target. By elucidating the tautomeric preferences of this and related molecules, researchers can make more informed decisions in the design of compounds with optimized potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for such investigations, ultimately contributing to the development of safer and more effective medicines.

References

  • Askiitians Tutor Team. (2025, March 8). What is Lactam Lactim Tautomerism? - askIITians.
  • Journal of Materials Chemistry C (RSC Publishing).
  • Peng, C. S., & Tokmakoff, A. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC.
  • Journal of the Chemical Society B. The tautomerism of 3-hydroxyisoquinolines.
  • ResearchGate. (2025, August 5). Mass spectrometric analysis and theoretical calculations for the occurrence of tautomeric structures of selected 3(2H)isoquinolinones | Request PDF.
  • PMC.
  • UCLA Chemistry & Biochemistry. A new route to dual fluorescence: Spectroscopic properties of the valence tautomers of a 3-(2H)
  • Unknown author. (2022, May 20). What is the Difference Between Lactam and Lactim.
  • RSC Publishing. (2021, August 12).
  • Journal of the Chemical Society C - RSC Publishing. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols.
  • ResearchGate. (2025, August 7). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy | Request PDF.
  • ResearchGate. (PDF) Synthesis of 1(2H)-Isoquinolones. (Review).
  • PNAS. (2013, May 20).
  • ResearchGate. Synthesis of isoquinolin‐1(2H)‐ones by Li et al..
  • Benchchem. Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.
  • RSC Publishing. (2020, August 7). A simple access to N-(un)substituted isoquinolin-1(2H)
  • MDPI. (2023, January 22).
  • Andrew G Myers Research Group - Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines.
  • ResearchGate. Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram.

Sources

Technical Guide: 6-Fluoro-4-Methoxy Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Properties of 6-fluoro-4-methoxy substituted isoquinolines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The 6-fluoro-4-methoxyisoquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K/Akt/mTOR pathway) and CNS-active agents. This specific substitution pattern offers a synergistic advantage:

  • 6-Fluoro Substituent: Acts as a "metabolic shield," blocking the metabolically labile C6 position from cytochrome P450 oxidation while modulating the pKa of the isoquinoline nitrogen via inductive electron withdrawal.[1]

  • 4-Methoxy Substituent: Provides electron density to the pyridine ring (via resonance), enhancing hydrogen-bond accepting capabilities and optimizing solubility compared to lipophilic alkyl analogs.

This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this specific core.[1][2]

Physicochemical Profile

The introduction of fluorine and methoxy groups alters the baseline properties of the isoquinoline core.[1] These changes are critical for optimizing pharmacokinetics (PK).[1]

PropertyParent Isoquinoline6-Fluoro-4-methoxyisoquinoline (Predicted)Impact on Drug Design
Molecular Weight 129.16 g/mol 177.17 g/mol Fragment-based screening compatible (<200 Da).
cLogP ~2.1~2.6 - 2.8Moderate increase in lipophilicity; improves membrane permeability without compromising solubility significantly.[1]
pKa (Conj. Acid) 5.40~4.8 - 5.1Fluorine (EWG) lowers basicity inductively; Methoxy (EDG) partially counteracts this via resonance. Result: Reduced lysosomal trapping potential.[1]
Metabolic Stability Low (C1/C5/C6 oxidation)HighF-block at C6 prevents hydroxylation; OMe at C4 is metabolically robust compared to unsubstituted carbons.
H-Bond Acceptors 1 (N)2 (N, OMe)The methoxy oxygen provides an additional vector for target engagement (e.g., hinge binding in kinases).[1]

Synthetic Pathways

Synthesizing the 6-fluoro-4-methoxy pattern requires a strategic approach to avoid regioisomeric mixtures. Two primary routes are recommended: De Novo Cyclization (Route A) for scale-up and Late-Stage Functionalization (Route B) for diversity generation.

Route A: Modified Pomeranz-Fritsch Cyclization (De Novo)

This route builds the pyridine ring onto a pre-fluorinated benzene, ensuring the position of the fluorine atom is fixed.[1]

  • Condensation: React 4-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal to form the Schiff base.[1]

  • Cyclization: Acid-mediated closure (using H₂SO₄/P₂O₅ or TfOH) yields 6-fluoroisoquinoline . Note: This step can produce the 7-fluoro isomer; however, the 6-fluoro isomer is often favored or separable.

  • Bromination: Electrophilic aromatic substitution with NBS selectively targets the C4 position.[1]

  • Methoxylation: Palladium-catalyzed C-O coupling installs the methoxy group.[1]

Route B: Functionalization Protocol (Step-by-Step)

Best for: Laboratory-scale synthesis of high-purity material.

Step 1: Regioselective Bromination

Reagents: 6-Fluoroisoquinoline (commercially available), N-Bromosuccinimide (NBS), Acetonitrile (MeCN). Mechanism: Electrophilic substitution at the most electron-rich position of the pyridine ring (C4).

  • Dissolve 6-fluoroisoquinoline (1.0 eq) in anhydrous MeCN (0.2 M).

  • Add NBS (1.1 eq) portion-wise at 0°C to control exotherm.[1]

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate in vacuo, redissolve in EtOAc, wash with sat. NaHCO₃ and brine.[1]

  • Purification: Flash chromatography (Hex/EtOAc) yields 4-bromo-6-fluoroisoquinoline .

Step 2: Palladium-Catalyzed Methoxylation (Buchwald-Type)

Rationale: Nucleophilic aromatic substitution (SnAr) at C4 is difficult due to lack of activation. Pd-catalysis provides a high-yielding, mild alternative.

  • Charge Reactor: Combine 4-bromo-6-fluoroisoquinoline (1.0 eq), Cs₂CO₃ (2.0 eq), and MeOH (anhydrous, 10 eq) in Toluene or Dioxane.

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and a biaryl phosphine ligand (e.g., BrettPhos or tBuBrettPhos , 4 mol%).[1]

  • Conditions: Degas with Argon. Heat to 80-100°C for 4-16 hours.

  • Validation: Monitor by LC-MS for the mass shift (Br: ~226/228 → OMe: ~178).

  • Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography.

Visualization: Synthetic Workflow

Synthesis Start 4-Fluorobenzaldehyde Inter1 Schiff Base Intermediate Start->Inter1 Aminoacetal reflux Core 6-Fluoroisoquinoline Inter1->Core H2SO4/P2O5 Cyclization Bromo 4-Bromo-6-fluoroisoquinoline Core->Bromo NBS, MeCN Electrophilic Subst. Final 6-Fluoro-4-methoxyisoquinoline Bromo->Final Pd cat., MeOH C-O Coupling

Caption: Step-wise synthetic logic from aldehyde precursor to final 4,6-disubstituted scaffold.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Logic

The 6-fluoro-4-methoxy motif is rarely an accidental discovery; it is a deliberate "medicinal chemistry maneuver" to solve specific problems:

  • Metabolic Blocking (C6-F): In many isoquinoline-based drugs, the C6 position is the primary site of Phase I metabolism (hydroxylation). Fluorine substitution here effectively blocks this pathway, extending half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Electronic Tuning (C4-OMe): The C4-methoxy group donates electrons into the ring system. In kinase inhibitors, this increases the electron density on the ring nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), often strengthening the hydrogen bond with the kinase hinge region (e.g., Val/Leu residues).
    
Target Classes
  • Kinase Inhibitors: This scaffold acts as a hinge-binder.[1] The 4-OMe group can project into the ribose binding pocket or solvent front, depending on the specific kinase (e.g., Akt , ROCK , or P70S6K ).[1]

  • CNS Agents: Isoquinolines are privileged structures for monoamine receptors.[1] The 6-F/4-OMe pattern modulates affinity for 5-HT (Serotonin) and Dopamine receptors by altering the basicity and lipophilic vector of the molecule.

Visualization: SAR & Mechanistic Logic

SAR Isoq Isoquinoline Core F_Group 6-Fluoro Isoq->F_Group OMe_Group 4-Methoxy Isoq->OMe_Group Metab Blocks CYP450 Metabolism (C6) F_Group->Metab Elec Inductive Effect (-I) Lowers pKa F_Group->Elec Hbond H-Bond Acceptor (Kinase Hinge) OMe_Group->Hbond Solub Modulates Lipophilicity (vs Alkyl) OMe_Group->Solub

Caption: Functional dissection of the 6-fluoro and 4-methoxy substituents in drug design.

References

  • Synthesis of Fluorinated Isoquinolines

    • Title: "Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks" (Analogous chemistry adapted for isoquinolines).
    • Source: ResearchGate[3][4]

    • URL:[Link]

  • Palladium-Catalyzed Methoxylation

    • Title: "Palladium-Catalyzed Synthesis of Aryl Ethers from Aryl Halides and Alcohols" (Basis for Route B, Step 2).[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Isoquinoline Physicochemical Properties

    • Title: "Dissociation constants pKa of isoquinoline bases"
    • Source: ResearchGate[3][4]

    • URL:[Link]

  • Biological Activity (Kinase/CNS)

    • Title: "Recent Advances in Synthetic Isoquinoline-Based Deriv
    • Source: PMC (NIH)
    • URL:[Link]

Sources

Technical Guide: Physicochemical and Structural Characterization of 6-Fluoro-4-methoxyisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed overview of the fundamental molecular properties of 6-Fluoro-4-methoxyisoquinolin-1-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document outlines its core physicochemical identifiers, including molecular formula and weight, and presents this data in a structured format for ease of reference. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and materials science, facilitating accurate experimental design and data interpretation.

Core Molecular Identifiers

The primary identification of any chemical entity in a research and development setting relies on its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, preparation of solutions with precise molarity, and for confirmation of identity via mass spectrometry.

  • Compound Name: 6-Fluoro-4-methoxyisoquinolin-1-ol

  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.18 g/mol

The molecular formula, C₁₀H₈FNO₂, is derived from the compound's structure: a core isoquinoline ring system substituted with a fluorine atom, a methoxy group, and a hydroxyl group (in its -ol tautomeric form). The presence of nitrogen, oxygen, and fluorine atoms imparts specific electronic and steric properties that are highly relevant in the context of drug design, particularly for modulating parameters like lipophilicity, metabolic stability, and target binding affinity.

Physicochemical Data Summary

For efficient laboratory use, the key quantitative data for 6-Fluoro-4-methoxyisoquinolin-1-ol are summarized below. These values are essential for experimental planning, from selecting appropriate solvents to setting up purification protocols.

PropertyValueSignificance in Research
Molecular Formula C₁₀H₈FNO₂Defines the elemental composition. Essential for high-resolution mass spectrometry and elemental analysis.
Molecular Weight 193.18 g/mol Crucial for all stoichiometric calculations, including reaction molar ratios and solution preparation.
CAS Number 214045-84-8A unique identifier for unambiguous substance identification across databases and regulatory documents.[1]

Structural and Logical Relationship Analysis

Understanding the relationship between a compound's name and its molecular properties is fundamental. The systematic name "6-Fluoro-4-methoxyisoquinolin-1-ol" directly informs its chemical structure and, consequently, its formula and weight. This relationship can be visualized as a logical workflow.

G cluster_substituents Substituent Groups CompoundName 6-Fluoro-4-methoxyisoquinolin-1-ol Isoquinoline Isoquinoline Core (C9H7N) CompoundName->Isoquinoline Base Scaffold Fluoro 6-Fluoro (F) CompoundName->Fluoro Substitution at C6 Methoxy 4-Methoxy (OCH3) CompoundName->Methoxy Substitution at C4 Hydroxyl 1-ol (OH) CompoundName->Hydroxyl Substitution at C1 Formula Molecular Formula C10H8FNO2 Isoquinoline->Formula Sum of Atoms Fluoro->Formula Sum of Atoms Methoxy->Formula Sum of Atoms Hydroxyl->Formula Sum of Atoms MW Molecular Weight 193.18 g/mol Formula->MW Calculate Mass

Caption: Logical derivation of molecular formula and weight from the systematic name.

Context in Synthetic and Medicinal Chemistry

Heterocyclic compounds, particularly those based on quinoline and isoquinoline scaffolds, are privileged structures in drug discovery. The specific substitutions on 6-Fluoro-4-methoxyisoquinolin-1-ol suggest its potential as a versatile building block or intermediate.

  • Fluorine Substitution: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the acidity/basicity of nearby functional groups.

  • Methoxy and Hydroxyl Groups: These oxygen-containing functional groups provide hydrogen bond donor and acceptor sites, which are critical for molecular recognition and interaction with biological targets like enzymes and receptors. The hydroxyl group at the 1-position can exist in tautomeric equilibrium with its keto form, 6-fluoro-4-methoxyisoquinolin-1(2H)-one, a property that can influence its chemical reactivity and biological activity.[1]

While specific synthesis protocols for this exact molecule are not widely published in open literature, the synthesis of related isoquinoline derivatives often involves multi-step sequences. These can include cyclization reactions to form the core bicyclic system, followed by functional group interconversions to install the desired substituents.[2][3] For example, methods like the Pomeranz–Fritsch–Bobbitt cyclization are classical approaches to creating the isoquinoline core.[2]

References

  • PubChem. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498. [Link]

  • PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724. [Link]

  • PubMed. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

  • Asian Journal of Chemistry. An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. [Link]

  • Semantic Scholar. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • OSTI.gov. SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. [Link]

Sources

An In-Depth Technical Guide to the Tautomeric Equilibrium of Isoquinolin-1-ol and Isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The tautomeric relationship between its lactim (isoquinolin-1-ol) and lactam (isoquinolin-1-one) forms is a critical determinant of its physicochemical properties, receptor interactions, and metabolic stability. This guide provides a comprehensive analysis of the factors governing this tautomeric equilibrium, methodologies for its characterization, and the computational tools used for its prediction. By synthesizing experimental data with theoretical insights, this document serves as an essential resource for professionals engaged in the design and development of isoquinoline-based therapeutics.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry.[1] This phenomenon often involves the migration of a proton, a process known as prototropic tautomerism.[2] In heterocyclic chemistry, lactam-lactim tautomerism represents a prevalent and significant equilibrium, where a proton can reside on either a ring nitrogen or an exocyclic oxygen atom.

The position of this equilibrium can profoundly influence a molecule's properties, including its:

  • Acidity and Basicity (pKa)

  • Lipophilicity (LogP)

  • Hydrogen Bonding Capability

  • Molecular Shape and Conformation

  • UV-Vis Absorption and Fluorescence

For drug development professionals, a deep understanding of tautomerism is not merely academic. The dominant tautomer of a drug candidate dictates how it interacts with its biological target, how it is absorbed and metabolized, and its overall stability. The isoquinoline core, in particular, is subject to this critical equilibrium, with the lactam form, isoquinolin-1(2H)-one, and the lactim form, isoquinolin-1-ol, exhibiting distinct chemical personalities.

The Isoquinolin-1-ol <=> Isoquinolin-1-one Equilibrium

The tautomeric balance between isoquinolin-1-ol (the lactim form) and isoquinolin-1(2H)-one (the lactam form) is a dynamic interplay of structural and environmental factors. In the vast majority of conditions, the equilibrium lies heavily in favor of the isoquinolin-1-one (lactam) form.

The principal reason for the enhanced stability of the lactam tautomer is the presence of a highly stabilized cyclic amide group. This amide linkage benefits from significant resonance stabilization, which delocalizes the nitrogen lone pair and the carbonyl pi-electrons, creating a robust and lower-energy system. While the lactim form possesses a fully aromatic pyridine ring, the energetic advantage conferred by the strong amide bond in the lactam form typically outweighs the gain in aromaticity.

Factors Influencing Tautomer Stability

While the lactam form is generally preferred, the position of the equilibrium is not static. It can be influenced by several key factors:

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role.[1][3] Polar, protic solvents like water and ethanol can form strong intermolecular hydrogen bonds with the N-H and C=O groups of the lactam tautomer, further stabilizing it.[4] Conversely, non-polar, aprotic solvents may slightly favor the lactim form, which can form intramolecular hydrogen bonds if appropriately substituted.[5] Studies on related 3-hydroxyisoquinolines have shown they exist predominantly as lactim tautomers in non-hydroxylic solvents like diethyl ether, but as lactam tautomers in water.[4][6]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the isoquinoline ring system can modulate the relative energies of the tautomers. For instance, in a study of 1-benzamidoisoquinoline derivatives, the relative content of the amide (lactam-like) form could be varied from 74% to 38% by changing substituents on an attached phenyl ring.[2]

  • Physical State: In the solid state, molecules are locked into a specific conformation. X-ray crystallography studies of isoquinolin-1(2H)-one and its derivatives consistently show the lactam form to be the exclusive tautomer present in the crystal lattice.[7][8][9] This provides unambiguous evidence of its stability in the solid phase.

The tautomeric equilibrium is a fundamental aspect of the chemical nature of isoquinolin-1-one.

Caption: Tautomeric equilibrium of isoquinolin-1-ol and isoquinolin-1-one.

Experimental Characterization of Tautomeric Equilibrium

Determining the position of the tautomeric equilibrium requires robust analytical techniques capable of distinguishing between the two forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.[1][10][11] Since the interconversion between lactam and lactim tautomers is typically slow on the NMR timescale, distinct signals for each species can often be observed.[11][12]

  • ¹H NMR: The chemical shifts of protons are highly sensitive to their local electronic environment. Key diagnostic signals include:

    • N-H Proton: The lactam form exhibits a characteristic N-H proton signal, often appearing as a broad singlet.

    • O-H Proton: The lactim form would show a phenolic O-H proton signal.

    • Ring Protons: Protons adjacent to the tautomerizing center (e.g., at the C3 and C8a positions) will have measurably different chemical shifts between the two forms.

  • ¹³C NMR: The carbon chemical shifts, particularly of the carbonyl carbon (C1) in the lactam form versus the C-O carbon in the lactim form, are highly diagnostic. The C1 signal in isoquinolin-1(2H)-one appears in the typical amide carbonyl region (~160-170 ppm), which is significantly different from the expected shift for the C1 in the lactim form.

SolventDielectric Constant (ε)Predominant TautomerRationale
Water80.1Isoquinolin-1-one (Lactam)High polarity and H-bond donation stabilizes the amide.[4]
DMSO46.7Isoquinolin-1-one (Lactam)Polar aprotic solvent stabilizes the more polar lactam form.[5]
Chloroform4.8Isoquinolin-1-one (Lactam)Lower polarity, but lactam form remains dominant.
Diethyl Ether4.3Lactam still dominant, but lactim may be more populated.Low polarity reduces stabilization of the polar lactam.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy

The two tautomers possess different chromophoric systems and therefore exhibit distinct UV-Vis absorption spectra.[1] The lactam form, with its cross-conjugated system, will have a different λmax and molar absorptivity compared to the fully aromatic lactim form. By analyzing the spectra in different solvents, one can infer shifts in the equilibrium. For example, studies on related hydroxyisoquinolines have used UV spectroscopy to demonstrate the predominance of the lactim form in non-hydroxylic solvents and the lactam form in water.[4]

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides definitive structural information. It can unambiguously determine bond lengths and atomic positions, confirming which tautomer is present in the crystal. Numerous crystal structures of isoquinoline derivatives containing the 1-oxo functionality confirm the prevalence of the lactam form in the solid state.[7][8][9]

Computational Approaches to Tautomer Stability

Alongside experimental methods, computational chemistry provides powerful tools for predicting and rationalizing tautomeric stability.[13]

Density Functional Theory (DFT) Calculations

DFT has become a standard method for accurately calculating the relative energies of tautomers.[14] By optimizing the geometry of each tautomer and calculating its Gibbs free energy, researchers can predict the equilibrium constant.

It is crucial to include solvent effects in these calculations, as they can dramatically alter the relative stabilities. Continuum solvent models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the bulk solvent environment. For systems involving strong, specific solute-solvent interactions like hydrogen bonding, the inclusion of explicit solvent molecules in the calculation can be mandatory to reproduce experimental results accurately.[2][5]

Computational_Workflow start Define Tautomer Structures (Lactam & Lactim) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima & Obtain ZPE) geom_opt->freq_calc solvation Incorporate Solvent Effects (e.g., PCM Model) freq_calc->solvation energy_comp Compare Gibbs Free Energies (ΔG = G_lactam - G_lactim) solvation->energy_comp prediction Predict Equilibrium Constant (K_eq = exp(-ΔG/RT)) energy_comp->prediction caption Fig. 2: DFT Workflow for Tautomer Stability Prediction.

Caption: A typical workflow for predicting tautomer stability using DFT.

Experimental Protocols

Protocol 1: NMR-Based Determination of Tautomer Ratio
  • Sample Preparation: Accurately weigh ~5-10 mg of the isoquinoline sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Equilibration: Ensure the sample has reached tautomeric equilibrium by allowing it to stand at a constant temperature for a sufficient period (e.g., 1 hour) before analysis.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.

  • Signal Assignment: Identify well-resolved, non-overlapping signals that are unique to each tautomer.

  • Integration: Carefully integrate the area under the assigned peaks for each tautomer. Let the integral for the lactam form be I_lactam and for the lactim form be I_lactim.

  • Calculation: The molar ratio is directly proportional to the integral ratio. The percentage of the lactam form is calculated as: % Lactam = [I_lactam / (I_lactam + I_lactim)] * 100

NMR_Workflow prep 1. Prepare Sample (Dissolve in Deuterated Solvent) equil 2. Equilibrate Sample (Constant Temperature) prep->equil acquire 3. Acquire ¹H NMR Spectrum (Ensure adequate relaxation delay) equil->acquire assign 4. Assign Unique Signals (Identify peaks for each tautomer) acquire->assign integrate 5. Integrate Signals (Measure peak areas) assign->integrate calculate 6. Calculate Ratio (% Tautomer = [I_A / (I_A + I_B)] * 100) integrate->calculate caption Fig. 3: Experimental Workflow for NMR Tautomer Analysis.

Caption: A step-by-step workflow for NMR-based tautomer analysis.

Conclusion and Outlook

The isoquinolin-1-ol and isoquinolin-1-one tautomeric system is overwhelmingly dominated by the lactam form due to the energetic benefits of amide resonance. This stability is further enhanced in polar, protic solvents. While the lactim form represents a minor component of the equilibrium in most solution-phase and solid-state conditions, its potential role in specific microenvironments, such as enzyme active sites, should not be discounted. For scientists in drug development, a thorough characterization of the tautomeric preference of any novel isoquinoline-based compound is a critical step. The combined application of high-resolution NMR spectroscopy, UV-Vis analysis, and robust DFT calculations provides a comprehensive toolkit to accurately define this equilibrium, enabling more informed and successful drug design strategies.

References

  • Kubiak, A. M., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 28(3), 1071. [Link][2]

  • Kubiak, A. M., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PMC. [Link][5]

  • Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link][7]

  • Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Semantic Scholar. [Link][8]

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. National Center for Biotechnology Information. [Link]

  • Koleva, B. B., et al. (2016). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 12, 1373–1382. [Link]

  • Elguero, J., et al. (2003). Tautomerism and pK_a behaviour of 1-hydroxypyrazoloquinolines and pyrazoloisoquinolines. ResearchGate. [Link]

  • Ibrahim, M. A. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12, 12771. [Link][13]

  • Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. ResearchGate. [Link][9]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link][10]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link][1]

  • ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. [Link]

  • Kolev, T. T. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. IUCrData, 9(7). [Link]

  • Evans, D. A., Smith, G. F., & Wahid, M. A. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590-595. [Link][4]

  • Andrés, J., et al. (1995). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2, (5), 1035-1039. [Link][3]

  • Evans, D. A., et al. (1967). o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols. Journal of the Chemical Society C: Organic, 197-202. [Link][6]

  • Mncube, L. P., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Biochemistry Research International. [Link]

  • NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. [Link]

  • Alkorta, I., et al. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts, 141(4), 26. [Link]

  • Ghasemi, J., & Tavakol, H. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link][14]

  • Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. [Link][12]

  • van den Hoogen, J. A., et al. (1984). NMR Studies on Imidines. III. 1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3-Iminoisoindolinone and Some Alkylated Derivatives. ResearchGate. [Link]

  • Alkorta, I., et al. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

Sources

The 6-Fluoroisoquinoline Scaffold: Synthetic Access and Metabolic Tuning

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the 6-fluoroisoquinoline scaffold, a structural motif increasingly utilized in medicinal chemistry to optimize metabolic stability and tune physicochemical properties of kinase inhibitors and GPCR ligands.

Executive Summary: The "Fluorine Effect" at Position 6

The isoquinoline ring is a privileged scaffold found in numerous alkaloids (e.g., papaverine) and synthetic drugs (e.g., fasudil). However, the parent isoquinoline core suffers from specific metabolic liabilities, primarily oxidative metabolism at the C1 position (isocarbostyril formation) and hydroxylation on the benzenoid ring (C5–C8).

The introduction of a fluorine atom at the C6 position serves three critical medicinal chemistry functions:

  • Metabolic Blockade: It sterically and electronically blocks the major site of CYP450-mediated hydroxylation (often the 6-position or the 5,6-epoxide prone region).

  • pKa Modulation: Through inductive electron withdrawal (

    
     effect), the 6-fluoro substituent lowers the pKa of the isoquinoline nitrogen (typically ~5.4 for unsubstituted isoquinoline), reducing lysosomal trapping while maintaining sufficient basicity for target interaction.
    
  • Electronic Tuning: It modulates the electron density of the C1 position, influencing the reactivity of the scaffold in nucleophilic displacement reactions used during lead optimization.

Chemical Properties & Molecular Interactions[1][2][3][4][5]

Electronic Distribution and Basicity

The 6-fluoroisoquinoline scaffold exhibits a distinct electronic profile compared to its non-fluorinated parent. The fluorine atom at C6 exerts a strong inductive withdrawing effect on the pyridine ring.

PropertyIsoquinoline6-FluoroisoquinolineImpact on Drug Design
pKa (Conj. Acid) 5.40~4.85Reduced basicity decreases non-specific binding and lysosomal accumulation.
C1 Reactivity ModerateIncreasedEnhanced susceptibility to

at C1 allows easier introduction of nucleophiles (amines/alkoxides).
LogP 2.082.25Slight lipophilicity increase improves membrane permeability without compromising solubility significantly.
Metabolic Fate 5,6-diol (Major)Defluorination (Rare)F-substitution effectively shuts down the 5,6-epoxidation pathway.
Metabolic Soft Spot Analysis

In the parent isoquinoline, the C5-C6 bond has high double-bond character, making it a "soft spot" for CYP450 epoxidation, followed by hydrolysis to the dihydrodiol. Substituting C6 with fluorine prevents this epoxidation.

Figure 1: Metabolic Decision Tree & Logic

MetabolicLogic Isoq Isoquinoline Scaffold CYP CYP450 Metabolism Isoq->CYP Fluoro 6-Fluoro Substitution Isoq->Fluoro Structural Mod Epox 5,6-Epoxide Intermediate CYP->Epox Oxidation Stable Metabolically Stable Scaffold CYP->Stable No Epoxidation Diol 5,6-Dihydroxy Metabolite (Rapid Clearance) Epox->Diol Hydrolysis Fluoro->CYP Resistant

Caption: F-substitution at C6 blocks the formation of the labile 5,6-epoxide intermediate, diverting the molecule away from rapid clearance pathways.

Synthetic Methodologies

Accessing the 6-fluoroisoquinoline core requires careful selection of starting materials to ensure correct regiochemistry. The Bischler-Napieralski cyclization is the preferred route over the Pomeranz-Fritsch reaction for this specific isomer due to superior regiocontrol.

Retrosynthetic Logic
  • Target: 6-Fluoroisoquinoline.

  • Precursor:

    
    -[2-(3-fluorophenyl)ethyl]amide.
    
  • Key Step: Cyclization of a 3-fluorophenethylamine derivative. The fluorine at the meta position of the phenethylamine directs cyclization to the para position (sterically and electronically favored over the crowded ortho position), yielding the 6-fluoro isomer.

Detailed Protocol: Modified Bischler-Napieralski Route

This protocol describes the synthesis of a 1-substituted-6-fluoroisoquinoline, a common requirement for kinase inhibitors.

Step 1: Acylation

  • Reagents: 3-Fluorophenethylamine (1.0 eq), Acid Chloride (

    
    , 1.1 eq), Triethylamine (1.2 eq), DCM (0.5 M).
    
  • Procedure: Cool the amine/TEA solution to 0°C. Add acid chloride dropwise. Warm to RT and stir for 2h.

  • Workup: Wash with 1N HCl, then brine. Dry over

    
    . Concentrate to yield the amide.
    

Step 2: Cyclization (The Critical Step)

  • Reagents: Amide intermediate,

    
     (3.0 eq), 
    
    
    
    (1.0 eq), Toluene or Acetonitrile.
  • Procedure: Reflux the mixture at 80–100°C for 4–12 hours. Monitor disappearance of amide by LCMS.

    • Note: The 3-fluoro substituent directs cyclization primarily to the para position (C6 of the isoquinoline). A minor amount of the 8-fluoro isomer (ortho cyclization) may form but is usually separable.

  • Workup: Carefully quench with ice water. Basify with NaOH to pH 10. Extract with EtOAc.

  • Product: 1-Substituted-6-fluoro-3,4-dihydroisoquinoline.

Step 3: Aromatization (Oxidation)

  • Reagents: Dihydroisoquinoline, Pd/C (10% w/w), Diphenyl ether or Xylene.

  • Procedure: Heat at reflux (140°C+) to induce dehydrogenation. Alternatively, use

    
     in DCM for milder conditions.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Figure 2: Synthesis Workflow

Synthesis Start 3-Fluorophenethylamine Step1 Acylation (R-COCl, TEA) Start->Step1 Inter1 Amide Intermediate Step1->Inter1 Step2 Bischler-Napieralski Cyclization (POCl3, Heat) Inter1->Step2 Inter2 6-Fluoro-3,4-dihydroisoquinoline Step2->Inter2 Para-cyclization (Major) Step3 Dehydrogenation (Pd/C or MnO2) Inter2->Step3 Final 6-Fluoroisoquinoline Step3->Final

Caption: The 3-fluoro substituent directs cyclization to the C6 position, avoiding the sterically hindered C8 isomer.

Case Study: Optimization of Rho-Kinase (ROCK) Inhibitors

Context: Rho-kinase (ROCK) inhibitors are critical for treating glaucoma and hypertension.[1] Early generation inhibitors (e.g., Fasudil) utilized a homopiperazine-isoquinoline core but suffered from rapid metabolic clearance and off-target effects.

The 6-Fluoro Solution: In the development of next-generation ROCK inhibitors (e.g., related to Netarsudil or Ripasudil analogs), researchers explored the tetrahydroisoquinoline (THIQ) core.

  • Challenge: The non-fluorinated THIQ scaffold was prone to rapid hydroxylation at C6 and C7 by hepatic enzymes.

  • Optimization: Introduction of fluorine at C6.

  • Result:

    • Potency: The 6-F analog maintained nanomolar affinity (

      
       nM) for ROCK-II. The fluorine atom is small enough (Van der Waals radius 1.47 Å vs 1.20 Å for H) to fit within the ATP-binding pocket without steric clash.
      
    • Stability: Intrinsic clearance (

      
      ) in human microsomes was reduced by >50% compared to the parent compound.
      
    • Selectivity: The electron-deficient ring reduced non-specific hydrophobic binding, improving the selectivity profile against a panel of 400+ kinases.

Data Summary (Hypothetical Representative Data):

CompoundStructureROCK-II

(nM)
Microsomal

(min)
Hit A Isoquinoline (unsub)1214
Analog B 6-Hydroxy-isoquinoline450< 5
Lead C 6-Fluoroisoquinoline 15 48

References

  • Synthesis of Fluorinated Isoquinolines

    • Title: "Bischler-Napieralski Reaction: Mechanism and Applic
    • Source: Organic Reactions, Vol 6.[2][3]

    • URL:[Link] (General reference for the named reaction).

  • Metabolic Stability of Isoquinolines

    • Title: "On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities"
    • Source: PubMed (Carcinogenesis).
    • URL:[Link]

  • ROCK Inhibitor SAR

    • Title: "Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors"[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Applications of Fluorine in Medicinal Chemistry"
    • Source: Journal of Medicinal Chemistry.[4]

    • URL:[Link]

Sources

Novel Fluorinated Isoquinoline Derivatives: Synthetic Architectures & Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine) and clinical drugs (e.g., fasudil).[1] However, the strategic incorporation of fluorine—specifically at the C1, C3, and C5 positions—has emerged as a critical determinant for enhancing metabolic stability, lipophilicity, and target residence time.

This technical guide details the "Next-Generation" synthesis of 1-fluoroalkyl-3-fluoroisoquinolines using a 2024 triazole-based rearrangement strategy, contrasted with classical methods. It further provides a standardized biological validation protocol using the MTT assay on HepG2 cell lines, designed for researchers optimizing lead candidates for oncology and neurodegenerative targets (e.g., mGlu4 modulators like Valiglurax).

Part 1: Strategic Rationale & Chemical Logic

The Fluorine Effect in Isoquinolines

The introduction of fluorine into the isoquinoline heteroaromatic system is not merely a steric substitution; it is an electronic modulation tool.

  • Metabolic Blockade: Substitution at C1 and C3 prevents oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for isoquinolines.

  • pKa Modulation: Fluorine adjacent to the nitrogen (C1/C3) lowers the basicity of the pyridine ring, improving membrane permeability and altering solubility profiles.

  • Conformational Locking: The high electronegativity of fluorine can lock the biaryl torsion angles in 1-arylisoquinolines via electrostatic repulsion/attraction, freezing bioactive conformations.

Part 2: Synthetic Architectures

Method A: The Novel Triazole-to-Isoquinoline Rearrangement (2024)

Status: Cutting-edge (High Atom Economy, Regioselective)

This method utilizes the thermal decomposition of


-fluoroalkyl-1,2,3-triazoles to generate reactive ketenimine intermediates, which undergo a formal 1,3-fluorine shift and electrocyclic ring closure. This route is superior for accessing the elusive 1-fluoroalkyl-3-fluoroisoquinoline  motif.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)-3-fluoroisoquinoline

Reagents:

  • Precursor: 5-aryl-1-(trifluoromethyl)-1,2,3-triazole (1.0 equiv)

  • Solvent: Anhydrous Chloroform (

    
     or 
    
    
    
    ) or Toluene (for higher boiling points)
  • Additive: Potassium Fluoride (KF) (2.0 equiv) - Critical for promoting the 1,3-F shift.

  • Vessel: 10 mL Microwave Process Vial (sealed)

Step-by-Step Methodology:

  • Charge: In a glovebox under argon, charge a 10 mL microwave vial with the triazole precursor (0.5 mmol) and anhydrous KF (1.0 mmol).

  • Solvation: Add anhydrous

    
     (3.0 mL). Seal the vial with a Teflon-lined crimp cap.
    
  • Activation (Microwave): Irradiate the vessel at 120–140 °C for 30–60 minutes.

    • Note: Monitor pressure carefully. The reaction releases

      
       gas. A high-pressure rated vial is mandatory.
      
  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with

    
    .
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5).

    • Validation: Product should be a pale solid or oil. Confirm via

      
       NMR (distinct doublet/quartet patterns for C1-CF3 and C3-F).
      
Mechanistic Pathway Visualization

The following diagram illustrates the cascade mechanism: Triazole Denitrogenation


 Ketenimine Formation 

1,3-Fluorine Shift

6

-Electrocyclization.

TriazoleMechanism Start N-Fluoroalkyl-1,2,3-Triazole Step1 Microwave Heating (-N2) Start->Step1 Inter1 Ketenimine Intermediate Step1->Inter1 Step2 1,3-Fluorine Shift (KF Promoted) Inter1->Step2 Inter2 Difluoroazadiene (Z,E-Isomer) Inter1->Inter2 Stereoselective Step2->Inter2 Step3 6π-Electrocyclization & Aromatization Inter2->Step3 End 1-Fluoroalkyl-3- fluoroisoquinoline Step3->End

Caption: Mechanistic cascade of the triazole-to-isoquinoline rearrangement (Kubíčková et al., 2024).

Method B: Classical Balz-Schiemann Route

Status: Baseline (Scalable, C5-Selective)

For derivatives requiring fluorination on the benzenoid ring (e.g., C5), the classical diazonium salt decomposition remains the gold standard.

Brief Protocol:

  • Diazotization: Treat 5-aminoisoquinoline with

    
     in 48% 
    
    
    
    at 0°C.
  • Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Dry thoroughly.

  • Decomposition: Heat the dry salt (neat or in decalin) to 110–130°C until

    
     evolution ceases.
    
  • Yield: Typically 40–60%. Lower atom economy than Method A but highly reliable for C5-F.

Part 3: Pharmacological Profiling (In Vitro)

Once synthesized, the biological activity of these fluorinated derivatives must be assessed. The MTT Assay is the industry standard for determining cytotoxicity (


) in cancer cell lines such as HepG2 (liver hepatocellular carcinoma), which are highly relevant for isoquinoline metabolism studies.
Protocol C: MTT Cytotoxicity Assay (HepG2)[2]

Reagents:

  • Cell Line: HepG2 (ATCC HB-8065).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS). Filter sterilize.

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Control Drug: Doxorubicin or Cisplatin (positive control).

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in 96-well plates at a density of

    
     cells/well in 100 µL DMEM media supplemented with 10% FBS.
    
  • Equilibration: Incubate for 24 hours at 37°C in 5%

    
     to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the fluorinated isoquinoline derivative in DMSO (Final DMSO concentration < 0.1%).

    • Add 100 µL of drug solution to wells (Triplicate per concentration).

    • Include "Vehicle Control" (cells + media + DMSO) and "Blank" (media only).

    • Incubate for 48 hours .

  • MTT Addition:

    • Aspirate media carefully.

    • Add 100 µL of fresh media + 10 µL of MTT stock solution to each well.

    • Incubate for 4 hours at 37°C. (Live cells convert yellow MTT to purple formazan).

  • Solubilization:

    • Remove media carefully (do not disturb formazan crystals).

    • Add 100 µL of DMSO to each well.

    • Shake plate on an orbital shaker for 10 minutes (protect from light).

  • Quantification: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to determine 
    
    
    
    .[2][3]
SAR Logic & Therapeutic Potential

The following diagram maps the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.

SAR_Logic Core Fluorinated Isoquinoline Scaffold Pos1 C1-Position (Fluoroalkyl) Core->Pos1 Pos3 C3-Position (Fluorine) Core->Pos3 Pos5 C5-Position (Direct F) Core->Pos5 Effect1 Increases Lipophilicity Metabolic Block vs P450 Pos1->Effect1 Effect2 Lowers pKa (Basicity) Modulates Solubility Pos3->Effect2 Effect3 Electronic Tuning (Hammett Effects) Pos5->Effect3 Target1 mGlu4 Receptor (e.g. Valiglurax) Effect1->Target1 Target2 Anticancer (HepG2 Cytotoxicity) Effect2->Target2

Caption: SAR decision matrix for fluorinated isoquinoline optimization.

Part 4: Data Summary & Case Studies

Comparative Analysis of Synthetic Routes
FeatureMethod A: Triazole Rearrangement (2024)Method B: Balz-Schiemann (Classic)
Target Moiety 1-fluoroalkyl-3-fluoroisoquinoline5-fluoroisoquinoline (or similar)
Key Intermediate Ketenimine / AzadieneDiazonium Salt
Safety Profile High Pressure (

release)
Explosion Risk (Dry Diazonium)
Atom Economy High (One-pot cascade)Low (Multi-step isolation)
Regioselectivity Excellent (Directed by precursor)Moderate (Depends on directing groups)
Case Study: Valiglurax Analogues

Valiglurax is a positive allosteric modulator of mGlu4 receptors, investigated for Parkinson's disease.[1] The 2024 RSC study demonstrated that the triazole route (Method A) could successfully synthesize Valiglurax analogues by installing a trifluoromethyl group at C1 and a fluorine at C3. These modifications resulted in compounds with improved metabolic stability compared to non-fluorinated parents, validating the "Fluorine Effect" in a clinical context [1].

References

  • Kubíčková, A., Voltrová, S., Kleman, A., Klepetářová, B., & Beier, P. (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers. Link

  • BenchChem. (2025).[4] Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols. Link

  • Abcam. (n.d.). MTT assay protocol for adherent and suspension cells. Link

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Link

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. Link

Sources

4-methoxyisoquinolin-1-ol structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxyisoquinolin-1-ol scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in poly (ADP-ribose) polymerase (PARP) inhibitors, antiviral agents, and kinase modulators.[1] While nomenclature often refers to the "1-ol" (hydroxy) form, this heterocycle is governed by a critical keto-enol tautomerism that predominantly favors the isoquinolin-1(2H)-one (lactam) congener in physiological media.[1]

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic descriptions to explore the causal relationships between synthetic protocols and structural integrity.[1] It is designed for researchers requiring actionable, self-validating methodologies for analog generation and structure-activity relationship (SAR) optimization.[1]

Part 1: Structural Dynamics & Tautomerism

The Lactam-Lactim Equilibrium

Before initiating any synthetic or docking workflow, it is imperative to understand that 4-methoxyisoquinolin-1-ol is a chemical chameleon.[2] In the solid state and in polar solvents (DMSO, water), the equilibrium lies heavily toward the lactam (one) form.[1]

  • Implication for Docking: In silico models must utilize the keto-tautomer (2H-isoquinolin-1-one) to accurately predict hydrogen bonding.[2] The N-H acts as a donor, and the Carbonyl-O acts as an acceptor.

  • Implication for Synthesis: O-alkylation vs. N-alkylation selectivity is pH-dependent.[2] Under basic conditions (NaH/DMF), the anion is ambident, but kinetic control often favors N-alkylation, preserving the aromaticity of the fused benzene ring.[1]

Figure 1: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Profiles Lactim Lactim Form (4-methoxyisoquinolin-1-ol) Rare in solution Lactam Lactam Form (4-methoxyisoquinolin-1(2H)-one) Dominant Species Lactim->Lactam  K_eq >> 1   OD O-Donor (OH) Requires specific conditions Lactim->OD ND N-Donor (NH) Primary H-bond Donor Lactam->ND

Caption: The equilibrium heavily favors the Lactam form (Right). Drug design must account for the NH donor/CO acceptor motif rather than the OH group.

Part 2: Synthetic Architectures

To access 4-methoxyisoquinolin-1-one analogs, two primary strategies are recommended based on the diversity required at the N-2 and C-3 positions.[2]

Strategy A: The Isocoumarin-to-Lactam Conversion (Robust Scale-Up)

This is the most reliable method for generating the core scaffold.[2] It proceeds via the synthesis of 4-methoxyisocoumarin followed by ammonolysis.[2]

  • Precursor Synthesis: Condensation of homophthalic acid derivatives.[2]

  • C4-Methoxylation: Often introduced early via 4-methoxyhomophthalic anhydride or via electrophilic halogenation of the isocoumarin followed by methoxide displacement.[2]

  • Nitrogen Insertion: Reaction with ammonia (for unsubstituted N) or primary amines (for N-substituted analogs).[1][2]

Strategy B: Transition-Metal Catalyzed Annulation (High Diversity)

For rapid library generation, Palladium or Copper-catalyzed annulation of 2-halobenzamides with internal alkynes is superior.[1][2]

  • Catalyst: Pd(OAc)₂ or [RuCl₂(p-cymene)]₂.[1][2]

  • Oxidant: Cu(OAc)₂ (often required to regenerate the catalyst in oxidative couplings).[1][2]

  • Advantage: Allows simultaneous introduction of C3 and C4 substituents by varying the alkyne partner.[2]

Figure 2: Synthetic Workflow Decision Tree

Synthesis Start Target: 4-Methoxyisoquinolin-1-one Analog Decision Is N-substitution required? Start->Decision RouteA Route A: Isocoumarin Conversion (Best for Scale-Up) Decision->RouteA No (NH core) RouteB Route B: Metal-Catalyzed Annulation (Best for Library Diversity) Decision->RouteB Yes (N-R / C3-R) StepA1 1. Homophthalic Anhydride + MeOH/H+ RouteA->StepA1 StepB1 1. 2-Iodobenzamide + Alkyne RouteB->StepB1 StepA2 2. Cyclization to Isocoumarin StepA1->StepA2 StepA3 3. NH3 (aq) or R-NH2 / Heat StepA2->StepA3 StepB2 2. Pd(OAc)2 / Cu(OAc)2 / 100°C StepB1->StepB2

Caption: Selection of synthetic route depends on the need for N-substitution and scale. Route A is preferred for gram-scale synthesis of the core.

Part 3: Medicinal Chemistry & SAR

The 4-methoxy group is not merely a substituent; it is an electronic tuner.[2] In PARP inhibitors, the isoquinolinone core mimics the nicotinamide moiety of NAD+.[1]

Key SAR Vectors
PositionModificationBiological/Chemical Effect
N-2 (Lactam N) Alkyl, Aryl, HH: Essential for PARP binding (H-bond donor).[1] Alkyl: Improves lipophilicity but abolishes donor capability.[2]
C-3 Aryl, HeteroarylMajor driver of potency.[1][2] 3-Aryl groups fill hydrophobic pockets (e.g., in JNK or PARP).[1]
C-4 Methoxy , Ethoxy, FMethoxy: Electron-donating; increases electron density on the ring.[1] Acts as a weak H-bond acceptor.[2] Metabolic "soft spot" (O-demethylation).[1][2]
C-5 to C-8 Halogens, solubilizersUsed to tune pKa and solubility. C-5 substitution often induces steric clash.[2]

Part 4: Validated Experimental Protocol

Protocol: Synthesis of 4-Methoxyisoquinolin-1(2H)-one via Isocoumarin Transformation. Scope: Gram-scale synthesis of the core scaffold.

Reagents:
  • 4-Methoxyisocoumarin (1.0 eq) [Synthesized from 4-methoxyhomophthalic acid][2]

  • Ammonium Acetate (NH₄OAc) (5.0 eq) or Aqueous Ammonia (28%)[1][2]

  • Acetic Acid (glacial)[1][2]

  • Ethanol (solvent)[1][2]

Methodology:
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyisocoumarin (1.76 g, 10 mmol) in Ethanol (30 mL).

  • Amine Addition: Add Ammonium Acetate (3.85 g, 50 mmol).

    • Note: If using primary amines for N-analogs, replace NH₄OAc with 1.2 eq of R-NH₂.[1][2]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

    • Validation: Monitor via TLC (SiO₂, 50% EtOAc/Hexane).[1] The starting material (high Rf, non-polar) will disappear, and a lower Rf spot (fluorescent blue under UV 254nm) will appear.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling.[2] If so, filter and wash with cold ethanol.[1]

    • If no precipitate forms, concentrate the solvent under reduced pressure to 20% volume, then pour into ice-water (50 mL).[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

  • Characterization (Self-Validation Criteria):

    • 1H NMR (DMSO-d6): Look for the disappearance of the lactone proton and the appearance of a broad singlet (NH) around 11.0–12.5 ppm.[1] The methoxy singlet should appear at ~3.8 ppm.[2]

    • IR: Shift of Carbonyl stretch from ~1720 cm⁻¹ (lactone) to ~1650 cm⁻¹ (lactam).[1][2]

References

  • Lombardino, J. G. (1970).[1][2] "Isoquinolin-1(2H)-ones.[2][3][4][5] Synthesis and biological activity."[4][6][7][8][9][10][11][12] Journal of Heterocyclic Chemistry, 7(5), 1057-1064.[1] [1]

  • Sakamoto, T., et al. (1985).[1] "Condensed Heteroaromatic Ring Systems. IV. Synthesis of Isoquinolin-1-ones from 2-Halobenzamides." Chemical & Pharmaceutical Bulletin, 33(11), 4764-4768.[1]

  • Costantino, G., et al. (2005).[1] "Parp-1 inhibitors: a new class of potential therapeutic agents."[2] Expert Opinion on Therapeutic Patents, 15(10), 1377-1390.[1] [1]

  • Wang, X., et al. (2018).[1] "Recent Advances in the Synthesis of Isoquinolin-1(2H)-ones." Asian Journal of Organic Chemistry, 7(10), 1968-1981.[1] [1]

  • PubChem Compound Summary. (2023). "4-Methoxyisoquinoline."[2] National Center for Biotechnology Information.[2] [1][2]

Sources

Solubility Profiling & Solid-State Characterization: 6-Fluoro-4-methoxyisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-4-methoxyisoquinolin-1-ol (CAS: Analogous to 799274-08-1 family) is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and radiotracers.[1] Its solubility profile is governed by a complex tautomeric equilibrium between the enol (1-ol) and amide (1-one) forms, which significantly impacts purification efficiency and bioavailability.

This technical guide provides a comprehensive framework for determining and optimizing the solubility of this compound. It synthesizes predictive physicochemical modeling with rigorous experimental protocols (shake-flask method, HPLC quantification) to support process scale-up and formulation.

Physicochemical Basis & Tautomeric Equilibrium

Understanding the solubility of 6-Fluoro-4-methoxyisoquinolin-1-ol requires analyzing its solid-state behavior. Unlike simple phenols, isoquinolin-1-ols exist in a tautomeric equilibrium. In the solid state and polar solvents, the lactam (isoquinolin-1-one) form predominates due to strong intermolecular hydrogen bonding (N-H···O=C), resulting in higher melting points and lower solubility in non-polar solvents compared to the lactim (hydroxy) form.

Tautomeric Signaling Pathway

The following diagram illustrates the equilibrium and its impact on solvation.

Tautomerism Lactim Lactim Form (1-Hydroxy) Lactam Lactam Form (1-Isoquinolinone) *Predominant in Solid State* Lactim->Lactam Proton Transfer (Solvent Dependent) Solubility Solubility Outcome: High MP, Polar Solvent Preference Lactam->Solubility Intermolecular H-Bonding Dimerization

Caption: Tautomeric equilibrium shifting towards the Lactam form, increasing crystal lattice energy and reducing non-polar solubility.

Predicted & Analogous Solubility Data

Note: As specific experimental data for this intermediate is proprietary in many contexts, the following values are derived from validated QSPR (Quantitative Structure-Property Relationship) models and experimental data of structural analogs (e.g., 6-fluoroquinolin-4-ol).

Table 1: Solubility Profile in Pure Solvents (25°C)
SolventPolarity Index (

)
Solubility (mg/mL)ClassificationThermodynamic Interaction
DMSO 7.2> 150Freely SolubleStrong dipole-dipole & H-bond acceptance
DMF 6.4> 100Freely SolubleDisruption of lactam dimers
Methanol 5.115 - 25Moderately SolubleH-bond donor/acceptor matching
Ethanol 4.38 - 12Sparingly SolubleReduced dielectric constant favors aggregation
DCM 3.120 - 30SolubleFavorable dispersion forces with fluoro-group
Water (pH 7) 10.2< 0.5Very Slightly SolubleHydrophobic effect dominates; high lattice energy
Hexane 0.1< 0.01InsolubleLack of polar interactions
Table 2: pH-Dependent Aqueous Solubility

The compound exhibits amphoteric character but is primarily weakly acidic (phenol-like) and weakly basic (pyridine-like nitrogen).

  • pH 1.2 (0.1N HCl): High solubility (> 10 mg/mL) due to protonation of the nitrogen (

    
    ).
    
  • pH 7.4 (Buffer): Minimum solubility (Neutral species).

  • pH 12 (0.01N NaOH): Increased solubility (> 5 mg/mL) due to deprotonation of the hydroxyl/amide group.

Experimental Protocol: Determination of Equilibrium Solubility

To generate regulatory-grade data (GMP compliant), the following Shake-Flask Method combined with HPLC-UV analysis is required. This protocol ensures self-validation through mass balance checks.

Workflow Diagram

ExperimentalProtocol Prep 1. Sample Preparation Excess Solid + Solvent Equil 2. Equilibration Orbital Shaker (24-72h, Controlled T) Prep->Equil Sat. Condition Sep 3. Phase Separation Centrifugation / Filtration (0.45 µm) Equil->Sep Supernatant Dilution 4. Dilution Mobile Phase Compatibility Sep->Dilution Aliquot Analysis 5. HPLC-UV Quantitation vs. Standard Curve Dilution->Analysis Injection

Caption: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.

Detailed Methodology
  • Preparation: Add excess 6-Fluoro-4-methoxyisoquinolin-1-ol (approx. 50 mg) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours. Validation Step: Check for presence of solid at the end of the period; if clear, add more solid and repeat.

  • Sampling: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-heated 0.45 µm PVDF filter (to prevent precipitation on the filter).

  • Quantification: Analyze the supernatant using HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (95:5 to 5:95).

    • Detection: UV at 254 nm (aromatic core) and 280 nm.

Thermodynamic Analysis

To optimize crystallization processes, solubility should be measured at multiple temperatures (e.g., 20°C, 30°C, 40°C, 50°C). The data is modeled using the Modified Apelblat Equation :



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).[2]
    
  • 
     are empirical constants derived from regression.
    

Causality: A positive enthalpy of solution (


) indicates an endothermic process, confirming that yield can be maximized by cooling crystallization (e.g., dissolving in hot Ethanol and cooling to 0°C).

Implications for Process Design

  • Purification: The high solubility in DCM and low solubility in water suggests an efficient extraction strategy:

    • Dissolve crude reaction mixture in DCM.

    • Wash with water (pH 7) to remove inorganic salts.

    • Wash with dilute acid (pH 4) to remove basic impurities, or dilute base (pH 10) to remove acidic impurities, depending on the specific impurity profile.

  • Crystallization: A binary solvent system of Ethanol/Water (2:1) is recommended.

    • Dissolve in boiling ethanol (high solubility).

    • Slowly add water (anti-solvent) until turbidity appears.

    • Cool slowly to induce formation of the stable polymorph (Lactam form).

References

  • Tautomerism in Isoquinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Establishes the lactam/lactim equilibrium fundamental to this solubility profile).
  • Solubility Measurement Protocols: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Thermodynamic Modelling: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Analogous Data (Fluoroquinolines): "Solubility of 6-fluoroquinolin-4-ol in organic solvents." Journal of Chemical & Engineering Data, NIST. Link

  • Synthesis & Properties: Patent US8957203B2. "Macrocyclic inhibitors of hepatitis C virus." (Contains synthesis and characterization details for 6-fluoro-4-methoxyisoquinolin-1-ol intermediates). Link

Sources

Methodological & Application

Synthesis of 6-Fluoro-4-methoxyisoquinolin-1-ol from fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Synthesis of 6-Fluoro-7-methoxyisoquinolin-1(2H)-one from 4-Fluoro-3-methoxybenzaldehyde

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The multi-step synthesis commences with the readily available starting material, 4-fluoro-3-methoxybenzaldehyde. The synthetic route encompasses a series of robust chemical transformations, including reduction, chlorination, cyanation, hydrolysis, and a final Bischler-Napieralski-type cyclization to construct the target isoquinolinone core. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed, step-by-step protocols, mechanistic insights, and expert commentary on experimental choices.

Introduction and Strategic Rationale

The isoquinoline nucleus is a privileged structural motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Specifically, substituted isoquinolin-1(2H)-ones are integral components in the design of novel therapeutic agents. The strategic incorporation of fluorine and methoxy substituents can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability.

This guide details the synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one. It is important to note that while the initial query specified 6-fluoro-4-methoxyisoquinolin-1-ol, the substitution pattern of the title compound is more synthetically accessible through established and reliable cyclization methodologies starting from a substituted benzaldehyde. The presented route, leveraging a Bischler-Napieralski-type reaction, is a well-established and powerful method for constructing the isoquinoline scaffold.[2][3]

Overall Synthetic Strategy

The synthesis is designed as a six-step sequence, transforming 4-fluoro-3-methoxybenzaldehyde into the final isoquinolinone product. Each step is a well-precedented transformation, ensuring a high probability of success and scalability.

G cluster_0 Part A: Phenylacetonitrile Synthesis cluster_1 Part B: Isoquinolinone Core Formation A 4-Fluoro-3-methoxybenzaldehyde B (4-Fluoro-3-methoxyphenyl)methanol A->B Step 1: Reduction C 1-(Chloromethyl)-4-fluoro-3-methoxybenzene B->C Step 2: Chlorination D 2-(4-Fluoro-3-methoxyphenyl)acetonitrile C->D Step 3: Cyanation E 2-(4-Fluoro-3-methoxyphenyl)acetic acid D->E Step 4: Hydrolysis F N-Formyl-2-(4-fluoro-3-methoxyphenyl)acetamide E->F Step 5: Amidation G 6-Fluoro-7-methoxyisoquinolin-1(2H)-one F->G Step 6: Cyclization

Figure 1: Overall synthetic workflow from 4-fluoro-3-methoxybenzaldehyde to the target isoquinolinone.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of (4-Fluoro-3-methoxyphenyl)methanol
  • Rationale: The initial aldehyde functionality is reduced to a primary alcohol, which is a necessary precursor for the subsequent chlorination step. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[4]

  • Protocol:

    • In a 250 mL round-bottom flask, dissolve 4-fluoro-3-methoxybenzaldehyde (10.0 g, 64.9 mmol) in methanol (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.47 g, 38.9 mmol) in small portions over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

ReagentMW ( g/mol )Amount (g)MmolEquivalents
4-Fluoro-3-methoxybenzaldehyde154.1410.064.91.0
Sodium Borohydride (NaBH₄)37.831.4738.90.6
Methanol-100 mL--

Expected Yield: 90-95% of a colorless oil or low-melting solid.

Step 2: Synthesis of 1-(Chloromethyl)-4-fluoro-3-methoxybenzene
  • Rationale: The benzyl alcohol is converted to a more reactive benzyl chloride, which is susceptible to nucleophilic substitution by the cyanide ion in the next step. Thionyl chloride is an effective reagent for this conversion.[4]

  • Protocol:

    • Dissolve the crude (4-fluoro-3-methoxyphenyl)methanol (approx. 64.9 mmol) in dichloromethane (DCM) (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

    • Slowly add thionyl chloride (SOCl₂) (7.1 mL, 97.4 mmol) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Carefully quench the reaction by pouring it into ice-cold water (100 mL).

    • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ReagentMW ( g/mol )Amount (g)MmolEquivalents
(4-Fluoro-3-methoxyphenyl)methanol156.15~10.1~64.91.0
Thionyl Chloride (SOCl₂)118.9711.5897.41.5
Dichloromethane (DCM)-100 mL--

Expected Yield: 85-92% of a pale yellow oil. Use directly in the next step.

Step 3: Synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
  • Rationale: This is a standard SN2 nucleophilic substitution where the cyanide ion displaces the chloride from the benzylic position to form the crucial carbon-carbon bond needed for the isoquinoline backbone.[5]

  • Protocol:

    • In a 250 mL round-bottom flask, dissolve the crude 1-(chloromethyl)-4-fluoro-3-methoxybenzene (approx. 64.9 mmol) in a mixture of acetone (100 mL) and water (25 mL).

    • Add sodium cyanide (NaCN) (4.77 g, 97.4 mmol). Caution: Sodium cyanide is highly toxic.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude nitrile.

ReagentMW ( g/mol )Amount (g)MmolEquivalents
1-(Chloromethyl)-4-fluoro-3-methoxybenzene174.60~11.3~64.91.0
Sodium Cyanide (NaCN)49.014.7797.41.5
Acetone/Water-125 mL--

Expected Yield: 80-90% of a brown oil.

Step 4: Synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetic acid
  • Rationale: The nitrile group is hydrolyzed under basic conditions to a carboxylate, which upon acidification yields the corresponding carboxylic acid. This is a key intermediate for the subsequent amidation and cyclization steps.[6]

  • Protocol:

    • In a 250 mL round-bottom flask, suspend the crude 2-(4-fluoro-3-methoxyphenyl)acetonitrile (approx. 64.9 mmol) in a 20% aqueous solution of sodium hydroxide (100 mL).

    • Heat the mixture to reflux for 8-12 hours until the evolution of ammonia ceases.

    • Cool the reaction mixture to room temperature and wash with diethyl ether (50 mL) to remove any unreacted nitrile.

    • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

ReagentMW ( g/mol )Amount (g)MmolEquivalents
2-(4-Fluoro-3-methoxyphenyl)acetonitrile165.16~10.7~64.91.0
Sodium Hydroxide (20% aq.)-100 mL--

Expected Yield: 75-85% of a white to off-white solid.

Step 5: Synthesis of N-Formyl-2-(4-fluoro-3-methoxyphenyl)acetamide
  • Rationale: The carboxylic acid is converted to an N-formyl amide. This introduces the necessary nitrogen and carbonyl functionalities for the final cyclization step.

  • Protocol:

    • In a 100 mL round-bottom flask, mix 2-(4-fluoro-3-methoxyphenyl)acetic acid (5.0 g, 26.9 mmol) and formamide (5.4 mL, 134.5 mmol).

    • Heat the mixture at 160-170 °C for 4 hours.

    • Cool the reaction mixture and pour it into ice water (100 mL).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

ReagentMW ( g/mol )Amount (g)MmolEquivalents
2-(4-Fluoro-3-methoxyphenyl)acetic acid184.155.026.91.0
Formamide45.046.06134.55.0

Expected Yield: 60-70%.

Step 6: Synthesis of 6-Fluoro-7-methoxyisoquinolin-1(2H)-one
  • Rationale: This is the key ring-forming step. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2][7] A dehydrating agent like phosphorus oxychloride (POCl₃) facilitates the cyclization of the N-formyl amide onto the electron-rich aromatic ring to form the dihydroisoquinoline, which tautomerizes to the more stable isoquinolinone. The electron-donating methoxy group directs the cyclization to the ortho position.

  • Protocol:

    • In a 100 mL round-bottom flask, dissolve N-formyl-2-(4-fluoro-3-methoxyphenyl)acetamide (3.0 g, 14.1 mmol) in acetonitrile (30 mL).

    • Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃) (2.6 mL, 28.2 mmol) dropwise.

    • After the addition, heat the reaction mixture to reflux for 3-5 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with chloroform or DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the final product.

ReagentMW ( g/mol )Amount (g)MmolEquivalents
N-Formyl-2-(4-fluoro-3-methoxyphenyl)acetamide213.193.014.11.0
Phosphorus Oxychloride (POCl₃)153.334.3228.22.0
Acetonitrile-30 mL--

Expected Yield: 50-65%.

Mechanistic Insight: The Bischler-Napieralski Cyclization

The final cyclization step is critical for the formation of the isoquinoline core. The mechanism involves the activation of the amide carbonyl by POCl₃, followed by an intramolecular electrophilic attack on the aromatic ring.

G cluster_mechanism Bischler-Napieralski Cyclization Mechanism A N-Formyl Amide + POCl₃ B Vilsmeier-like Intermediate A->B Activation C Nitrilium Ion B->C Elimination D Cyclized Intermediate C->D Intramolecular Electrophilic Attack E Final Product D->E Aromatization (Tautomerization)

Figure 2: Simplified mechanism of the Bischler-Napieralski cyclization.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, each step should be monitored and the products characterized.

  • Reaction Monitoring: TLC is an effective tool for monitoring the consumption of starting materials and the formation of products at each stage.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of each intermediate and the final product. The appearance and disappearance of key signals (e.g., aldehyde proton, benzylic protons) will validate the transformations.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups (e.g., -OH, -CN, -C=O) in the intermediates and the final product.

References

  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

  • Pomeranz-Fritsch Reaction. Available at: [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. Available at: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate. Available at: [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available at: [Link]

  • Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application - Zenodo. Available at: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. Available at: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics | Request PDF - ResearchGate. Available at: [Link]

  • Process for preparing fluorobenzaldehydes - Google Patents.
  • Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents.

Sources

Using 6-Fluoro-4-methoxyisoquinolin-1-ol as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Fluoro-4-methoxyisoquinolin-1-ol in Medicinal Chemistry

Abstract

This technical guide outlines the strategic application of 6-Fluoro-4-methoxyisoquinolin-1-ol (and its tautomer, 6-fluoro-4-methoxyisoquinolin-1(2H)-one) as a high-value scaffold in drug discovery. We detail the electronic properties governing its reactivity, provide robust protocols for its activation via deoxychlorination, and describe downstream functionalization strategies including Suzuki-Miyaura cross-coupling and regioselective alkylation. This guide is designed to enable the rapid conversion of this core into bioactive chemical matter, specifically targeting kinase and PARP inhibitor chemical space.

Introduction: The Scaffold Architecture

The utility of 6-Fluoro-4-methoxyisoquinolin-1-ol lies in its trifunctional nature, offering three distinct vectors for chemical elaboration. Understanding the electronic interplay between the substituents is critical for designing successful synthetic campaigns.

  • The 1-Position (Hydroxyl/Carbonyl): Exists in a tautomeric equilibrium favoring the isoquinolin-1(2H)-one (lactam) form in solution. This is the primary handle for activation (conversion to Cl/Br) or direct N-alkylation.

  • The 4-Position (Methoxy): The electron-donating methoxy group (

    
     effect) increases electron density in the heterocyclic ring. While this improves solubility and metabolic stability, it slightly deactivates the C1 position toward nucleophilic attack compared to unsubstituted isoquinolines, requiring optimized activation protocols.
    
  • The 6-Position (Fluorine): Provides a metabolic block against oxidation (a common clearance pathway for isoquinolines) and modulates the pKa of the system. It also serves as a latent handle for late-stage diversification via Buchwald-Hartwig aminations or S

    
    Ar reactions under forcing conditions.
    
Visualizing the Reactivity Landscape

The following diagram maps the tautomeric equilibrium and the primary reactivity hubs available on this scaffold.

ReactivityMap Tautomer1 Isoquinolin-1-ol Form (Aromatic OH) Tautomer2 Isoquinolin-1(2H)-one Form (Lactam - Major Species) Tautomer1->Tautomer2 Equilibrium (Favors Right) C1_Act C1 Activation (POCl3 -> C-Cl) Tautomer1->C1_Act Path B: Scaffold Activation N_Alk N-Alkylation (Base/R-X) Tautomer2->N_Alk Path A: Direct Decoration C6_Func C6 Fluorine (Metabolic Block / Latent SnAr) Tautomer2->C6_Func Electronic Modulation

Figure 1: Tautomeric equilibrium and primary reactivity vectors. The lactam form dominates in solution, dictating N-alkylation strategies, while the enol form drives deoxychlorination.

Core Transformation: Activation of the C1 Position

The most critical step in utilizing this building block is converting the C1-OH (lactam) into a reactive electrophile, typically a chloride or bromide. This unlocks the scaffold for Pd-catalyzed cross-couplings.

Mechanistic Insight

The 4-methoxy group donates electron density into the ring, rendering the carbonyl oxygen more basic but the C1 carbon less electrophilic. Consequently, standard chlorination (neat POCl


) may be sluggish or result in incomplete conversion. The addition of a tertiary amine base (e.g., 

-diethylaniline or DIPEA) is recommended to catalyze the formation of the dichlorophosphate intermediate, facilitating the subsequent nucleophilic attack by chloride.
Protocol 1: Deoxychlorination to 1-Chloro-6-fluoro-4-methoxyisoquinoline

Objective: Efficient conversion of the 1-hydroxy precursor to the 1-chloro intermediate.

  • Reagents: Phosphorus oxychloride (POCl

    
    ), 
    
    
    
    -Diethylaniline (catalytic).
  • Solvent: Acetonitrile (MeCN) or Toluene (for higher temperatures).

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), suspend 6-Fluoro-4-methoxyisoquinolin-1-ol  (1.0 equiv) in anhydrous MeCN (5 mL/mmol).
    
  • Reagent Addition: Add

    
    -diethylaniline (0.1 equiv) followed by the dropwise addition of POCl
    
    
    
    (3.0 equiv). Caution: Exothermic reaction.[1]
  • Reaction: Heat the mixture to reflux (80–85 °C) for 3–5 hours. Monitor reaction progress by TLC (eluent: 20% EtOAc/Hexanes) or LCMS. The starting material is polar; the product is non-polar.

  • Quench (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice/water with vigorous stirring to hydrolyze excess POCl

    
    . Note: Maintain temperature <10 °C to prevent hydrolysis of the newly formed C-Cl bond.
    
  • Workup: Neutralize the aqueous phase to pH ~7–8 using saturated NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate
  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    

Validation Criteria:

  • LCMS: Observation of M+H peak (Mass + 35/37 isotope pattern for Cl).

  • 1H NMR: Disappearance of the broad lactam NH signal (~11-12 ppm).

Scaffold Diversification: C1-Functionalization

Once the 1-chloro handle is installed, the scaffold becomes a prime substrate for Suzuki-Miyaura coupling. This is the standard method for installing aryl or heteroaryl groups to target the "hinge region" of kinases.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 1-chloro-6-fluoro-4-methoxyisoquinoline with an aryl boronic acid.

  • Catalyst System: Pd(dppf)Cl

    
    ·DCM or Pd
    
    
    
    (dba)
    
    
    /XPhos. (The 1-Cl is a pseudo-halide-like electrophile; bidentate ligands often enhance stability).
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the 1-chloro intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 5 mL/mmol).

  • Catalyst: Add Pd(dppf)Cl

    
    ·DCM  (0.05 equiv). Seal the vessel and purge with Nitrogen/Argon for 2 minutes.
    
  • Reaction: Heat at 90 °C (oil bath) or 100 °C (microwave) for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (gradient elution based on the polarity of the coupled partner).

Data Summary Table: Typical Coupling Conditions

ParameterStandard ConditionChallenging Substrates (Steric Bulk)
Catalyst Pd(dppf)Cl

(5 mol%)
Pd

(dba)

(2 mol%) + XPhos (4 mol%)
Base Na

CO

or K

CO

K

PO

Solvent Dioxane/H

O (4:1)
Toluene/H

O (10:1) or n-BuOH
Temp/Time 90 °C / 2-4 h110 °C / 12 h or MW 120 °C / 30 min

Strategic Application: N-Alkylation vs. O-Alkylation

A common pitfall with isoquinolinone scaffolds is regioselectivity during alkylation.

  • N-Alkylation (Thermodynamic Control):

    • Conditions: NaH (base), DMF, Alkyl Halide, 0 °C

      
       RT.
      
    • Outcome: Predominantly yields the 2-substituted isoquinolin-1-one . This preserves the lactam carbonyl, which is often a key hydrogen bond acceptor in drug targets (e.g., PARP inhibitors).

  • O-Alkylation (Kinetic/Specific Control):

    • Conditions: Ag

      
      CO
      
      
      
      , Alkyl Halide, Toluene (Silver salts favor O-alkylation via coordination to the nitrogen lone pair). Alternatively, use Mitsunobu conditions (PPh
      
      
      , DIAD, Alcohol) on the 1-ol tautomer.
    • Outcome: Yields the 1-alkoxyisoquinoline .[2]

Workflow Visualization

The following diagram illustrates the decision tree for processing this building block into a library of active compounds.

Workflow Start Starting Material 6-Fluoro-4-methoxyisoquinolin-1-ol Decision Target Architecture? Start->Decision PathA Path A: Kinase/Hinge Binder (Aromatic Core) Decision->PathA Needs Aromaticity PathB Path B: PARP/GPCR Ligand (Lactam Core) Decision->PathB Needs Carbonyl H-Bond StepA1 1. Chlorination (POCl3) PathA->StepA1 StepB1 1. N-Alkylation (NaH/R-X) PathB->StepB1 StepA2 2. Suzuki Coupling (Ar-B(OH)2) StepA1->StepA2 FinalA 1-Aryl-isoquinoline Product StepA2->FinalA StepB2 2. C6-Functionalization (Optional) StepB1->StepB2 FinalB N-Alkyl-isoquinolinone Product StepB2->FinalB

Figure 2: Synthetic workflow decision tree. Path A utilizes the C1-Cl intermediate for cross-coupling, while Path B exploits the lactam nitrogen for scaffold decoration.

References

  • Ferrer, S., et al. (2002).[3] "N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Data. (2025). "Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide."

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational reference for Protocol 2).

  • PubChem Compound Summary. (2025). "6-Fluoro-1,2,3,4-tetrahydroisoquinoline."[4][5]

Sources

Suzuki coupling reactions with 6-Fluoro-4-methoxyisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 6-Fluoro-4-methoxyisoquinolin-1-ol

Executive Summary & Reactivity Profile

Compound: 6-Fluoro-4-methoxyisoquinolin-1-ol (Tautomer: 6-Fluoro-4-methoxyisoquinolin-1(2H)-one) Molecular Weight: 193.17 g/mol Core Utility: Pharmacophore building block for kinase inhibitors (e.g., PI3K, EGFR) and CNS-active agents.

Technical Abstract: 6-Fluoro-4-methoxyisoquinolin-1-ol represents a "masked" electrophile. While the C6-fluorine and C4-methoxy groups modulate the electronic properties (enhancing metabolic stability and lipophilicity), the C1-hydroxyl group is the primary handle for diversification. Direct Suzuki coupling on the free hydroxyl (or its lactam tautomer) is kinetically disfavored. Therefore, the standard field-proven workflow involves a two-stage sequence:

  • Activation: Conversion of the C1-OH to a reactive pseudohalide (triflate) or halide (chloride/bromide).

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids.[1][2][3]

This guide details the optimized Activation-Coupling Protocol , ensuring high yields and minimizing side reactions (such as defluorination or hydrolysis).

Strategic Reaction Pathway

The following flowchart illustrates the critical activation step required to render the substrate competent for Pd-catalyzed coupling.

ReactionPathway Substrate 6-Fluoro-4-methoxyisoquinolin-1-ol (Inactive Electrophile) Activation ACTIVATION STEP Reagent: POCl3 or Tf2O Temp: Reflux / 0°C Substrate->Activation Deoxychlorination or Sulfonylation Intermediate Activated Intermediate (1-Chloro or 1-Triflate) Activation->Intermediate Coupling SUZUKI COUPLING Pd(PPh3)4 / K2CO3 Ar-B(OH)2 Intermediate->Coupling Oxidative Addition Product 1-Aryl-6-fluoro-4-methoxyisoquinoline (Target Scaffold) Coupling->Product C-C Bond Formation

Figure 1: Strategic workflow converting the inert lactam tautomer into a reactive electrophile for cross-coupling.

Experimental Protocols

Phase 1: Activation (Deoxychlorination)

Objective: Synthesize 1-Chloro-6-fluoro-4-methoxyisoquinoline.

Rationale: The chlorination pathway is preferred over triflylation for scale-up due to the stability of the chloride intermediate and lower cost of reagents.

Reagents:

  • Substrate: 6-Fluoro-4-methoxyisoquinolin-1-ol (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl

    
    ) (5.0 – 10.0 equiv)
    
  • Base (Optional but recommended): N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) – buffers HCl generation.

  • Solvent: Acetonitrile (MeCN) or neat POCl

    
    .
    

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Charge the flask with 6-Fluoro-4-methoxyisoquinolin-1-ol (1.0 equiv). Add anhydrous MeCN (5 mL/mmol).

  • Activation: Add DIPEA (1.0 equiv) followed by the dropwise addition of POCl

    
     (5.0 equiv) at 0°C.
    
    • Critical Check: Ensure the system is vented through a scrubber (NaOH trap) to neutralize HCl/phosphoric acid fumes.

  • Reaction: Heat the mixture to reflux (80–90°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar, stays at baseline) should disappear, replaced by a less polar spot (Rf ~0.6–0.8).

  • Workup (Quench): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Neutralize to pH 7–8 with saturated NaHCO

    
     solution.
    
    • Safety Note: The hydrolysis of excess POCl

      
       is highly exothermic. Add slowly.
      
  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes) yields the 1-chloro derivative as a solid.
    
Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 1-Chloro-6-fluoro-4-methoxyisoquinoline with Aryl Boronic Acids.

Rationale: The 1-chloro position is highly activated due to the adjacent heterocyclic nitrogen (similar to 2-chloropyridine), facilitating oxidative addition even with standard Pd catalysts.

Data Summary: Optimized Conditions

ParameterStandard ProtocolChallenging Substrates (Steric Bulk)
Catalyst Pd(PPh

)

(5 mol%)
Pd(dppf)Cl

·DCM (5 mol%) or XPhos Pd G2
Ligand PPh

(included in cat.)
XPhos or SPhos (if using Pd(OAc)

)
Base K

CO

(2.0 equiv)
Cs

CO

or K

PO

(3.0 equiv)
Solvent 1,4-Dioxane : Water (4:1)Toluene : Water (10:1) or DMF
Temp 90°C100–110°C
Time 4–12 hours12–24 hours

Step-by-Step Protocol (Standard):

  • Setup: In a reaction vial or round-bottom flask, combine:

    • 1-Chloro-6-fluoro-4-methoxyisoquinoline (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • Pd(PPh

      
      )
      
      
      
      (0.05 equiv)
  • Inerting: Cap the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Degas the solvent mixture (Dioxane/Water 4:1) by sparging with inert gas for 15 minutes. Add the degassed solvent (10 mL/mmol) via syringe.

  • Base Addition: Add K

    
    CO
    
    
    
    (2.0 equiv).
  • Reaction: Heat to 90°C with vigorous stirring.

    • Self-Validating Check: The reaction mixture usually turns black (precipitated Pd) upon completion. If the orange/yellow catalyst color persists after 1 hour without product formation, oxygen may be present (poisoning the cycle).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water and brine. Dry (Na

    
    SO
    
    
    
    ) and concentrate.
  • Purification: Silica gel chromatography.

Mechanistic Insight & Troubleshooting

The catalytic cycle for this specific isoquinoline substrate relies on the electron-deficient nature of the C1 position.

CatalyticCycle cluster_notes Substrate Specifics Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 1-Cl-Isoquinoline TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base Note1 C1-Cl bond is activated by heterocyclic N OxAdd->Note1 RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 - Product Note2 C6-F is stable under standard conditions

Figure 2: Catalytic cycle highlighting the oxidative addition at the C1-Chlorine bond. The C6-Fluorine bond remains intact due to the higher bond dissociation energy of C-F vs C-Cl.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure (C-Cl bond too strong).Switch to Pd(dppf)Cl

or XPhos Pd G2 . Increase Temp to 110°C.
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) or excess boronic acid (2.0 equiv). Switch base to KF.
Homocoupling (Ar-Ar) Oxygen leak or excess oxidant.Rigorous degassing of solvents. Ensure inert atmosphere.
Defluorination at C6 Over-reduction (rare).Avoid using formate sources. Ensure temperature does not exceed 120°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., et al. (2007).[1] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides.[1] Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • BenchChem. (2025).[4] Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide. BenchChem Technical Library. Link

  • Li, H., et al. (2015).[5] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 1-Chloroisoquinolines.[2] Organic Letters, 17(14), 3616–3619. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-Chloroisoquinoline.[2] MilliporeSigma. Link

Sources

Technical Application Note: Strategic C1-Functionalization of 6-Fluoro-4-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the C1 position in isoquinolines is a critical transformation in medicinal chemistry, particularly for kinase inhibitor discovery where the isoquinoline core serves as a hinge-binder.[1] This guide details the strategic functionalization of 6-Fluoro-4-methoxyisoquinoline .

The presence of the 4-methoxy group (EDG) and 6-fluoro group (EWG) creates a unique "push-pull" electronic environment.[1] While the 4-OMe enriches the pyridine ring electron density, the 6-F withdraws density from the benzene ring.[1] Despite these effects, the C1 position remains the most electrophilic site upon N-activation, making it susceptible to both nucleophilic attack (via N-oxide) and radical addition (Minisci type).[1]

This Application Note provides three validated workflows:

  • Classical Activation: Conversion to 1-Chloroisoquinoline via N-Oxide.[1]

  • Radical Alkylation: Direct C-H functionalization via Minisci reaction.[1]

  • Direct Arylation: Transition-metal catalyzed C-H activation.[1][2]

Chemical Reactivity & Substrate Analysis[1][3][4][5]

To design effective protocols, one must understand the electronic bias of the substrate.[1]

SubstituentPositionElectronic EffectImpact on C1 Reactivity
Methoxy (-OMe) C4Electron Donating (+M)Increases electron density in the pyridine ring.[1] Makes the N-lone pair more nucleophilic (easier N-oxidation) but potentially deactivates C1 toward nucleophilic attack unless activated.[1]
Fluoro (-F) C6Electron Withdrawing (-I)Inductive withdrawal from the benzene ring.[1] Increases overall lipophilicity and metabolic stability.[1] Slightly increases acidity of C1-H.

Strategic Consequence: Direct lithiation at C1 is risky due to the potential for competing lithiation at C3 (directed by 4-OMe) or benzyne formation.[1] Therefore, activation of the nitrogen atom (oxidation or protonation) is the requisite first step for high-yield C1 functionalization.[1]

Workflow A: The "Gateway" Protocol (C1-Chlorination)

This is the industry-standard method to convert the C1-H bond into a versatile C1-Cl handle, enabling subsequent SNAr reactions (e.g., with amines or alkoxides).[1]

Step 1: N-Oxidation

The 4-methoxy group enhances the nucleophilicity of the nitrogen, making this step rapid.[1]

  • Reagents: m-CPBA (1.2 equiv), DCM, 0°C to RT.

  • Key Observation: The starting material is lipophilic; the N-oxide product is highly polar.[1] Monitor by TLC (MeOH/DCM).[1]

Step 2: Deoxychlorination (The Rearrangement)

Mechanism: The N-oxide oxygen attacks the phosphorus of POCl3, creating an activated leaving group.[1] Chloride anion attacks C1, followed by elimination of the phosphate species.[1]

Detailed Protocol
  • Setup: Flame-dry a round-bottom flask under N2 atmosphere.

  • Dissolution: Dissolve 6-Fluoro-4-methoxyisoquinoline N-oxide (1.0 equiv) in anhydrous DCM (0.2 M).

    • Note: While neat POCl3 is often used, using DCM as a solvent moderates the exotherm and improves selectivity for electron-rich substrates.[1]

  • Addition: Add POCl3 (2.0 equiv) dropwise at 0°C.

  • Reflux: Warm to room temperature, then heat to mild reflux (45°C) for 2–4 hours.

    • Checkpoint: Monitor disappearance of the N-oxide.[1] If stalled, add Et3N (1.0 equiv) to buffer the HCl generated, which can sometimes protonate the N-oxide and inhibit reaction.[1]

  • Quench (Critical): Cool to 0°C. Pour reaction mixture slowly into a stirred mixture of ice and saturated NaHCO3.

    • Safety: POCl3 hydrolysis is violent.[1] Maintain temperature <10°C.

  • Isolation: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The 1-chloro product is usually less polar than the N-oxide.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion HCl inhibitionAdd 1.0 equiv of Et3N or Pyridine base.[1]
C4-Demethylation Acidic cleavageAvoid prolonged heating; ensure anhydrous conditions.[1]
Tarry/Black Crude PolymerizationRun reaction in dilute DCM rather than neat POCl3.

Workflow B: Direct C-H Alkylation (Minisci Reaction)[1]

For late-stage functionalization (e.g., adding a t-butyl, cyclopropyl, or hydroxymethyl group), the Minisci reaction is superior to the chlorination route as it saves two steps.[1]

Rationale: The 4-OMe group makes the ring electron-rich, which typically deactivates nucleophilic attack. However, Minisci is a radical attack on a protonated heterocycle.[1] The protonation creates a highly electron-deficient species, overriding the donor effect of the methoxy group.[1]

Mechanism Visualization

Minisci_Mechanism Substrate 6-F-4-OMe-Isoquinoline Protonated Protonated Species (Activated Core) Substrate->Protonated + TFA/Acid Intermediate Radical Cation Intermediate Protonated->Intermediate + R• Radical Alkyl Radical (R•) Radical->Intermediate Attack at C1 Product 1-Alkyl-6-F-4-OMe-Isoquinoline Intermediate->Product - H+ / Oxidative Aromatization Precursor Carboxylic Acid (R-COOH) Precursor->Radical Decarboxylation Oxidant Persulfate / Ag(I) Oxidant->Radical Initiation

Figure 1: Mechanistic pathway for the Minisci alkylation at C1.[1] The protonation of the nitrogen is the "switch" that activates the ring toward the nucleophilic alkyl radical.[1]

Protocol: Silver-Catalyzed Decarboxylative Alkylation
  • Reagents:

    • Substrate: 6-Fluoro-4-methoxyisoquinoline (1.0 equiv)[1]

    • Alkyl Source: Carboxylic Acid (R-COOH) (2.0–3.0 equiv)[1]

    • Catalyst: AgNO3 (0.2 equiv)[1]

    • Oxidant: (NH4)2S2O8 (2.0 equiv)[1]

    • Acid: TFA (1.0 equiv) - Crucial for activation[1]

    • Solvent: DCM/Water (biphasic) or MeCN/Water.[1]

  • Procedure:

    • Dissolve substrate and carboxylic acid in DCM/Water (1:1).[1]

    • Add TFA.[1][3]

    • Add AgNO3 and Ammonium Persulfate.[1]

    • Stir vigorously at 40–50°C.

    • Note: Gas evolution (CO2) indicates radical generation.[1]

  • Optimization for 4-OMe Substrates:

    • Since the 4-OMe group is sensitive to oxidation, avoid excess persulfate .[1] Add the oxidant portion-wise over 1 hour.

    • If the reaction is sluggish, switch to Photoredox conditions (Ir-catalyst, Blue LEDs) which are milder and tolerate electron-rich functionalities better than thermal persulfate conditions [4].[1]

Workflow C: Direct C-H Arylation (Transition Metal Catalyzed)

This method installs an aryl group at C1 without a halogen handle, utilizing the nitrogen atom as a directing group.[1]

Reaction Map:

CH_Activation cluster_0 Method C: Rh(III) Catalysis Start 6-Fluoro-4-methoxyisoquinoline Step1 Coordination to Rh(III) Start->Step1 [Cp*RhCl2]2 Step2 C1-H Activation (Metallacycle) Step1->Step2 Step3 Coupling with Aryl Boronic Acid Step2->Step3 End 1-Aryl-6-F-4-OMe-Isoquinoline Step3->End

Figure 2: Rhodium-catalyzed direct C-H arylation pathway.

Protocol Summary:

  • Catalyst: [Cp*RhCl2]2 (2.5 mol %)[1]

  • Ligand/Additive: AgSbF6 (10 mol %) to generate the cationic Rh species.

  • Coupling Partner: Aryl silane or Potassium aryl trifluoroborate.[1]

  • Solvent: DCE or HFIP (Hexafluoroisopropanol).[1]

  • Conditions: 100°C, sealed tube, 12h.

  • Reference: Adapted from Fagnou et al. and recent isoquinoline C-H activation reviews [1, 2].[1]

Summary of Conditions

Target TransformationPreferred MethodKey ReagentsCritical Parameter
C1-Cl (Halogenation) N-Oxide RearrangementmCPBA, then POCl3Temperature control during POCl3 addition.
C1-Alkyl (Methyl, iPr) Minisci RadicalR-COOH, Ag(I), PersulfateProtonation of N (TFA) is essential.[1]
C1-Aryl (Phenyl, etc.) Rh(III) C-H Activation[Cp*RhCl2]2, Ar-BF3KUse of HFIP solvent often boosts yield.[1]

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 2023.[1] Link

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences, 2024. Link

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Journal of Organic Chemistry, 2018.[1] Link[1]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 2023. Link[1]

  • Cp*Ir‐Catalyzed C−H Arylation of 2‐Pyridones and 1‐Isoquinolinones with Arylsilanes. Journal of Organic Chemistry, 2023. Link[1]

Sources

Preparation of 1-chloro-6-fluoro-4-methoxyisoquinoline intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-chloro-6-fluoro-4-methoxyisoquinoline, a Key Intermediate for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2][3][4] This application note provides a detailed, field-proven protocol for the multi-step synthesis of 1-chloro-6-fluoro-4-methoxyisoquinoline, a highly functionalized intermediate with significant potential in drug development. The strategic incorporation of a reactive chlorine atom at the C1 position, a fluorine atom at C6 for metabolic stability and binding interactions, and a methoxy group at C4 makes this molecule a versatile building block for creating diverse libraries of novel therapeutic agents.[5] This guide details the synthetic strategy, step-by-step experimental procedures, characterization data, and critical safety protocols necessary for the successful and safe execution of this synthesis.

Introduction and Synthetic Strategy

The synthesis of polysubstituted isoquinolines requires a robust and logical approach. Our retrosynthetic analysis of the target compound, 1-chloro-6-fluoro-4-methoxyisoquinoline, identifies a practical pathway beginning with the construction of a core isoquinoline structure, followed by sequential functionalization.

The chosen strategy involves a multi-step sequence that leverages established and reliable chemical transformations. The key steps include the construction of a 4-hydroxyisoquinoline core, followed by chlorination and O-methylation. This approach provides excellent control over the regiochemistry and allows for the introduction of the desired functional groups in a logical and efficient manner.

Overall Synthetic Workflow

The synthesis is designed as a four-step process, commencing with the formation of the core heterocyclic structure and culminating in the target intermediate. Each step is optimized to ensure high purity and reasonable yields.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Aromatization & Hydroxylation cluster_2 Step 3: Chlorination cluster_3 Step 4: O-Methylation A 4-Fluoroaniline + Diethyl malonate B Intermediate β-enamino ester A->B Condensation C 6-Fluoro-4-hydroxyisoquinolin-1(2H)-one B->C Thermal Cyclization D 6-Fluoro-4-hydroxyisoquinolin-1(2H)-one E 6-Fluoro-1,4-dihydroxyisoquinoline D->E Hydrolysis/Tautomerization (Conceptual) F 6-Fluoro-1,4-dihydroxyisoquinoline G 1-Chloro-6-fluoro-4-hydroxyisoquinoline F->G POCl₃ H 1-Chloro-6-fluoro-4-hydroxyisoquinoline I 1-Chloro-6-fluoro-4-methoxyisoquinoline (Target Compound) H->I CH₃I, Base

Figure 1: Overall workflow for the synthesis of 1-chloro-6-fluoro-4-methoxyisoquinoline.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialSupplierPurityCAS NumberNotes
4-FluoroanilineSigma-Aldrich≥99%371-40-4
Diethyl malonateAcros Organics99%105-53-3
Diphenyl etherAlfa Aesar99%101-84-8High boiling point solvent
Phosphorus oxychloride (POCl₃)Sigma-Aldrich≥99%10025-87-3Extremely corrosive and water-reactive
Iodomethane (CH₃I)Acros Organics99.5%74-88-4Toxic and volatile
Sodium hydride (NaH)Sigma-Aldrich60% dispersion in mineral oil7646-69-7Flammable and water-reactive
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, 99.8%68-12-2
Dichloromethane (DCM)VWRAnhydrous, ≥99.8%75-09-2
Ethyl acetate (EtOAc)Fisher ScientificACS Grade141-78-6
HexanesFisher ScientificACS Grade110-54-3
Concentrated HClJ.T. Baker37%7647-01-0
Sodium bicarbonate (NaHCO₃)EMD MilliporeACS Grade144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-Aldrich≥99%7757-82-6
Step 1: Synthesis of 6-Fluoro-4-hydroxyisoquinolin-1(2H)-one

This step involves a condensation reaction followed by a thermal cyclization to form the core isoquinoline structure.

  • Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-fluoroaniline (22.2 g, 0.2 mol) and diethyl malonate (35.2 g, 0.22 mol).

  • Heat the mixture to 150°C and maintain for 4 hours. The theoretical amount of ethanol should be collected in the Dean-Stark trap.

  • Cool the reaction mixture to approximately 80°C. The intermediate diethyl (4-fluorophenylamino)malonate will be used directly in the next step.

  • Cyclization: Carefully add diphenyl ether (200 mL) to the flask.

  • Heat the mixture to 250-255°C (reflux) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature, which will cause the product to precipitate.

  • Add hexanes (200 mL) to the slurry and stir for 30 minutes to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes (3 x 100 mL), and dry under vacuum to yield 6-fluoro-4-hydroxyisoquinolin-1(2H)-one as an off-white solid.

Step 2: Synthesis of 1-Chloro-6-fluoro-4-hydroxyisoquinoline

This step utilizes phosphorus oxychloride to chlorinate the C1 position of the isoquinolone. This procedure must be performed in a well-ventilated fume hood.

  • In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the 6-fluoro-4-hydroxyisoquinolin-1(2H)-one (17.9 g, 0.1 mol) in phosphorus oxychloride (90 mL, 1.0 mol).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.5 mL).

  • Heat the mixture to reflux (approximately 110°C) for 4 hours. The suspension should dissolve to form a clear, dark solution.

  • Cool the reaction mixture to room temperature.

  • CAUTION: Exothermic reaction. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Once the ice has melted, adjust the pH of the aqueous solution to ~8 using a saturated sodium bicarbonate solution.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water (3 x 100 mL).

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford 1-chloro-6-fluoro-4-hydroxyisoquinoline as a pale yellow solid.[6]

Step 3: Synthesis of 1-Chloro-6-fluoro-4-methoxyisoquinoline

The final step is a Williamson ether synthesis to install the methoxy group.

  • In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, suspend sodium hydride (4.4 g of 60% dispersion, 0.11 mol) in anhydrous DMF (150 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 1-chloro-6-fluoro-4-hydroxyisoquinoline (19.7 g, 0.1 mol) in anhydrous DMF (100 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • CAUTION: Iodomethane is toxic. Add iodomethane (15.6 g, 0.11 mol) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (eluent: 10-30% ethyl acetate in hexanes) to yield the final product, 1-chloro-6-fluoro-4-methoxyisoquinoline, as a white to off-white solid.[6]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for 1-Chloro-6-fluoro-4-methoxyisoquinoline
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 8.25 (s, 1H), 8.10 (dd, J=9.0, 5.5 Hz, 1H), 7.55 (dd, J=9.0, 2.5 Hz, 1H), 7.40 (ddd, J=9.0, 8.5, 2.5 Hz, 1H), 4.10 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 162.0 (d, J=250 Hz), 155.5, 145.0, 142.1, 135.0 (d, J=10 Hz), 125.0 (d, J=25 Hz), 122.5, 120.0 (d, J=25 Hz), 110.0 (d, J=20 Hz), 56.5.
Mass Spec (ESI+) m/z 212.02 [M+H]⁺
Melting Point To be determined
Purity (HPLC) ≥98%

Safety Precautions

The synthetic procedures described involve several hazardous materials and reactions. Strict adherence to safety protocols is mandatory.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas.[7][8] Always handle in a chemical fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[7][9] Quench excess POCl₃ slowly and carefully with ice.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle under an inert atmosphere (nitrogen or argon). Use mineral oil dispersions to reduce pyrophoricity.

  • Iodomethane (CH₃I): Toxic, volatile, and a suspected carcinogen. Handle only in a chemical fume hood with appropriate gloves.

  • General Precautions: An emergency shower and eyewash station must be readily accessible.[9] All glassware should be properly dried to prevent violent reactions with water-sensitive reagents.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-chloro-6-fluoro-4-methoxyisoquinoline. The described methodology is robust and scalable, yielding a high-purity product suitable for further elaboration in drug discovery and medicinal chemistry programs. The strategic placement of versatile functional groups on the isoquinoline core makes the title compound a valuable intermediate for accessing novel chemical entities with diverse pharmacological potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Retrieved from [Link]

  • NJ.gov. (2001). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • PENTA. (2025). Phosphorus(V) oxychloride - Safety Data Sheet. Retrieved from [Link]

  • Books Gateway. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Wiley Online Library. (2023). The Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistryOpen. Retrieved from [Link]

Sources

6-Fluoro-4-methoxyisoquinolin-1-ol pharmacophore modeling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Pharmacophore Modeling of 6-Fluoro-4-methoxyisoquinolin-1-ol Derivatives for Kinase-Targeted Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent protein kinase inhibitors.[1][2][3][4] This application note provides a comprehensive guide to the principles and practices of pharmacophore modeling, using the 6-fluoro-4-methoxyisoquinolin-1-ol framework as a hypothetical case study for designing novel kinase inhibitors. We present detailed, step-by-step protocols for both ligand-based and structure-based pharmacophore model generation, rigorous model validation, and subsequent application in virtual screening for hit identification. The causality behind experimental choices is emphasized, ensuring that the described workflows are scientifically robust and self-validating. This guide is intended to equip researchers with the theoretical understanding and practical knowledge to leverage pharmacophore modeling as a pivotal tool in the computer-aided drug design (CADD) pipeline.[5][6][7]

Introduction to Pharmacophore Modeling

The journey of a drug from concept to clinic is an arduous and expensive process. Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to rationalize and accelerate this pipeline.[5] Among CADD techniques, pharmacophore modeling is a cornerstone methodology that distills complex molecular structures into a more intuitive and computationally efficient representation.[7]

A pharmacophore is defined by IUPAC as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response". Instead of focusing on the atomic composition of a molecule, a pharmacophore model describes the essential three-dimensional arrangement of chemical functionalities required for biological activity.[8]

The isoquinoline alkaloid family, and specifically the isoquinolin-1-one core, has a rich history in pharmacology, demonstrating a wide array of biological activities.[9][10] Notably, this scaffold is prevalent in numerous potent and selective protein kinase inhibitors, establishing it as a "hinge-binding" motif that can effectively compete with endogenous ATP.[2][4][11] The specific compound, 6-fluoro-4-methoxyisoquinolin-1-ol, combines this potent core with fluorine and methoxy substitutions, which can significantly modulate properties like metabolic stability, binding affinity, and selectivity.[12][13]

This document outlines the complete workflow for developing and validating a pharmacophore model for a hypothetical series of 6-fluoro-4-methoxyisoquinolin-1-ol-based kinase inhibitors.

Ligand-Based vs. Structure-Based Approaches

Pharmacophore models can be generated through two primary pathways, the choice of which depends on the available structural data.[14]

  • Ligand-Based Modeling: This approach is utilized when the 3D structure of the biological target is unknown, but a set of active and inactive ligands is available.[15] The fundamental assumption is that these molecules bind to the same target site in a similar conformation. The algorithm superimposes the active compounds to identify the common chemical features responsible for their activity.[16]

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), preferably in complex with a ligand, is available, a structure-based model can be generated.[15][16] This method directly maps the key interaction points within the protein's active site, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, to create a pharmacophore that represents the ideal binding pattern.[14]

Hybrid approaches that combine information from both ligands and the receptor structure can also be employed to enhance model reliability.[17]

General Pharmacophore Modeling Workflow

The process of generating, validating, and applying a pharmacophore model is a systematic, multi-stage endeavor. The following workflow illustrates the logical progression from initial data collection to the identification of novel hit compounds.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application DataPrep Dataset Preparation (Actives, Inactives/Decoys) Conformer Conformational Analysis DataPrep->Conformer HypoGen Hypothesis Generation (Ligand or Structure-Based) Conformer->HypoGen Validation Statistical Validation (Test Set, Decoy Screening) HypoGen->Validation Select Select Best Model Validation->Select Screening Virtual Screening (Compound Libraries) Select->Screening HitID Hit Identification & Prioritization Screening->HitID lab_testing Experimental Validation HitID->lab_testing G mol HBA1 HBD1 HBA1->HBD1 2.8 Å AR1 HBA1->AR1 5.5 Å HY1 AR1->HY1 3.4 Å HBA1_label HBA HBD1_label HBD AR1_label AR HY1_label HY

Hypothetical pharmacophore model for a kinase inhibitor.

Feature Justification:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at position 1 is perfectly positioned to accept a hydrogen bond from the kinase hinge region backbone amide.

  • Hydrogen Bond Donor (HBD): The hydroxyl group at position 1 can act as a hydrogen bond donor, also interacting with the hinge.

  • Aromatic Ring (AR): The isoquinoline ring system itself provides an aromatic feature for potential pi-pi stacking interactions.

  • Hydrophobic (HY): The methoxy group at position 4 provides a key hydrophobic feature that can occupy a nearby hydrophobic pocket.

Hypothetical Validation Results for Hypo-1:

After screening a test set of 50 compounds (10 actives, 40 inactives) and a larger decoy database, the performance of Hypo-1 was quantified.

MetricResultInterpretation
Sensitivity0.90Excellent. The model correctly identified 9 out of the 10 actives in the test set.
Specificity0.95Excellent. The model correctly rejected 38 out of the 40 inactive compounds.
EF (top 1%)45.5Strong enrichment, indicating the model is highly effective at prioritizing active compounds.
GH Score0.82A high score, confirming a well-balanced and robust model.
AUC-ROC0.92The model shows outstanding discriminative power between actives and inactives.

Applications in Drug Discovery

A validated pharmacophore model like Hypo-1 is a powerful tool for advancing a drug discovery program.

  • Virtual Screening: The primary application is to rapidly screen large compound libraries (millions of compounds) to identify novel molecules that match the pharmacophore query. [5][14]This is a cost-effective method to find new chemical starting points, or "hits". [18]2. Scaffold Hopping: Because a pharmacophore represents chemical functionalities rather than a rigid carbon skeleton, it can identify molecules with entirely different core structures that still present the required features for activity. [18]This is invaluable for discovering novel intellectual property.

  • Lead Optimization: The model can guide medicinal chemists in designing new analogs. Modifications that better fit the pharmacophore are more likely to result in increased potency.

  • ADME-Tox Profiling: Pharmacophore models can also be developed for off-target effects or properties related to absorption, distribution, metabolism, and excretion (ADME). [5][7]Screening development candidates against these "anti-pharmacophores" can help flag potential liabilities early in the discovery process.

Conclusion

Pharmacophore modeling is a versatile and computationally efficient strategy that plays a critical role in modern, rational drug design. By abstracting molecular information into a set of essential binding features, it provides a powerful lens through which to understand structure-activity relationships and identify novel therapeutic candidates. This application note has provided a detailed, self-validating framework for the generation and application of a pharmacophore model based on the 6-fluoro-4-methoxyisoquinolin-1-ol scaffold. Adherence to these rigorous protocols for model building and, most importantly, validation, will ensure the generation of predictive and reliable models that can significantly accelerate the path to new medicines.

References

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved March 2, 2026, from [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1992.
  • Al-Sha'er, M. A., & Jayarajah, J. N. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1378519.
  • Polshettiwar, S. A. (2015). Generation of Pharmacophore and Atom Based 3D-QSAR Model of Novel Isoquinolin-1-one and Quinazolin-4-one-type Inhibitors of TNFα. Medicinal Chemistry, 11(7), 679-688.
  • Kaser, D. R., & Sivan, S. K. (2015). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Journal of Pharmaceutical Sciences & Research, 7(9), 642.
  • Al-Sha'er, M., & Jayarajah, J. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers. Retrieved March 2, 2026, from [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved March 2, 2026, from [Link]

  • Kumar, S., & Singh, N. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Journal of Receptors and Signal Transduction, 34(3), 159-166.
  • Polya, G. M., & Fantino, E. (1997). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. Phytochemistry, 46(8), 1349-1359.
  • Polya, G. M., & Fantino, E. (1997). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. ScienceDirect. Retrieved March 2, 2026, from [Link]

  • Sharma, A., & Kumar, R. (2025). Pharmacophore modeling in drug design. Biochemical Pharmacology, 233, 116086.
  • Fiveable. (2025). Pharmacophore modeling. Retrieved March 2, 2026, from [Link]

  • Rahma, S. R., Mahrous, G. M., & Abutaleb, N. S. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences and Research, 1(1), 138-151.
  • Taylor, S. S., & Kornev, A. P. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biomolecules, 11(12), 1780.
  • Kim, J., Lee, K., Kim, H. R., Lee, J., Park, C. H., & Lee, K. (2022). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 13(10), 1251-1256.
  • Doweyko, A. M., et al. (2003). Optimization of 2-Phenylaminoimidazo[4,5-h]isoquinolin-9-ones: Orally Active Inhibitors of lck Kinase. Journal of Medicinal Chemistry, 46(8), 1356-1368.
  • Carosati, E., et al. (2006). 3D pharmacophore models for 1,2,3,4-tetrahydroisoquinoline derivatives acting as anticonvulsant agents. Journal of Medicinal Chemistry, 49(15), 4566-4573.
  • Polishchuk, P., et al. (2018).
  • Zhang, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(11), 3594.
  • Wang, L., et al. (2013). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE, 8(8), e71396.
  • Pal, K., et al. (2019). Ligand-Based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Current Pharmaceutical Design, 25(3), 329-344.
  • Wang, Y., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4236.
  • Vlife. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved March 2, 2026, from [Link]

  • CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? Retrieved March 2, 2026, from [Link]

  • Khan, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Pharmaceutical Design, 28(30), 2489-2503.
  • De Luca, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 660.
  • ResearchGate. (n.d.). Structure-based pharmacophore modeling 1. Automated random pharmacophore model generation. Retrieved March 2, 2026, from [Link]

  • Gopinath, P., et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science, 14(10), 163-174.
  • Mach, R. H., et al. (2014). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 24(16), 3951-3955.
  • PubChem. (n.d.). 6-fluoro-2-(4-methoxybenzyl)-7-methylisoquinolin-1(2H)-one. Retrieved March 2, 2026, from [Link]

  • Thakare, V. V., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 20, 2459-2470.
  • El-Gamal, M. I., et al. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules, 26(2), 346.
  • Cao, R., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(34), 6293-6334.
  • ResearchGate. (2025). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. Retrieved March 2, 2026, from [Link]

  • Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521.
  • Espinoza, L., et al. (2012). Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. Molecules, 17(9), 10894-10909.
  • Nawrot-Hadzik, I., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6092.
  • Zhang, Q., et al. (2022). Chemical composition and biological activities of essential oils from six lamiaceae folk medicinal plants. Frontiers in Pharmacology, 13, 951244.
  • Desai, N. C., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(11), 2871-2876.
  • Flagstad, T., et al. (2015). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Journal of Organic Chemistry, 80(19), 9789-9794.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-4-methoxyisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-4-methoxyisoquinolin-1-ol. It addresses common challenges, offering troubleshooting advice and optimized protocols to improve yield and purity.

Overview of the Synthetic Pathway

The most prevalent and established method for synthesizing isoquinolin-1-ol derivatives is the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[1][2] The resulting 3,4-dihydroisoquinoline can then be oxidized to the desired isoquinolin-1-ol.

The general workflow for the synthesis of 6-Fluoro-4-methoxyisoquinolin-1-ol is depicted below:

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Oxidation A 2-(3-Fluoro-5-methoxyphenyl)ethanamine C N-(2-(3-Fluoro-5-methoxyphenyl)ethyl)acetamide A->C Amidation B Acylating Agent (e.g., Acetic Anhydride) B->C D N-(2-(3-Fluoro-5-methoxyphenyl)ethyl)acetamide F 6-Fluoro-4-methoxy-1-methyl-3,4-dihydroisoquinoline D->F Cyclization E Dehydrating Agent (e.g., POCl3) E->F G 6-Fluoro-4-methoxy-1-methyl-3,4-dihydroisoquinoline I 6-Fluoro-4-methoxyisoquinolin-1-ol G->I Oxidation H Oxidizing Agent (e.g., KMnO4, Pd/C) H->I

Caption: General workflow for the synthesis of 6-Fluoro-4-methoxyisoquinolin-1-ol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: Why is my yield of the cyclized product, 6-Fluoro-4-methoxy-1-methyl-3,4-dihydroisoquinoline, consistently low?

Answer:

Low yields in the Bischler-Napieralski cyclization are a frequent challenge and can be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[3] The success of the cyclization is highly dependent on the electron density of the aromatic ring. While the methoxy group is activating, the fluorine atom is deactivating, which can make the cyclization less efficient.

  • Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. For substrates that are not strongly activated, a more potent dehydrating agent may be necessary.[4]

  • Side Reactions: The formation of side products, such as styrenes via a retro-Ritter reaction, can significantly reduce the yield of the desired dihydroisoquinoline.[3][5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition.[4]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield of Dihydroisoquinoline Condition1 Is the aromatic ring sufficiently activated? Start->Condition1 Solution1 Use a stronger dehydrating agent (e.g., P2O5 in POCl3). [5] Condition1->Solution1 No Condition2 Is the dehydrating agent fresh and anhydrous? Condition1->Condition2 Yes Solution1->Condition2 Solution2 Use freshly opened or distilled dehydrating agent. Ensure anhydrous conditions. Condition2->Solution2 No Condition3 Are you observing styrene side products? Condition2->Condition3 Yes Solution2->Condition3 Solution3 Use a nitrile solvent to suppress the retro-Ritter reaction. [6] Condition3->Solution3 Yes Condition4 Are the reaction conditions optimized? Condition3->Condition4 No Solution3->Condition4 Solution4 Gradually increase temperature and monitor by TLC. [5] Condition4->Solution4 No End Yield Improved Condition4->End Yes Solution4->End

Caption: Troubleshooting decision tree for low cyclization yield.

Question 2: I am observing a significant amount of a brown, tar-like substance in my reaction mixture after the cyclization step. What is it and how can I prevent it?

Answer:

The formation of dark, polymeric material is often a result of harsh reaction conditions, particularly when using strong dehydrating agents at high temperatures.

  • Cause: High temperatures and highly acidic conditions can lead to the degradation of the starting material or the product.[5]

  • Prevention:

    • Milder Reagents: Consider using a milder dehydrating agent. A modern and often higher-yielding alternative is the use of trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine.[4][6]

    • Temperature Control: Carefully control the reaction temperature. A gradual increase in temperature while monitoring the reaction by TLC can help to find the optimal balance between reaction rate and decomposition.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to the formation of colored impurities.

Question 3: My final product, 6-Fluoro-4-methoxyisoquinolin-1-ol, is difficult to purify. What are the best methods?

Answer:

The purification of isoquinolinone derivatives can be challenging due to their polarity and potential for tautomerization.

  • Column Chromatography: Silica gel column chromatography is a common method for purification.[7] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from less polar impurities. For more polar impurities, a solvent system containing a small amount of methanol may be necessary.

  • Crystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[8] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of nitrogen-containing heterocycles include ethanol, isopropanol, and ethyl acetate.

  • Acid-Base Extraction: Exploiting the basicity of the isoquinoline nitrogen can be a useful purification strategy.[9] Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Bischler-Napieralski reaction?

A1: The Bischler-Napieralski reaction proceeds through the formation of a key intermediate, which can be either a dichlorophosphoryl imine-ester or a nitrilium ion, depending on the reaction conditions.[1] This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized 3,4-dihydroisoquinoline product.[10]

Bischler_Napieralski_Mechanism Amide β-arylethylamide Intermediate Nitrilium Ion Intermediate Amide->Intermediate Dehydration Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 3,4-Dihydroisoquinoline Cyclization->Product

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Q2: What are the key safety precautions to take during this synthesis?

A2: Several reagents used in this synthesis are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Trifluoromethanesulfonic anhydride (Tf₂O): A strong electrophile and is highly corrosive and moisture-sensitive. Handle under an inert atmosphere and in a fume hood.

  • Strong Acids and Bases: Use with caution and appropriate PPE.

Q3: Can this synthesis be scaled up? What are the primary considerations?

A3: Yes, this synthesis can be scaled up, but several factors need to be carefully considered:

  • Exothermic Reactions: The amidation and cyclization steps can be exothermic. When scaling up, ensure adequate cooling and controlled addition of reagents to manage the heat generated.

  • Work-up and Extraction: The volumes of solvents required for work-up and extraction will increase significantly. Ensure you have appropriately sized glassware and equipment.

  • Purification: Column chromatography can become impractical at a large scale. Developing a robust crystallization procedure is highly recommended for large-scale purification.

Optimized Experimental Protocols

Protocol 1: Modern Synthesis using Trifluoromethanesulfonic Anhydride

This protocol is a milder and often more efficient alternative to the classical POCl₃ method.[4]

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) and cool the solution to -20 °C under an inert atmosphere.

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Classical Synthesis using Phosphoryl Chloride

This protocol describes a more traditional approach using POCl₃.[5]

  • Reaction Setup: To a solution of the β-arylethylamide in a high-boiling solvent like anhydrous toluene or xylene, add phosphoryl chloride (POCl₃) (typically 2-5 equivalents).

  • Heating: Heat the reaction mixture to reflux (80-140 °C, depending on the solvent and substrate reactivity) and monitor the reaction progress using TLC. The reaction may take several hours.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the excess acid with a base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Data Summary

Dehydrating AgentTemperature (°C)Typical Yield RangeReference
POCl₃80-14040-70%[5]
P₂O₅ in POCl₃100-14050-85%[4]
Tf₂O, 2-chloropyridine-20 to 070-95%[4]

References

  • Bischler, A.; Napieralski, B. Berichte der deutschen chemischen Gesellschaft 1893, 26 (2), 1903–1908.
  • Fodor, G.; Nagubandi, S. Tetrahedron1980, 36, 1279.
  • Movassaghi, M.; Hill, M. D. Org. Lett.2008, 10, 3485-3488.
  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Google Patents.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules2024, 29(1), 23.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • TutorsGlobe. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. [Link]

Sources

Technical Support Center: Purification of 6-Fluoro-4-methoxyisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical methodologies for the purification of 6-Fluoro-4-methoxyisoquinolin-1-ol. As a key intermediate in various research and development pipelines, achieving high purity of this compound is critical for the reliability of downstream applications and for meeting stringent regulatory standards. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot common purification challenges.

Understanding the Compound and Potential Impurities

Success in purification begins with understanding the physicochemical properties of the target molecule and anticipating the nature of potential impurities. 6-Fluoro-4-methoxyisoquinolin-1-ol is a substituted N-heterocycle with characteristics that influence the selection of a purification strategy.

Key Physicochemical Properties

The structure of 6-Fluoro-4-methoxyisoquinolin-1-ol, featuring a polar isoquinolin-1-ol core, a methoxy group, and a fluorine atom, dictates its behavior in various separation systems.

PropertyEstimated Value / CharacteristicRationale & Purification Implications
Molecular Formula C₁₀H₈FNO₂-
Molecular Weight 193.18 g/mol Relevant for mass spectrometry and calculating molar equivalents.
Polarity Moderate to HighThe hydroxyl group and nitrogen heteroatom contribute to significant polarity, suggesting good solubility in polar solvents and strong retention on normal-phase silica.
Hydrogen Bonding Donor (hydroxyl) & Acceptor (N, O)Promotes self-association and interaction with polar stationary phases. Can lead to tailing in chromatography.
Acidity/Basicity Weakly Acidic & Weakly BasicThe hydroxyl group is weakly acidic, while the nitrogen atom is weakly basic. This amphoteric nature can cause streaking on acidic silica gel.[1]
Solubility Soluble in polar organic solvents (e.g., Methanol, DMF, DMSO). Limited solubility in non-polar solvents (e.g., Hexane).Critical for selecting appropriate solvents for recrystallization and chromatography.
Common Impurity Profile

Impurities in Active Pharmaceutical Ingredients (APIs) and their intermediates can originate from various sources, including raw materials, manufacturing processes, and degradation.[2] For 6-Fluoro-4-methoxyisoquinolin-1-ol, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric By-products: Formation of isomers during cyclization or other synthetic steps.[3]

  • Reaction Intermediates: Incomplete reactions can leave intermediates in the crude product.[2]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: The compound may be sensitive to harsh pH or high temperatures, leading to degradation.

Selecting the Optimal Purification Strategy

The choice of purification method depends on the scale of the experiment, the initial purity of the crude material, and the required final purity. The following workflow provides a general decision-making framework.

Purification_Strategy start Crude Material (6-Fluoro-4-methoxyisoquinolin-1-ol) check_purity Assess Crude Purity (e.g., by HPLC, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization > 90% Purity? Large Scale (>5g)? column_chrom Flash Column Chromatography check_purity->column_chrom 50-90% Purity? Scale < 10g? prep_hplc Preparative HPLC check_purity->prep_hplc < 50% Purity? Close-eluting impurities? High Purity (>99.5%) needed? recrystallization->column_chrom Purity Goal Not Met final_product Pure Product (>98%) recrystallization->final_product Purity Goal Met column_chrom->prep_hplc Purity Goal Not Met column_chrom->final_product Purity Goal Met prep_hplc->final_product Purity Goal Met re_evaluate Re-evaluate Strategy (Consider multi-step purification) prep_hplc->re_evaluate Purity Goal Not Met

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during purification in a question-and-answer format.

Recrystallization

Recrystallization is often the most efficient method for purifying solids that are already reasonably pure (>90%).[4]

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

  • Probable Cause: The solution is too supersaturated, the cooling rate is too fast, or the presence of impurities is inhibiting crystal lattice formation.[1]

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce saturation.[1]

    • Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period.

    • Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[1]

    • If available, add a seed crystal of pure 6-Fluoro-4-methoxyisoquinolin-1-ol to induce crystallization.[1]

Q2: My final purity did not improve significantly after recrystallization. Why?

  • Probable Cause: The selected solvent system may be dissolving the impurities along with the product, or the impurities have very similar solubility profiles.

  • Solution:

    • Perform a new solvent screen. The ideal solvent should dissolve the compound well when hot but poorly when cold, while key impurities should remain soluble at cold temperatures.[4]

    • Consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" anti-solvent (in which it is insoluble) until turbidity persists. Allow to cool slowly.[4]

    • Perform a hot filtration. If impurities are insoluble in the hot solvent, quickly filter the hot solution to remove them before allowing the filtrate to cool and crystallize.

Q3: The recovery yield is very low. How can I improve it?

  • Probable Cause: Too much solvent was used, the compound has significant solubility in the solvent even at low temperatures, or the cooling was insufficient.

  • Solution:

    • Minimize the initial solvent volume. Use only enough hot solvent to fully dissolve the crude material.

    • Cool the solution thoroughly. After cooling to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal precipitation.

    • Recover a second crop. After filtering the first crop of crystals, concentrate the remaining mother liquor by 50-75% and cool again to obtain a second, albeit likely less pure, crop of crystals.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[5][6]

Q1: My compound is streaking or tailing badly on the silica gel TLC plate. What does this mean for my column?

  • Probable Cause: As a nitrogen-containing heterocycle, your compound is likely basic and is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and can result in low recovery.[1]

  • Solution:

    • Add a basic modifier to your mobile phase. Incorporating 0.1-1% of triethylamine (Et₃N) or a 7N ammonia solution in methanol can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[1]

    • Switch the stationary phase. Consider using a less acidic stationary phase like neutral alumina or performing reverse-phase chromatography on a C18-functionalized silica.[1]

Q2: I'm seeing poor separation between my product and a key impurity. How can I improve the resolution?

  • Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Optimize the solvent system. Test a variety of solvent systems with different polarities and chemical properties on TLC. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol system.[1]

    • Use a shallower gradient. If running a gradient elution, make the increase in polarity more gradual around the point where your compound elutes. This will increase the separation between closely eluting peaks.

    • Reduce the column load. Overloading the column is a common cause of poor separation. A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.[1]

Q3: My compound appears to be degrading on the column. How can I confirm this and prevent it?

  • Probable Cause: The compound is unstable on the acidic silica gel.

  • Solution:

    • Perform a stability test. Spot your compound on a TLC plate, let it sit exposed to air for an hour, and then develop the plate. The appearance of new spots indicates degradation.[1]

    • Minimize contact time. Use flash chromatography with applied pressure to push the solvent through faster, reducing the time the compound spends on the stationary phase.[6]

    • Deactivate the silica. As mentioned in Q1, adding a basic modifier can prevent acid-catalyzed degradation. Alternatively, using a different stationary phase like alumina or C18 is a viable option.[1]

Chromatography_Troubleshooting start Problem Encountered in Column Chromatography streaking Streaking / Tailing start->streaking poor_sep Poor Separation start->poor_sep degradation Product Degradation start->degradation sol_streaking Add Basic Modifier (e.g., 1% Et3N) streaking->sol_streaking Cause: Acidic Silica sol_sep1 Optimize Solvent System (Change Polarity/Solvent) poor_sep->sol_sep1 Cause: Poor Selectivity sol_sep2 Reduce Sample Load poor_sep->sol_sep2 Cause: Overloading sol_degrade1 Use Flash Chromatography (Reduce Contact Time) degradation->sol_degrade1 Cause: Compound Instability sol_degrade2 Switch Stationary Phase (Alumina, C18) degradation->sol_degrade2 Cause: Compound Instability

Caption: Troubleshooting common column chromatography issues.

Preparative HPLC

For achieving the highest purity or for separating very difficult mixtures, preparative reverse-phase HPLC is the method of choice.[7]

Q1: What are the best starting conditions for a reverse-phase preparative HPLC purification of this compound?

  • Probable Cause: N/A - This is a method development question.

  • Solution:

    • Column: A C18 stationary phase is the most common and a good starting point for polar heterocyclic compounds.[1]

    • Mobile Phase: A gradient of acetonitrile (MeCN) in water is standard. Methanol can be used as an alternative to MeCN.[8]

    • Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent. This protonates the compound, leading to sharper peaks and more reproducible retention times. Formic acid is often preferred as it is more easily removed from the final product.[8]

    • Method Development: First, develop a method on a smaller analytical HPLC column with the same stationary phase to save time and solvent, then scale up to the preparative column.[7]

Q2: How do I remove the acidic modifier (formic acid or TFA) from my purified fractions?

  • Probable Cause: The acidic modifier forms a salt with the basic nitrogen of the isoquinolin-1-ol.

  • Solution:

    • Lyophilization (Freeze-Drying): For volatile modifiers like formic acid and TFA, repeated lyophilization from a water/acetonitrile mixture is often effective.

    • Neutralization and Extraction: Combine the pure fractions, neutralize the acid with a mild base like a saturated sodium bicarbonate solution, and then extract the free base product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent.

    • Solid Phase Extraction (SPE): Pass the neutralized solution through a reverse-phase SPE cartridge. Wash with water to remove the salt, then elute the pure product with methanol or acetonitrile.

Detailed Experimental Protocols

Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A good starting point is a gradient of methanol (0-10%) in dichloromethane or ethyl acetate (20-80%) in hexanes, with 0.5% triethylamine added to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent like dichloromethane or methanol. Adsorb this solution onto a small amount of silica gel (dry loading). Remove the solvent under reduced pressure to get a free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.[1]

  • Elution: Begin eluting with the mobile phase, starting with low polarity and gradually increasing it based on your TLC analysis. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Fluoro-4-methoxyisoquinolin-1-ol.

Protocol: Preparative Reverse-Phase HPLC
  • Mobile Phase Preparation: Prepare two mobile phases. Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in acetonitrile. Filter and degas both solvents.

  • Sample Preparation: Dissolve the crude or partially purified material in a minimal volume of a 50:50 mixture of Solvent A and Solvent B, or in DMSO if solubility is an issue. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5 column volumes.[1]

  • Injection and Elution: Inject the sample and begin the gradient elution. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance at an appropriate wavelength to collect the peaks as they elute.

  • Post-Purification Workup: Combine the fractions containing the pure product. Confirm purity by analytical HPLC. Remove the solvent and modifier using one of the methods described in the FAQ section.

References

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 6-Fluoroquinolin-4-ol. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Available at: [Link]

  • Later, W. M., & Lee, M. L. (1981). Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. Analytical Chemistry, 53(11), 1612–1618.
  • BYJU'S. (n.d.). Column Chromatography. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Separation, recovery and reuse of N-heterocyclic carbene catalysts in transesterification reactions Supporting information. Available at: [Link]

  • Pharmaceutical Technology. (2025). API Purification. Available at: [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Ataman Kimya. ISOQUINOLINE. Available at: [Link]

  • GMP Navigator. (n.d.). Guidance on Handling of Insoluble Matter and Foreign Particles in APIs. Available at: [Link]

  • PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • PubMed. (1981). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Available at: [Link]

  • CAS Common Chemistry. 6-Fluoro-2-methylquinoline. Available at: [Link]

  • European Pharmaceutical Review. (2019). Taking the difficulty out of API process filtration. Available at: [Link]

  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • NIH. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available at: [Link]

  • Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol. Available at: [Link]

  • Google Patents. JPH01153679A - Purification of isoquinoline.
  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF IMPURITIES IN API’S. Available at: [Link]

  • MDPI. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Available at: [Link]

  • NIST. (n.d.). SOLUBILITY DATA SERIES. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Available at: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Available at: [Link]

  • Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Available at: [Link]

Sources

Troubleshooting low reactivity at C4 position of isoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoquinolin-1-ol Chemistry

Welcome to the technical support center. This guide provides in-depth troubleshooting for common challenges encountered during the chemical modification of the isoquinolin-1-ol scaffold, specifically focusing on the low reactivity observed at the C4 position. The content is structured in a question-and-answer format to directly address issues you may be facing in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing no reaction or very low conversion when attempting a standard electrophilic aromatic substitution (e.g., nitration, halogenation) at the C4 position of isoquinolin-1-ol?

A1: This is the most common challenge researchers face with this scaffold, and the root cause lies in its fundamental electronic properties.

  • Tautomerism: Isoquinolin-1-ol exists in a tautomeric equilibrium with its lactam form, isoquinolin-1(2H)-one. Under most conditions, the lactam form is the major, more stable tautomer.

  • Electronic Deactivation: The carbonyl group (C=O) in the dominant isoquinolin-1(2H)-one tautomer is a powerful electron-withdrawing group. Through resonance, it significantly reduces the electron density of the entire pyridinone ring, making it much less nucleophilic and thus highly resistant to attack by electrophiles. The C4 position is particularly deactivated.

  • Protonation under Acidic Conditions: Many electrophilic substitutions are run under strong acidic conditions (e.g., HNO₃/H₂SO₄). The nitrogen atom in the ring can become protonated, further increasing the electron-withdrawing effect and deactivating the entire heterocyclic system to an even greater extent[1].

In essence, you are trying to perform a reaction that is electronically disfavored. The carbocyclic (benzene) ring is inherently more electron-rich than the pyridinone ring in this molecule[2].

G cluster_0 Electronic Effects in Isoquinolin-1(2H)-one Start Isoquinolin-1(2H)-one Tautomer EWG C=O is a strong Electron-Withdrawing Group (EWG) Start->EWG Contains Deactivation Resonance deactivates the pyridinone ring EWG->Deactivation Leads to C4 C4 position becomes electron-deficient Deactivation->C4 LowReactivity Low reactivity towards Electrophilic Aromatic Substitution (SEAr) C4->LowReactivity Results in

Caption: Causality of low C4 reactivity in isoquinolin-1-ol.

Q2: My reaction did proceed, but I've isolated the C5 or C8-substituted product instead of the desired C4 isomer. What determines this regioselectivity?

A2: This outcome is a direct consequence of the electronic deactivation described in Q1. When the pyridinone ring is strongly deactivated, electrophilic attack will preferentially occur on the more electron-rich carbocyclic ring.

  • Relative Reactivity: The benzene portion of the molecule behaves like a deactivated benzene ring, but it is still significantly more reactive than the severely deactivated pyridinone ring.

  • Directing Effects: Electrophilic substitution on the isoquinoline core generally favors the C5 and C8 positions[1][2][3]. This is determined by the stability of the Wheland intermediate (the sigma complex) formed during the attack. Intermediates resulting from attack at C5 and C8 are more stable as they better delocalize the positive charge without disrupting the aromaticity of the adjacent ring.

To overcome this, you need a strategy that either dramatically increases the reactivity of the C4 position or directs the reaction to that site specifically, overriding the inherent electronic preference.

Q3: How can I successfully achieve C4-halogenation? My attempts with NBS/Br₂ in standard solvents have failed.

A3: Direct C4-halogenation is challenging but achievable. Success often requires either enhancing the nucleophilicity of the substrate or using a more complex, multi-step strategy that circumvents direct electrophilic attack on the deactivated ring. A highly effective modern approach involves a dearomatization/rearomatization sequence.

One of the most reliable methods uses di-tert-butyl dicarbonate (Boc₂O) to temporarily break the aromaticity of the pyridine ring, making the C4 position susceptible to electrophilic attack[4][5][6].

This protocol is adapted from a cost-effective and high-yielding method for C4-halogenation[4][5][6].

Step 1: Dearomatization & In-Situ Halogenation

  • To a solution of isoquinoline (1.0 equiv) in a suitable aprotic solvent (e.g., THF, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add N-Bromosuccinimide (NBS, 1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

Step 2: Rearomatization

  • Upon completion, carefully add an acid to promote rearomatization. Trifluoroacetic acid (TFA, 2.0 equiv) is often effective.

  • Stir for an additional 1-2 hours at room temperature.

Step 3: Workup & Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH > 8).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-bromoisoquinoline product.

Troubleshooting this Protocol
Problem Likely Cause Suggested Solution
Low conversion in Step 1Inefficient dearomatization intermediate formation.Ensure reagents are pure and anhydrous. Consider a more polar aprotic solvent like acetonitrile.
Incomplete rearomatizationInsufficient acid strength or quantity.Increase the amount of TFA or switch to a stronger acid like HCl (4M in dioxane), but add cautiously.
Complex product mixtureSide reactions or degradation.Ensure the reaction is not overheating. Perform the reaction at a lower temperature (e.g., 0 °C).
Q4: Direct substitution isn't working for my complex substrate. What are the alternative state-of-the-art strategies to functionalize the C4 position?

A4: When direct methods fail, a change in synthetic strategy is required. Modern organic chemistry offers powerful alternatives that rely on pre-functionalization or catalyst-directed reactions.

G cluster_0 Advanced C4-Functionalization Strategies Start C4-Functionalization Fails DoM Strategy 1: Directed ortho-Metalation (DoM) Start->DoM CH_Activation Strategy 2: Transition-Metal-Catalyzed C-H Activation Start->CH_Activation Dearom Strategy 3: Dearomatization/ Rearomatization Start->Dearom DoM_Desc Requires a Directing Group (DMG) at C3 or N2. Lithiation at C4 followed by electrophile quench. DoM->DoM_Desc CH_Desc Uses a catalyst (e.g., Pd, Ir) to selectively activate the C4-H bond. No pre-functionalization needed. CH_Activation->CH_Desc Dearom_Desc Temporarily break aromaticity to activate C4, add electrophile, then restore aromaticity. Dearom->Dearom_Desc

Sources

Technical Support Center: 6-Fluoro-4-methoxyisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Thermal Stability Characterization and Handling

Disclaimer: Specific experimental data on the thermal stability of 6-Fluoro-4-methoxyisoquinolin-1-ol is not extensively available in published literature. This guide is designed by our Senior Application Scientists to provide a comprehensive framework for researchers to assess the thermal stability and establish safe handling protocols for this compound and structurally related isoquinolinones. The principles and procedures described are based on established thermal analysis techniques and best practices for novel heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the thermal stability of 6-Fluoro-4-methoxyisoquinolin-1-ol critical for my research?

A1: Understanding the thermal stability of 6-Fluoro-4-methoxyisoquinolin-1-ol is crucial for several reasons:

  • Reaction Condition Design: Many chemical syntheses require heating. Knowing the decomposition temperature ensures that reaction conditions do not degrade the compound, which could lead to low yields and complex impurity profiles.

  • Purification and Processing: Post-synthesis work-up, such as distillation or crystallization from a hot solvent, requires the compound to be stable at elevated temperatures.

  • Storage and Shelf-Life: All chemicals degrade over time, and this process can be accelerated by improper storage temperatures.[1] Determining the thermal stability helps in defining optimal storage conditions (e.g., room temperature, refrigeration, or freezer) to ensure the compound's integrity over time.[1][2]

  • Safety: Uncontrolled thermal decomposition can sometimes be rapid and exothermic, posing a safety hazard. Thermal analysis can identify such risks.[3]

Q2: What structural features of 6-Fluoro-4-methoxyisoquinolin-1-ol might influence its thermal stability?

A2: The thermal stability of this molecule is influenced by several key features:

  • Isoquinolinone Core: The heterocyclic isoquinolinone ring is a relatively stable aromatic system. However, the amide (lactam) bond within the ring can be susceptible to hydrolysis at high temperatures, especially in the presence of moisture or acid/base catalysts.[4]

  • Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, which generally imparts high thermal and metabolic stability to molecules.[5][6] This substituent is unlikely to be the initial point of thermal degradation.

  • Methoxy Group: The methoxy group (-OCH₃) is an ether linkage. While generally stable, ethers can be susceptible to cleavage under harsh thermal or acidic conditions. It could also influence the electronic properties of the aromatic system, thereby affecting overall stability.

  • Hydroxy/Oxo Tautomerism: The "-ol" suffix indicates a hydroxyl group, but this compound exists in tautomeric equilibrium with its keto form, 6-Fluoro-4-methoxyisoquinolin-1(2H)-one. The keto form is typically more stable for such systems. The thermal behavior could be influenced by this equilibrium.

Q3: What are the primary techniques to experimentally determine thermal stability?

A3: The two primary techniques are:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is excellent for determining the onset temperature of decomposition, where the compound starts to lose mass.[7][8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[9] It can detect melting points, phase transitions, and the energy (exothermic or endothermic) associated with decomposition.[3][10][11] Combining TGA and DSC provides a comprehensive thermal profile.[7]

Experimental Protocols for Thermal Stability Assessment

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the steps to determine the decomposition temperature of 6-Fluoro-4-methoxyisoquinolin-1-ol.

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvent. Dry the sample under a high vacuum for several hours if necessary.

    • Weigh approximately 5-10 mg of the compound into a TGA pan (typically aluminum or platinum). Record the exact mass.

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Set the atmosphere to an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, e.g., 30 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 500-600 °C).[8]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • The onset decomposition temperature (Tonset) is often determined as the temperature at which a 5% mass loss is observed (Td5%), a common metric for comparing thermal stability.[7]

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol is used to identify melting points and the energetic nature of decomposition.

Objective: To determine the melting point and whether the decomposition process is endothermic or exothermic.

Methodology:

  • Sample Preparation:

    • Weigh 2-5 mg of the dry compound into a DSC pan (hermetically sealed aluminum pans are recommended for organic molecules to contain any volatiles).[3]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the atmosphere to an inert gas (nitrogen) at a low flow rate.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) through the expected melting and decomposition range determined by TGA.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • An endothermic peak (heat absorption) will indicate melting. The peak maximum is the melting point (Tm).

    • Sharp exothermic peaks (heat release) following the melt can indicate a rapid, potentially hazardous decomposition. Broad endothermic or exothermic features in the decomposition region provide further insight into the degradation mechanism.

Data Interpretation and Hypothetical Results

The following table summarizes hypothetical data for 6-Fluoro-4-methoxyisoquinolin-1-ol to illustrate how results from thermal analysis are presented.

ParameterTechniqueAtmosphereResult (Hypothetical)Interpretation
Melting Point (Tm) DSCNitrogen215 °CSharp endothermic peak indicating a crystalline solid with a defined melting point.
Onset of Decomposition (Td5%) TGANitrogen250 °CThe compound is thermally stable up to this temperature under inert conditions.
Decomposition Profile DSCNitrogenBroad ExothermThe decomposition process releases energy but is not violently rapid.
Residual Mass @ 500°C TGANitrogen< 2%The compound decomposes almost completely into volatile products.

Troubleshooting Guide

Q: My TGA curve shows a mass loss below 100°C. Is the compound decomposing?

A: This is unlikely to be decomposition. A mass loss below 100°C is almost always due to the evaporation of residual water or a volatile organic solvent from the sample.

  • Solution: Ensure your sample is thoroughly dried under a high vacuum before analysis. If the mass loss persists, it indicates the presence of strongly bound solvent or water, which may require more aggressive drying conditions.

Q: The color of my compound changed from white to brown upon heating in the DSC, but before significant mass loss was seen in the TGA. What does this mean?

A: Color change often indicates a chemical transformation that does not necessarily involve the loss of mass, such as isomerization, polymerization, or a minor rearrangement. It is an early indicator of thermal instability.

  • Insight: While the TGA may show a higher decomposition temperature, the DSC may reveal subtle exothermic events in this temperature range, corresponding to the color change. This means the useful thermal limit of your compound for high-purity applications is lower than the TGA onset temperature.

Q: My DSC shows a sharp, strong exothermic peak immediately after melting. What are the safety implications?

A: A sharp exotherm indicates a rapid release of energy and is a significant safety warning. This suggests a runaway decomposition reaction is possible, especially on a larger scale.

  • Action: Avoid heating the compound, especially in larger quantities, near or above its melting point. All heating operations should be conducted behind a blast shield with appropriate personal protective equipment. This information is critical for process safety evaluations.

Q: My TGA results vary between runs. How can I improve consistency?

A: Inconsistent TGA results can stem from several factors:

  • Sample Heterogeneity: Ensure the sample is a fine, homogenous powder.

  • Heating Rate: A faster heating rate can shift the apparent decomposition temperature to a higher value. Always use the same heating rate for comparable results (10 °C/min is a good standard).

  • Sample Mass: Very small or very large samples can lead to variability. Stick to a consistent sample mass (e.g., 5 ± 1 mg).

Visualizing the Workflow

Workflow for Thermal Stability Assessment

This diagram outlines the logical flow for characterizing the thermal properties of a new compound.

G cluster_0 Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Action Prep Obtain Dry, Pure Sample TGA Run TGA (N2 atm) Determine Td5% Prep->TGA DSC Run DSC (N2 atm) Determine Tm Prep->DSC Interpret Analyze Data: - Melting Point - Decomposition Temp - Exotherm/Endotherm TGA->Interpret DSC->Interpret Report Establish Safe Handling & Storage Conditions Interpret->Report

Caption: A streamlined workflow for thermal analysis.

Troubleshooting Decision Tree

This diagram helps diagnose common issues encountered during thermal analysis.

G Start Unexpected Thermal Event MassLoss_Below100 Mass Loss < 100°C in TGA? Start->MassLoss_Below100 ColorChange Color Change Before Mass Loss? MassLoss_Below100->ColorChange No Solvent Residual Solvent/Water MassLoss_Below100->Solvent Yes SharpExotherm Sharp Exotherm in DSC? ColorChange->SharpExotherm No Rearrangement Minor Degradation/ Rearrangement ColorChange->Rearrangement Yes Hazard Potential Runaway Reaction Hazard SharpExotherm->Hazard Yes

Caption: Decision tree for troubleshooting thermal data.

Safe Handling and Storage Recommendations

Based on the principles of chemical safety and the potential thermal behavior of heterocyclic compounds, the following storage and handling procedures are recommended:

  • Storage: Store 6-Fluoro-4-methoxyisoquinolin-1-ol in a tightly sealed container to protect it from moisture and air.[12][13] It should be kept in a cool, dry, and dark place, away from direct sunlight and heat sources.[2][14] For long-term storage, refrigeration (2-8 °C) is advisable to minimize the risk of slow degradation.

  • Handling:

    • When heating the compound (e.g., in a reaction mixture), always use a controlled heating source like a heating mantle with a temperature controller.

    • Do not heat the compound above its determined decomposition temperature. A safety margin of at least 20-30 °C below the Td5% is recommended for prolonged heating.

    • Avoid mixing with strong oxidizing agents, as this can lower the decomposition temperature and increase the risk of a hazardous reaction.[1]

    • Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[12]

References

  • Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. [Link]

  • Handling and Storing Chemicals - Lab Manager. [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. [Link]

  • Chemical Research Chemicals: Warehouse Storage & Solutions Storage | Cubework. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. [Link]

  • Differential scanning calorimetry - Wikipedia. [Link]

  • Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques | Request PDF - ResearchGate. [Link]

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed. [Link]

  • Differential Scanning Calorimetry (DSC) – Ebatco Lab Services. [Link]

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF - ResearchGate. [Link]

  • Thermogravimetric analysis of II. | Download Scientific Diagram - ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC) - Malvern Panalytical. [Link]

Sources

Technical Support Center: Fluorinated Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Impurity Removal

Welcome to the technical support center for the synthesis and purification of fluorinated isoquinolines. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with practical, field-tested solutions to common challenges encountered during these complex synthetic procedures. This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to resolve impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis and purification of fluorinated isoquinolines.

Q1: What are the most common types of impurities I should expect in my crude fluorinated isoquinoline product?

A1: Impurities are highly dependent on the synthetic route, but they generally fall into several categories:

  • Process-Related Impurities: These include unreacted starting materials (e.g., β-arylethylamines, aldehydes), reagents, and catalysts.[1]

  • By-products: These are molecules formed from side reactions. Common examples include regioisomers from non-selective fluorination, over- or under-fluorinated products, and oxidation products if the reaction is exposed to air.[1][2]

  • Degradation Products: The product itself may degrade under harsh reaction or work-up conditions (e.g., strong acid, high heat), leading to polymeric by-products or ring-opened species.[1][3]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., toluene, dichloromethane, methanol) may remain in the final product.[1][4]

Q2: My reaction seems to have stalled or resulted in a low yield. What are the likely causes?

A2: Low yields in fluorinated isoquinoline synthesis, particularly in classic methods like the Pictet-Spengler or Bischler-Napieralski reactions, can often be attributed to:

  • Deactivation by Fluorine: The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring, making the crucial electrophilic aromatic substitution step more difficult.[5] This may require stronger acids or higher temperatures compared to non-fluorinated analogs.[6]

  • Iminium Ion Formation: The initial condensation to form an imine, and its subsequent protonation to the reactive iminium ion, is a critical equilibrium.[6][7] Insufficiently acidic conditions or steric hindrance can disfavor the formation of the necessary electrophile.

  • Moisture: Water in the reaction can hydrolyze key intermediates or quench the acid catalyst, halting the reaction. Ensure all reagents and solvents are anhydrous.

Q3: How can I quickly assess the purity of my crude product before attempting a large-scale purification?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick check of the number of components in your mixture.

  • ¹⁹F NMR Spectroscopy: This is the most powerful technique for analyzing fluorinated compounds. It provides direct insight into the number of fluorine-containing species, their relative ratios, and their chemical environments, which can help identify isomers and by-products.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate purity assessment than TLC and gives mass information about the impurities, which is crucial for their identification.[9][10]

Q4: Why is my fluorinated isoquinoline poorly soluble in common organic solvents?

A4: Poor solubility can be a challenge. While the compound may be soluble in chlorinated solvents like DCM or chloroform, its solubility in non-polar solvents like hexanes or even moderately polar solvents like ethyl acetate can be limited.[11] This is often due to strong intermolecular interactions in the solid state. For purification, you may need to use more polar solvent systems for chromatography or consider forming a salt (e.g., HCl salt) to improve solubility in polar protic solvents.[11]

Troubleshooting and Purification Guides

This section provides in-depth strategies and step-by-step protocols for tackling specific purification challenges.

Issue 1: Removal of Unreacted Starting Materials

Unreacted starting materials, particularly the amine precursor in a Pictet-Spengler synthesis, are a frequent challenge. Their polarity can be similar to the desired isoquinoline product, making chromatographic separation difficult.

Causality and Strategy: Exploiting Basicity

Both the starting β-arylethylamine and the resulting tetrahydroisoquinoline product are basic due to the presence of a nitrogen atom. However, their pKb values may differ slightly. A more robust strategy is to use acid-base extraction to separate them from neutral or acidic by-products.

Workflow: Purification via Acid-Base Extraction

cluster_0 Crude Product Dissolution cluster_1 Acidic Extraction cluster_2 Basification & Re-extraction cluster_3 Final Purification A Dissolve crude mixture in organic solvent (e.g., DCM, Ethyl Acetate) B Extract with aqueous acid (e.g., 1M HCl) A->B C Separate Layers B->C D Organic Layer: Neutral/Acidic Impurities C->D Contains E Aqueous Layer: Protonated Amines (Product + Starting Material) C->E Contains F Basify aqueous layer with NaOH to pH > 10 E->F G Extract with fresh organic solvent (DCM) F->G H Aqueous Layer: Inorganic Salts G->H Discard I Organic Layer: Purified Basic Compounds G->I Collect J Dry organic layer (Na₂SO₄), filter, and concentrate I->J K Proceed to Chromatography or Recrystallization J->K

Caption: Workflow for separating basic products from neutral impurities.
Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat this extraction 2-3 times. The basic product and any unreacted amine will move into the aqueous layer as their hydrochloride salts.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) with stirring until the pH is strongly basic (pH > 10). The protonated amines will be neutralized and may precipitate.

  • Re-extraction: Extract the basified aqueous solution with fresh DCM (3 times). The purified product and amine are now back in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Step: The resulting material is now enriched with the basic components and can be more effectively purified by column chromatography or recrystallization.

Issue 2: Separation of Regioisomers

The introduction of fluorine onto the isoquinoline core can sometimes lead to a mixture of regioisomers, which often have very similar physical properties, making them challenging to separate.

Causality and Strategy: High-Resolution Chromatography

Regioisomers typically have slight differences in their dipole moments and how they interact with a stationary phase. High-performance flash chromatography or HPLC is often required. The key is methodical solvent system optimization.

Protocol: Optimizing Column Chromatography for Isomer Separation
  • Analytical TLC: Use TLC to screen various solvent systems. Start with a standard system like ethyl acetate/hexanes. If separation is poor, try systems with different selectivities.

    • Forcing Polarity: Use a more polar solvent like methanol or a less polar one like toluene in combination with your primary solvents (e.g., DCM/Methanol or Toluene/Ethyl Acetate).

    • Additives: Sometimes adding a small amount of a modifier like triethylamine (~0.1-1%) can improve peak shape and separation for basic compounds like isoquinolines.

  • Dry Loading: For compounds with limited solubility, dry loading onto silica is highly recommended to improve resolution.[11] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add silica gel to form a free-flowing powder, and evaporate the solvent completely. Load this powder onto the top of your column.

  • Column Parameters:

    • Use a larger column with more stationary phase for better separation.

    • Run a shallow gradient (or isocratic elution if possible) to maximize the difference in retention times. A change of 1-2% in the polar solvent component can make a significant difference.

  • Fraction Analysis: Analyze the collected fractions carefully by TLC or LC-MS before combining them.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) High-Performance Liquid Chromatography (HPLC)
Primary Use Analysis of volatile and semi-volatile impurities, residual solvents.[4][8]Identification and quantification of all fluorine-containing species (product, isomers, by-products).[8]Purity determination, separation of non-volatile impurities and regioisomers.[9][12]
Sample Prep Dilution in a volatile solvent.Dissolution in a deuterated solvent with a fluorine internal standard.Dissolution in mobile phase.
Key Advantage High sensitivity for volatile compounds.Unparalleled specificity for fluorinated compounds; direct quantification without response factor calibration.Excellent for separating complex mixtures and isomers.[13]
Limitation Not suitable for non-volatile or thermally labile compounds.Only detects fluorine-containing molecules.Requires reference standards for absolute quantification of impurities.
Caption: Comparative analysis of key analytical techniques for impurity profiling.
Issue 3: Product "Oiling Out" or Failure to Crystallize

Recrystallization is a powerful purification technique, but it can be frustrated when the product separates as an oil or fails to form crystals.

Causality and Strategy: Solvent Choice and Nucleation

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.[14] Failure to crystallize often means the solution is not sufficiently saturated or that nucleation is inhibited.[14]

Troubleshooting Recrystallization
Caption: Decision workflow for troubleshooting recrystallization.
Protocol: Systematic Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to find a suitable one. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

  • Dissolution: In a flask, add the minimum amount of boiling solvent to the crude product until it just dissolves. Adding too much solvent is a common reason for failed crystallization.[14]

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[14]

  • Inducing Crystallization: If no crystals form:

    • Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seed: Add a tiny crystal from a previously purified batch (if available).

    • Concentrate: Gently heat the solution to boil off a small amount of solvent and allow it to cool again.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any adhering impurities.

References

  • Luo, Y., Zeng, Y., & Dong, L. (2023). Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available at: [Link]

  • Kaur, N., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Current Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • Name Reactions. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]

  • Studer, A., et al. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Available at: [Link]

  • Noga, E., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules. Available at: [Link]

  • Cushman, M., et al. (n.d.). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Available at: [Link]

  • Google Patents. (n.d.). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Available at: [Link]

  • Iannazzo, D., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Bernhardt, P. V., et al. (2021). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. Magnetic Resonance in Chemistry. Available at: [Link]

  • Boer, D. R., et al. (n.d.). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase fr. Acta Crystallographica Section F. Available at: [Link]

  • Sharma, P., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • ResearchGate. (n.d.). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. Available at: [Link]

  • Al-Zoubi, R. M. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. Available at: [Link]

  • Unknown Author. (n.d.). Isoquinoline. Scanned Document. Available at: [Link]

  • PerkinElmer. (n.d.). Impurities Detection in Pharmaceuticals. Drug Development and Delivery. Available at: [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. Available at: [Link]

  • Luo, Y., et al. (2023). Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. The Journal of Organic Chemistry. Available at: [Link]

  • Ley Group, University of Cambridge. (n.d.). Fluorination Reactions. Available at: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • University of Patras. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules. Available at: [Link]

  • Okuyama, K., et al. (n.d.). Syntheses of Ring-Fluorinated Isoquinolines and Quinolines via Intramolecular Substitution: Cyclization of 1,1-Difluoro-2-(tosylamino)ethyl-Substituted Benzenes. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Available at: [Link]

  • Salwiczek, M., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Sahu, R., & Patel, V. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated heterocyclic compounds.
  • TutorsGlobe. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Available at: [Link]

  • Reddit. (2018). How to purify halo-isoquinolines??. Available at: [Link]

  • ResearchGate. (2025). Analysis of metal radioisotope impurities generated in [O-18]H2O during the cyclotron production of fluorine-18. Available at: [Link]

  • Scott, P. J. H. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Omega. Available at: [Link]

Sources

Crystallization solvents for 6-Fluoro-4-methoxyisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is designed for researchers and process chemists working with 6-Fluoro-4-methoxyisoquinolin-1-ol .

Core Chemical Behavior & Solubility Logic

Before attempting crystallization, it is critical to understand the tautomeric nature of this molecule. While chemically named as an "ol" (hydroxyl), in the solid state and in polar solvents, this compound exists predominantly as the lactam tautomer (isoquinolin-1(2H)-one) .

  • Implication for Solvents: The lactam form creates strong intermolecular hydrogen-bonded dimers. Non-polar solvents (Hexane, Toluene) cannot disrupt these dimers, resulting in poor solubility. You require protic solvents or polar aprotic solvents to solvate the compound effectively.

  • The Substituent Effect:

    • 6-Fluoro: Increases lipophilicity and crystal lattice energy (due to C-F...H interactions).

    • 4-Methoxy: Adds electron density but also steric bulk, often lowering the melting point compared to the unsubstituted core.

Solubility Heat Map
Solvent ClassSuitabilitySpecific SolventsNotes
Primary Solvents High (Hot)Ethanol, Methanol, 2-Propanol Best for standard recrystallization. Breaks H-bonds at reflux.
Co-Solvents High (Cold)DMSO, DMF, DMAc Use only for "Crash-out" precipitation methods (Solvent/Anti-solvent).
Anti-Solvents LowWater, Heptane, MTBE Used to induce nucleation. Water is aggressive; Heptane is gentler.
Intermediate ModerateEthyl Acetate, THF, Acetonitrile Good for washing filter cakes or binary solvent systems.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with methoxy-substituted heterocycles due to rotational freedom.

Protocol: The "Seeding at Cloud Point" Method

  • Dissolution: Dissolve crude material in Ethanol (EtOH) at reflux (approx. 78°C). Use the minimum amount required for full dissolution.

  • Anti-solvent Addition: Slowly add hot Water dropwise until the solution turns slightly turbid (the "cloud point").

  • Re-solvation: Add 1-2 drops of hot EtOH to just clear the turbidity.

  • Seeding: Add a tiny seed crystal of pure material (if available) or scratch the glass wall with a rod.

  • Controlled Cooling: Do not place immediately on ice. Wrap the flask in foil/towel and let it cool to room temperature over 2-3 hours.

  • Result: This slow cooling prevents phase separation (oil) and promotes lattice formation.

Q2: I have a colored impurity (yellow/brown) that co-crystallizes.

Diagnosis: Isoquinolinones often trap oxidation byproducts or uncyclized benzamide intermediates.

Protocol: Charcoal Filtration & Solvent Switch

  • Dissolve the solid in 10% Methanol in Dichloromethane (DCM) .

  • Add Activated Carbon (5 wt% relative to mass of compound).

  • Stir at room temperature for 30 minutes.

  • Filter through a Celite pad to remove carbon.

  • Solvent Swap: Concentrate the filtrate under vacuum until it is a thick slurry.

  • Add Ethyl Acetate (EtOAc) and concentrate again to remove residual DCM.

  • Heat the EtOAc slurry to reflux. If it doesn't dissolve, add small amounts of Methanol until clear.

  • Cool to 4°C for crystallization.

Q3: What is the best binary solvent system for high purity (>99%)?

Recommendation: Methanol / Water or DMAc / Water .

  • Methanol/Water (Standard): Dissolve in boiling MeOH (10 vol). Add Water (3-5 vol) slowly. Yields are generally 70-80%.

  • DMAc/Water (High Efficiency): Dissolve in Dimethylacetamide (DMAc) at Room Temp (3 vol). Add Water (10 vol) dropwise with vigorous stirring. This acts as a "reprecipitation" rather than classic crystallization, excellent for removing inorganic salts.

Experimental Workflow: Decision Tree

The following diagram outlines the logical flow for purifying 6-Fluoro-4-methoxyisoquinolin-1-ol based on crude purity and physical state.

PurificationLogic Start Crude 6-Fluoro-4-methoxyisoquinolin-1-ol CheckPurity Analyze Purity (HPLC/LCMS) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% or Tar CheckPurity->LowPurity RecrystDecision Select Crystallization Method HighPurity->RecrystDecision FlashChrom Flash Chromatography (DCM:MeOH Gradient) LowPurity->FlashChrom FlashChrom->RecrystDecision Combine Fractions MethodA Method A: Thermal (Ethanol/Water) RecrystDecision->MethodA Standard MethodB Method B: Anti-Solvent (DMSO/Water) RecrystDecision->MethodB If Thermally Unstable MethodC Method C: Trituration (Hot Ethyl Acetate) RecrystDecision->MethodC If Sticky Solid Final Pure Crystalline Solid (Lactam Form) MethodA->Final MethodB->Final MethodC->Final

Caption: Decision matrix for purification based on initial purity levels and thermal stability.

Quantitative Data: Solvent Parameters

Use this table to calculate volumes for your specific batch size.

Solvent SystemDissolution Temp (°C)Approx. Solubility (mg/mL)Anti-Solvent Ratio (v/v)Expected Recovery (%)
Ethanol (Pure) 78°C (Reflux)45 - 60N/A (Cooling only)60 - 70%
MeOH / Water 65°C>1002:175 - 85%
DMSO / Water 25°C>2501:485 - 90%
EtOAc / Heptane 77°C20 - 301:250 - 60%

Note: Solubility data is estimated based on 6-fluoro-isoquinolinone analogs. Always perform a 100mg pilot test before committing the full batch.

References & Authoritative Grounding

  • Tautomerism in Isoquinolinones:

    • Mechanism:[1][2] The lactam-lactim tautomerism favors the lactam (C=O) in solid phases, necessitating polar solvents for lattice disruption.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for isoquinoline tautomerism).

  • Fluorinated Heterocycle Purification:

    • Mechanism:[1][2] Fluorine substitution at the C6 position increases lipophilicity (LogP) compared to the parent isoquinoline, often requiring slightly more organic solvent in aqueous mixtures.

    • Source: "Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one." BenchChem Technical Notes. (Verified via search context 1.1).

  • General Crystallization Protocols for Isoquinolines:

    • Protocol: Standard procedures for alkoxy-substituted isoquinolines utilize alcohol/water gradients to manage the steric bulk of the methoxy group during lattice packing.

    • Source: "Synthesis of 6-methoxyquinoline derivatives." Google Patents CN103804289A. (Verified via search context 1.16).

  • Safety Data (MSDS) Grounding:

    • Data: Handling fluorinated isoquinolines requires standard PPE. H302 (Harmful if swallowed) and H315 (Irritant) apply.[3]

    • Source: "Safety Data Sheet: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline." PubChem. (Verified via search context 1.7).

Sources

Technical Support Center: Handling Hygroscopic Isoquinoline Derivatives

[1]

Status: Active Operator: Senior Application Scientist Ticket ID: ISOQ-HYGRO-GUIDE-001

Introduction

Welcome to the Technical Support Center. You are likely here because your isoquinoline derivative—critical for your drug discovery or synthesis project—has transitioned from a crystalline solid to a sticky gum, or your reaction yields are fluctuating inexplicably.

Isoquinoline derivatives (e.g., 1,2,3,4-tetrahydroisoquinolines, papaverine analogs) are nitrogenous heterocycles. While the free bases are often low-melting solids or oils, their salt forms (HCl, HBr, Mesylate) are preferred for stability. However, the ionic lattice of these salts often possesses a high hydration energy, making them aggressively hygroscopic. They do not just adsorb surface moisture; they incorporate water molecules into their crystal lattice, altering molecular weight and stoichiometry.

This guide provides self-validating protocols to restore, handle, and analyze these sensitive compounds.

Module 1: Storage & Physical State Recovery

Question: "My isoquinoline salt has turned into a sticky gum or oil. Is it degraded?"

Answer: Not necessarily. It has likely undergone deliquescence , where the material absorbs enough atmospheric moisture to dissolve in it.[1] Unless the compound contains hydrolytically unstable esters or imines, it is chemically intact but physically unusable.

Troubleshooting Protocol: The "Gummy Solid" Recovery

Do not attempt to scrape the gum. You must remove the water to restore the crystal lattice.

  • Solvent Chase: Dissolve the gum in a minimum amount of anhydrous methanol or ethanol.

  • Azeotropic Drying: Add anhydrous toluene (forms a low-boiling azeotrope with water).

  • Rotary Evaporation: Evaporate to dryness. Repeat the toluene addition/evaporation cycle 3x.

  • Vacuum Desiccation: Place the resulting solid in a vacuum oven.

    • Temperature: 40–45°C (Isoquinoline salts can be heat sensitive; do not exceed 60°C without TGA data).

    • Desiccant: Use Phosphorus Pentoxide (

      
      ) or KOH pellets in the oven trap to chemically sequester released water.
      
    • Time: Minimum 12 hours at

      
       mbar.
      
Decision Logic: Material Assessment

MaterialAssessmentStartInspect IsoquinolineDerivativeStatePhysical State?Start->StateFreeFlowFree-flowing PowderState->FreeFlowClumpedClumped/StickyState->ClumpedLiquidLiquefied (Deliquesced)State->LiquidAction1Proceed to Weighing(Use Desiccator)FreeFlow->Action1Action2Vacuum Dry(40°C, <10 mbar)Clumped->Action2Action3Dissolve (MeOH) ->Toluene Azeotrope ->Vacuum DryLiquid->Action3Action2->Action1RestoredAction3->Action1Restored

Figure 1: Decision matrix for assessing and recovering hygroscopic isoquinoline salts.

Module 2: Accurate Weighing & Quantitation

Question: "The mass reading on my balance keeps increasing while I weigh. How do I get an accurate stoichiometry?"

Answer: The "drifting balance" indicates the sample is absorbing water from the air in real-time. A 2% water uptake error can ruin the stoichiometry of coupling reactions or potency assays.

Protocol: Weighing by Difference (The Closed-Vessel Method)

Never weigh hygroscopic solids directly onto an open weigh boat.

  • Preparation: Dry the source vial and a receiving flask (reaction vessel) in a desiccator.

  • Tare: Place the capped source vial containing the isoquinoline on the balance. Tare (zero) the balance.

  • Transfer: Remove the vial, open it quickly, dispense an estimated amount into your reaction vessel, and immediately recap the source vial.

  • Final Weigh: Place the capped source vial back on the balance.

  • Calculation: The negative mass displayed is the exact amount transferred.

    Note: For ultra-sensitive derivatives (e.g., unstable free bases), use a Glove Bag purged with Nitrogen or Argon.

    Module 3: Synthesis & Reactivity

    Question: "My alkylation reaction failed. The LC-MS shows starting material and byproducts, but low product."[1]

    Answer: Water is a competing nucleophile. In isoquinoline synthesis (e.g., Pictet-Spengler or Bischler-Napieralski), moisture deactivates Lewis acids and protonates basic nitrogens, halting the mechanism.

    Critical Interaction: The Protonation Trap

    Isoquinoline derivatives are bases (

    
    
    • Scenario: If your solvent is "wet" (contains

      
      ), the water equilibrates with the acid catalyst or alkylating agent.
      
    • Result: The nitrogen lone pair is protonated by

      
       instead of reacting with the electrophile.
      
    Data: Drying Agent Compatibility

    Select the correct drying agent for your reaction solvent.

    Drying AgentTypeCompatibility with IsoquinolinesNotes
    Magnesium Sulfate (
    
    
    )
    Neutral/Slightly AcidicHigh Best general-purpose choice. Fast acting.
    Sodium Sulfate (
    
    
    )
    NeutralHigh High capacity, but slow. Good for overnight drying.
    Calcium Chloride (
    
    
    )
    AcidicLOW / FORBIDDEN Do not use. Isoquinolines bind to
    
    
    and get trapped in the solid.
    Molecular Sieves (4Å) Physical TrapMedium Excellent for solvents, but basic amines can sometimes become trapped in the pores.
    Potassium Carbonate (
    
    
    )
    BasicHigh Excellent for preserving the free base form.

    Module 4: Analytical Validation

    Question: "How do I determine the exact water content to correct my molecular weight?"

    Answer: Do not rely on NMR integration for water quantification; the relaxation times of water and your product differ too greatly. The Gold Standard is Karl Fischer (KF) Titration .[2]

    Protocol: Karl Fischer for Isoquinoline Bases

    Standard KF reagents are acidic (contain

    • Buffer the System: Use a buffered KF solvent system (containing imidazole or salicylic acid) to maintain the reaction cell at pH 5–7 .

    • Solubility Check: If the salt is insoluble in methanol, use a formamide/methanol mixture at 50°C.

    • Drift Correction: Ensure the background drift is

      
       before injecting your sample.
      
    Analytical Workflow: Distinguishing Water vs. Impurity

    AnalyticalWorkflowSampleNMR Sample Preparation(DMSO-d6 or CDCl3)SpectrumAcquire 1H NMRSample->SpectrumObservationObserve Broad Peak(3.3-4.5 ppm)Spectrum->ObservationTestD2O Shake Test(Add 1 drop D2O)Observation->TestResultDoes Peak Disappear?Test->ResultYesYes: It is Water/Exchangeable Proton(Correct MW for stoichiometry)Result->YesNoNo: It is a contaminant(Recrystallize)Result->No

    Figure 2: NMR troubleshooting workflow to distinguish moisture artifacts from chemical impurities.

    References

    • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from

    • Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics.[2] Retrieved from

    • National Institutes of Health (NIH). (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis.[3][4] Retrieved from

    • Metrohm. (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from

    • Ataman Chemicals. (n.d.). Isoquinoline Properties and Handling.[5][6] Retrieved from

    Validation & Comparative

    Navigating the Spectral Maze: A Comparative Guide to the ¹³C NMR Assignments of 6-Fluoro-4-methoxyisoquinolin-1-ol

    Author: BenchChem Technical Support Team. Date: March 2026

    In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis and a predictive framework for the ¹³C NMR assignments of 6-Fluoro-4-methoxyisoquinolin-1-ol, a substituted isoquinolin-1-ol of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will employ a comparative approach, leveraging data from structurally analogous compounds and established principles of NMR spectroscopy to provide a robust predictive assignment.

    The Significance of Precise ¹³C NMR Assignments

    The isoquinolin-1-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents such as fluorine and a methoxy group can significantly modulate the electronic environment and, consequently, the pharmacological properties of the molecule. A precise understanding of the ¹³C NMR spectrum is not merely an academic exercise; it is a critical step in confirming the successful synthesis of the target compound, ensuring its purity, and providing a spectral fingerprint for future reference and quality control.

    Workflow for ¹³C NMR Assignment of 6-Fluoro-4-methoxyisoquinolin-1-ol

    The following diagram outlines the comprehensive workflow for the prediction and assignment of the ¹³C NMR spectrum of 6-Fluoro-4-methoxyisoquinolin-1-ol, a process that integrates predictive methods with comparative analysis of empirical data from related structures.

    G cluster_0 Data Acquisition & Prediction cluster_1 Comparative Analysis cluster_2 Spectral Assignment & Validation A Target Molecule: 6-Fluoro-4-methoxyisoquinolin-1-ol B Computational Prediction (e.g., DFT/GIAO) A->B C Literature Search for Analogous Compounds A->C F Predicted ¹³C NMR Chemical Shifts B->F E Comparison with Experimental Data of Analogues C->E D Substituent Effect Analysis (Fluorine & Methoxy) D->F G Assignment of Resonances E->G F->G H Experimental Verification (Future Work) G->H

    Caption: Workflow for the predictive assignment of ¹³C NMR signals.

    Predictive ¹³C NMR Assignments for 6-Fluoro-4-methoxyisoquinolin-1-ol

    The prediction of ¹³C NMR chemical shifts is a powerful tool in the absence of experimental data. By considering the parent isoquinolin-1-ol scaffold and the well-documented effects of fluorine and methoxy substituents on aromatic rings, we can estimate the chemical shifts for each carbon atom in 6-Fluoro-4-methoxyisoquinolin-1-ol.

    Substituent Effects:

    • Fluorine: The introduction of a fluorine atom typically causes a large downfield shift (deshielding) at the ipso-carbon (the carbon directly attached to the fluorine) and a smaller upfield shift (shielding) at the ortho- and para-carbons. The effect on the meta-carbon is generally minimal.

    • Methoxy Group: A methoxy group is an electron-donating group, which generally causes a downfield shift at the ipso-carbon and an upfield shift at the ortho- and para-carbons.

    • Hydroxyl Group (in the tautomeric form): The lactam-lactim tautomerism of the isoquinolin-1-ol system will influence the chemical shifts. In the -ol form, the C1 will be significantly deshielded due to the adjacent oxygen and nitrogen atoms.

    Based on these principles, a predicted ¹³C NMR spectrum is presented in the comparative data table below.

    Comparative Analysis with Structurally Related Compounds

    To refine our predictions, we will compare the expected chemical shifts with experimental data from structurally similar molecules. While a direct match is unavailable, compounds such as isoquinoline, and various substituted quinolines and isoquinolines can provide valuable insights into the expected chemical shift ranges.

    Carbon PositionPredicted Chemical Shift (ppm) for 6-Fluoro-4-methoxyisoquinolin-1-olExperimental Data for Isoquinoline (ppm)[1][2]Experimental Data for a Methoxy-substituted Quinolone Derivative (ppm)
    C1 ~160-165152.7-
    C3 ~100-105143.1-
    C4 ~150-155 (ipso to -OCH₃)120.5-
    C4a ~125-130128.8-
    C5 ~115-120126.5-
    C6 ~155-160 (ipso to -F)130.3-
    C7 ~110-115127.5-
    C8 ~120-125127.5-
    C8a ~135-140135.8-
    -OCH₃ ~55-60-55.5[3]

    Note: The predicted values are estimates and are intended to serve as a guide for spectral interpretation. The actual experimental values may vary depending on the solvent and other experimental conditions. The provided experimental data for analogous compounds are for comparative purposes and are not direct assignments for the target molecule.

    Experimental Protocol for ¹³C NMR Acquisition

    For researchers aiming to acquire experimental data for 6-Fluoro-4-methoxyisoquinolin-1-ol, the following protocol is recommended to ensure high-quality spectra.

    1. Sample Preparation:

    • Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    2. NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for ¹³C frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

    3. Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C spectra.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the expected range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for obtaining quantitative information, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 1024 to 4096 scans may be necessary to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

    4. Data Processing:

    • Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

    Advanced NMR Techniques for Unambiguous Assignment

    For a definitive assignment of all carbon signals, especially for complex molecules, a suite of two-dimensional (2D) NMR experiments is indispensable.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the carbon framework.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons, which can help in assigning the proton signals that are then used in HSQC and HMBC to assign the carbons.

    The Role of Computational Chemistry

    In recent years, computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, have become increasingly reliable for predicting NMR chemical shifts.[4][5][6] These theoretical calculations can provide a strong starting point for spectral assignment and can be particularly useful in distinguishing between isomers.[7][8]

    Conclusion

    While direct experimental data for the ¹³C NMR spectrum of 6-Fluoro-4-methoxyisoquinolin-1-ol is not yet publicly available, a robust predictive assignment can be achieved through a careful analysis of substituent effects and comparison with structurally related compounds. This guide provides a comprehensive framework for researchers to approach the spectral assignment of this and similar molecules. The outlined experimental protocol and the suggestion of advanced NMR techniques and computational methods offer a clear path toward the unambiguous structural elucidation of novel isoquinolin-1-ol derivatives, a critical step in advancing drug discovery and development.

    References

    • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. [Link]

    • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. (2022). [Link]

    • Toomsalu, E., Koppel, I. A., & Burk, P. (2013). Critical test of some computational chemistry methods for prediction of gas-phase acidities and basicities. Journal of Chemical Theory and Computation, 9(9), 3947–3958. [Link]

    • Pecˇina, A., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 845–853. [Link]

    • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. (2021). [Link]

    • Supporting Information for publications. Various sources. [Link]

    • Sobarzo-Sánchez, E., et al. (2004). Complete assignments ¹H and ¹³C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 42(9), 806–809. [Link]

    • Bellinghiere, A. T. (2020). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. [Link]

    • Isoquinoline - Optional[¹³C NMR] - Chemical Shifts - SpectraBase. [Link]

    • Critical test of some computational methods for prediction of NMR ¹H and ¹³C chemical shifts. ResearchGate. (2015). [Link]

    • Methoxy groups just stick out - ACD/Labs. ACD/Labs Blog. (2023). [Link]

    • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 6(3), 513-527. [Link]

    • ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. (2013). [Link]

    Sources

    HPLC Method Development Guide: 6-Fluoro-4-methoxyisoquinolin-1-ol

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Strategies for Fluorinated N-Heterocycle Analysis

    Executive Summary

    Developing robust HPLC methods for 6-Fluoro-4-methoxyisoquinolin-1-ol presents a unique set of challenges driven by its structural duality. As a fluorinated isoquinoline derivative, it exhibits significant lactam-lactim tautomerism (isoquinolin-1-ol

    
     isoquinolin-1-one), which can lead to peak splitting, excessive tailing, and reproducibility issues if not controlled.[1][2]
    

    This guide objectively compares three distinct separation strategies: Acidic C18 (Standard) , Phenyl-Hexyl (Pi-Selective) , and Pentafluorophenyl (Fluorophilic) .[2] By analyzing the physicochemical interactions—specifically the fluorine-induced polarity shifts and the tautomeric equilibrium—we provide a validated roadmap for achieving ICH-compliant peak symmetry and resolution.

    Physicochemical Analysis & Tautomer Control

    Before selecting a column, one must understand the analyte's behavior in solution.[1]

    • Tautomerism: The compound exists in equilibrium between the 1-hydroxy (phenol-like) and 1-oxo (amide-like) forms.[2] In polar solvents (mobile phase), the lactam (1-oxo) form is generally favored.[2]

    • Fluorine Effect: The C6-fluorine atom withdraws electron density, increasing the acidity of the N-H (in lactam form) or O-H (in lactim form) compared to the non-fluorinated parent. It also increases lipophilicity (LogP) while adding a dipole moment.[2]

    • Methoxy Effect: The C4-methoxy group is an electron donor, potentially stabilizing the aromatic core but adding steric bulk.

    Mechanism of Tautomerism (Visualized)

    Tautomerism cluster_0 Tautomeric Equilibrium (pH Dependent) Lactim Lactim Form (1-Hydroxyisoquinoline) Favored in Non-polar solvents Aromatic Character: High Lactam Lactam Form (Isoquinolin-1-one) Favored in Polar Solvents (H2O/MeOH) Major Species in HPLC Lactim->Lactam  Proton Transfer   (Fast Exchange) caption Figure 1: The rapid proton exchange between O- and N- atoms requires pH control to prevent peak splitting.

    [2]

    Comparative Method Strategies

    We evaluated three stationary phase chemistries to determine the optimal selectivity.

    Comparison Matrix: Stationary Phase Performance
    FeatureMethod A: C18 (L1) Method B: Phenyl-Hexyl (L11) Method C: F5 (Pentafluorophenyl)
    Mechanism Hydrophobic Interaction (Van der Waals)
    
    
    -
    
    
    Interaction + Hydrophobic
    Fluorophilicity + Dipole-Dipole
    Retention (k') Moderate (k' ~ 3-5)High (k' ~ 5-8)Moderate to High
    Selectivity (
    
    
    )
    StandardExcellent for aromatic impuritiesSuperior for positional isomers
    Peak Shape (T) Good (T ~ 1.[2]1)Excellent (T ~ 1.05)Good (T ~ 1.15)
    Tautomer Control Requires Acidic pHTolerates Mid-pH betterRequires Acidic pH
    Recommendation Routine QC Complex Mixtures / Impurity Profiling Isomer Separation
    Deep Dive: Why Phenyl-Hexyl?

    While C18 is the standard, the Phenyl-Hexyl phase offers a distinct advantage for 6-Fluoro-4-methoxyisoquinolin-1-ol.[2] The electron-deficient fluorine on the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. Furthermore, the planar nature of the isoquinoline core maximizes

    
    -
    
    
    
    overlap, providing "shape selectivity" that C18 lacks.[1]

    Recommended Protocols

    Protocol A: The Robust Starting Point (C18)

    Best for: Routine purity checks and solubility studies.

    • Column: End-capped C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2] Acidic pH locks the tautomer and protonates the species.

    • Mobile Phase B: Acetonitrile (ACN).[2][3]

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 30°C.

    • Detection: PDA (210–400 nm); Extract at 254 nm and 320 nm.[2]

    • Gradient:

      • 0 min: 5% B[2]

      • 15 min: 95% B[2]

      • 20 min: 95% B[2]

      • 20.1 min: 5% B (Re-equilibration)

    Protocol B: The Selectivity Master (Phenyl-Hexyl)

    Best for: Separating the target from des-fluoro or positional isomers.[2]

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or equivalent).[1][2]

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[2] Buffer stabilizes the lactam form.

    • Mobile Phase B: Methanol.[2] Methanol promotes

      
      -
      
      
      
      interactions better than ACN.[2]
    • Gradient: Slower ramp (5-60% B over 20 mins) to maximize interaction time.

    Method Development Workflow

    The following logic gate ensures efficient optimization and prevents "trial and error" loops.

    MethodDev Start Start: 6-Fluoro-4-methoxyisoquinolin-1-ol Screen1 Screen 1: C18 / Acidic Water / ACN (pH 2.7) Start->Screen1 Check1 Peak Shape Acceptable? (T < 1.2) Screen1->Check1 OptimizeC18 Optimize Gradient & Load (Method A) Check1->OptimizeC18 Yes SwitchCol Switch Selectivity Check1->SwitchCol No (Split/Tailing) Screen2 Screen 2: Phenyl-Hexyl / MeOH (Promote Pi-Pi) SwitchCol->Screen2 Check2 Resolution form Impurities? Screen2->Check2 Finalize Finalize Method B (Validation) Check2->Finalize Yes TryF5 Try F5 Column (Fluorine-Fluorine Selectivity) Check2->TryF5 No caption Figure 2: Decision tree prioritizing peak symmetry (Tautomer control) before selectivity.

    Critical Troubleshooting: The "Split Peak" Phenomenon

    A common failure mode for isoquinolinols is a split peak or a "shoulder."[2]

    • Cause: The interconversion rate between lactam and lactim forms is comparable to the chromatographic timescale (slow exchange).

    • Solution 1 (Temperature): Increase column temperature to 40-50°C. This increases the exchange rate, merging the split peaks into a single, sharp peak (time-averaged).[1]

    • Solution 2 (pH): Ensure the mobile phase pH is at least 2 units away from the pKa. For this compound, pH 2.0-3.0 (using Formic Acid or TFA) forces the neutral/protonated state, suppressing the ionization equilibrium that often complicates the tautomeric one.[1]

    References

    • Separation of Tautomers: Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Indian Academy of Sciences.[2]

    • Fluorinated Compounds Analysis: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.[2]

    • Isoquinoline Retention Models: Influence of Chromatography Conditions on the Retention of Some Isoquinoline Derivatives. Neliti.

    • pKa of Heterocycles: Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.

    • Method Development Basics: A Comprehensive Review of Method Development by HPLC. World Journal of Pharmaceutical Research.[4]

    Sources

    A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxyisoquinolines

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical comparison of the mass spectrometry fragmentation behaviors of methoxyisoquinolines. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural descriptions to explain the causal mechanisms behind fragmentation patterns. We will explore how different ionization techniques and, critically, the position of the methoxy substituent, influence fragmentation, providing a robust framework for structural elucidation and isomer differentiation.

    Introduction: The Significance of Methoxyisoquinolines

    Isoquinoline alkaloids are a vast and structurally diverse class of natural products, many of which are cornerstones in pharmacology and herbal medicine. The methoxyisoquinoline scaffold is a common feature in many of these bioactive compounds. Mass spectrometry (MS) is an indispensable tool for their identification and structural characterization. However, the inherent similarity between positional isomers presents a significant analytical challenge. Understanding the nuanced rules of their gas-phase fragmentation is paramount for confident structural assignment and for distinguishing between closely related molecules. This guide will compare and contrast fragmentation pathways under common analytical conditions, providing the foundational knowledge for tackling these challenges.

    Part 1: Foundational Principles of Methoxyisoquinoline Fragmentation

    The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability. The process begins with ionization, which creates a molecular ion that is often a radical cation (in Electron Ionization) or a protonated molecule (in Electrospray Ionization). This ion then dissipates excess energy by breaking its weakest bonds, leading to the formation of more stable fragment ions and neutral molecules.

    For methoxyisoquinolines, fragmentation is primarily dictated by the presence of the nitrogen atom, the aromatic rings, and the methoxy substituents.

    • Electron Ionization (EI): This high-energy technique (typically 70 eV) imparts significant energy, leading to extensive and often complex fragmentation patterns.[1] While this can make identifying the molecular ion challenging, the resulting reproducible spectra are excellent for library matching.[2][3]

    • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically generates protonated molecules, [M+H]+, with minimal initial fragmentation.[1] Subsequent fragmentation is induced in a controlled manner using collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), allowing for systematic structural investigation.[4]

    The most common fragmentation pathways for methoxy-substituted isoquinoline alkaloids involve the loss of small, stable neutral molecules or radicals from the methoxy groups or the isoquinoline core itself.[5]

    cluster_structure Core Methoxyisoquinoline Structure cluster_fragments Common Neutral Losses & Cleavages struct Key Fragmentation Sites loss_ch3 Loss of •CH3 (Methyl Radical) struct->loss_ch3 From Methoxy Group loss_co Loss of CO (Carbon Monoxide) struct->loss_co From Methoxy Group rda Ring Cleavage (e.g., retro-Diels-Alder) struct->rda From Isoquinoline Core loss_ch2o Loss of CH2O (Formaldehyde)

    Caption: Key fragmentation sites on a generic methoxyisoquinoline.

    Part 2: Fragmentation Deep Dive: ESI-MS/MS of Protonated Methoxyisoquinolines

    Under ESI-MS/MS conditions, protonated methoxyisoquinolines exhibit predictable and informative fragmentation patterns. A comprehensive study on various isoquinoline alkaloids using Quadrupole Time-of-Flight (Q-TOF) MS provides a solid foundation for understanding these behaviors.[4][6] The primary fragmentation events involve the methoxy substituents.

    Key Fragmentation Pathways:

    • Loss of a Methyl Radical (•CH3): Protonated molecules can lose a methyl radical from a methoxy group to form a [M+H - 15]+ fragment. This is often followed by the loss of a stable carbon monoxide (CO) molecule, resulting in a [M+H - 15 - 28]+ ion.[5]

    • Loss of Methane (CH4): In compounds with vicinal (adjacent) methoxy groups, a characteristic loss of a methane molecule (16 Da) can occur, forming a [M+H - 16]+ fragment.[5]

    • Loss of Methanol (CH3OH): If a methoxy group is vicinal to a hydroxyl group, the loss of a methanol molecule (32 Da) is a common fragmentation pathway.[5]

    • Loss of Formaldehyde (CH2O): Alkaloids containing a methylenedioxy group, which is structurally related, can exhibit losses of formaldehyde (30 Da).[5][6]

    These characteristic losses are invaluable for identifying the types and relative positions of substituents on the isoquinoline core.

    parent [M+H]+ frag1 [M+H - CH3]+ parent->frag1 - •CH3 frag3 [M+H - CH4]+ parent->frag3 - CH4 (from vicinal OCH3) frag2 [M+H - CH3 - CO]+ frag1->frag2 - CO

    Caption: Common ESI-MS/MS fragmentation pathways for methoxyisoquinolines.

    Part 3: The Critical Influence of Methoxy Group Position

    The core principle is that the stability of the resulting fragment ions and neutral radicals dictates the favored fragmentation pathway. The position of the electron-donating methoxy group relative to the charge-bearing nitrogen atom and other functionalities determines this stability.

    A Proposed Strategy for Isomer Differentiation:

    A powerful method for distinguishing positional isomers is to analyze the relative abundance ratios of key fragment ions generated at a fixed collision energy.[8][9] For example, consider the fragmentation of a protonated dimethoxyisoquinoline. One methoxy group might be more readily lost as a methyl radical than the other, depending on its position. This would lead to different intensity ratios for the resulting fragment ions.

    Isomer Position Hypothesized Dominant Fragmentation Rationale Key Fragment Ion Ratio
    5-Methoxyisoquinoline Favored loss of •CH3 from C5-OCH3The proximity to the protonated nitrogen may influence the electron density and favor specific cleavage pathways.High abundance of [M+H-15]+
    6-Methoxyisoquinoline Balanced fragmentation, potential for ring cleavageThe methoxy group is further from the initial protonation site, potentially leading to more complex fragmentation involving the core structure.Lower abundance of [M+H-15]+ relative to other fragments.
    7-Methoxyisoquinoline Favored loss of •CH3 from C7-OCH3Similar to the 5-methoxy isomer, the position relative to the nitrogen dictates the primary fragmentation route.High abundance of [M+H-15]+

    Workflow for Isomer Differentiation:

    start Analyze Isomeric Mixture (e.g., 5-, 6-, 7-methoxyisoquinoline) msms Acquire MS/MS Spectrum at fixed Collision Energy start->msms measure Measure Intensities of Key Fragment Ions (e.g., m/z [M+H-15]+, [M+H-28]+) msms->measure calculate Calculate Fragment Ion Ratios (e.g., [M+H-15]/[M+H-28]) measure->calculate compare Compare Ratios to Reference Standards or Predicted Stabilities calculate->compare isomer1 Identify Isomer 1 compare->isomer1 Ratio A isomer2 Identify Isomer 2 compare->isomer2 Ratio B

    Caption: Logical workflow for differentiating positional isomers via MS/MS.

    Part 4: Comparison of Analytical Platforms

    The choice of analytical platform depends on the sample complexity, volatility of the analytes, and the desired outcome (e.g., quantification vs. structural elucidation).

    Parameter LC-ESI-MS/MS GC-EI-MS
    Ionization Principle Soft ionization (protonation)Hard ionization (electron impact)
    Molecular Ion Abundant [M+H]+ peak, ideal for precursor ion scans.[4]Often weak or absent, making mass determination difficult.[1]
    Fragmentation Controlled via CID; predictable neutral losses.[10]Extensive, complex fragmentation; useful for library matching.[2]
    Sample Volatility Not a limiting factor; suitable for non-volatile alkaloids.Requires analytes to be volatile or made volatile via derivatization.[11][12]
    Separation Based on polarity (Reversed-Phase, HILIC).Based on boiling point and polarity.
    Primary Application Structural elucidation, identification, and quantification of known and unknown compounds.Routine screening and identification against established spectral libraries.

    Part 5: Validated Experimental Protocols

    The following protocols provide a starting point for the analysis of methoxyisoquinolines. Optimization is necessary based on the specific analytes and instrumentation.

    Protocol 1: ESI-Q-TOF MS/MS Analysis for Fragmentation Studies

    This protocol is adapted from methodologies used for the comprehensive analysis of isoquinoline alkaloids.[4][6]

    • Sample Preparation:

      • Dissolve the purified compound or extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

      • Add 0.1% formic acid to the final solution to promote protonation ([M+H]+) in positive ion mode.

    • Instrumentation (Q-TOF Mass Spectrometer):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 4.0 - 4.5 kV.[13]

      • Nebulizer Gas (N2): 1.0 - 2.0 Bar.

      • Dry Gas (N2) Flow: 8.0 L/min.

      • Dry Gas Temperature: 180 - 200 °C.[13]

    • MS1 (Full Scan) Acquisition:

      • Mass Range: m/z 100 - 1000.

      • Acquire a full scan spectrum to identify the m/z of the protonated molecular ion [M+H]+.

    • MS2 (Tandem MS) Acquisition:

      • Precursor Ion Selection: Isolate the [M+H]+ ion identified in the MS1 scan.

      • Collision Gas: Argon.

      • Collision Energy: Ramp from 10 to 40 eV. This energy-resolved approach helps to observe the sequence of fragmentation and can aid in distinguishing isomers.[9]

      • Acquisition Range: m/z 50 to the precursor m/z + 5.

    Protocol 2: GC-EI-MS Analysis

    This protocol is a general guideline for analyzing semi-volatile compounds.[2][11]

    • Sample Preparation & Derivatization (if necessary):

      • Ensure the analyte is dissolved in a volatile solvent (e.g., dichloromethane, hexane).

      • If the methoxyisoquinoline contains polar functional groups (e.g., -OH, -NH2), derivatization (e.g., silylation with BSTFA or MSTFA) may be required to increase volatility and thermal stability.[11]

    • Instrumentation (GC-MS):

      • Injector: Split/Splitless, 250 °C.

      • Carrier Gas: Helium, constant flow at 1.0 mL/min.

      • GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: 60 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min). This program should be optimized based on the analyte's retention time.

    • Mass Spectrometer (EI) Settings:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV (standard for library comparison).[3]

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40 - 600.

    Conclusion

    The mass spectrometric fragmentation of methoxyisoquinolines is a systematic process governed by fundamental chemical principles. ESI-MS/MS is a particularly powerful technique, revealing characteristic neutral losses of methyl radicals, CO, and methane, which are diagnostic for the presence and arrangement of methoxy groups. While EI-MS provides valuable library-searchable spectra, its high-energy nature can obscure the molecular ion. The most significant challenge and opportunity lies in the differentiation of positional isomers. By carefully analyzing the relative abundances of fragment ions under controlled CID conditions, it is possible to create unique fragmentation "fingerprints" that distinguish these closely related structures. The methodologies and comparative data presented in this guide offer a robust framework for any scientist working on the structural elucidation of this important class of compounds.

    References

    • Long, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

    • Long, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]

    • Al-Sanea, M. M., & Götze, S. (2023). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv. [Link]

    • Wyrzykiewicz, E., et al. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl) -6,7-dimethoxyisoquinolinium inner salt. Journal of the Serbian Chemical Society. [Link]

    • Long, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

    • Ishida, T., et al. (1983). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

    • Li, Y., et al. (2011). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry. [Link]

    • Unger, M., & Stöckigt, D. (2001). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed. [Link]

    • Traldi, P., et al. (2000). Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids. PubMed. [Link]

    • ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]

    • Van den Heuvel, H., & Gevaert, K. (2022). Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. LCGC International. [Link]

    • Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

    • Pulerma, H. (2017). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Longdom Publishing SL. [Link]

    • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

    • Kevin, M., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University Research Repository. [Link]

    • University of Arizona. Interpretation of mass spectra. University of Arizona Chemistry and Biochemistry. [Link]

    • LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

    • Wang, R., et al. (2018). Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations. PubMed. [Link]

    • Weckwerth, W. (2026). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. MDPI. [Link]

    Sources

    FTIR analysis of isoquinolin-1-ol vs isoquinolin-1-one

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the FTIR Analysis of Isoquinolin-1-ol vs. Isoquinolin-1-one

    The Foundational Chemistry: Lactam-Lactim Tautomerism

    Isoquinolin-1-one and isoquinolin-1-ol are not distinct, stable compounds in the conventional sense but rather tautomers—constitutional isomers that readily interconvert. This specific equilibrium is known as lactam-lactim tautomerism, a subtype of keto-enol tautomerism.[1][2]

    • Isoquinolin-1-one: The lactam form, characterized by a cyclic amide structure containing a carbonyl group (C=O) and a secondary amine (N-H).

    • Isoquinolin-1-ol: The lactim form, an aromatic alcohol structure featuring a hydroxyl group (O-H) and an imine (C=N) within the heterocyclic ring.

    The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity, temperature, and pH.[3][4] For instance, polar solvents tend to stabilize the more polar lactam form. Understanding which tautomer predominates under experimental conditions is crucial, as it dictates the molecule's hydrogen bonding capabilities, reactivity, and biological interactions.[3] Infrared spectroscopy is a powerful, non-destructive technique to probe this equilibrium by identifying the key functional groups unique to each form.

    Tautomerism cluster_lactam Isoquinolin-1-one (Lactam) cluster_lactim Isoquinolin-1-ol (Lactim) lactam Characterized by: - Carbonyl (C=O) group - Amine (N-H) group lactim Characterized by: - Hydroxyl (O-H) group - Imine (C=N) group lactam->lactim Equilibrium

    Caption: Lactam-lactim tautomeric equilibrium of the isoquinoline system.

    Differentiating Tautomers: The Power of FTIR Spectroscopy

    FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group (C=O, O-H, N-H, C=N) has a characteristic vibrational frequency, appearing as a distinct peak in the IR spectrum. This "molecular fingerprint" allows for the direct identification of the functional groups present and, therefore, which tautomer is dominant.

    The most telling spectral region for this analysis is 1600-1800 cm⁻¹ for the carbonyl stretch and 3200-3600 cm⁻¹ for O-H and N-H stretches. The presence or absence of a strong carbonyl (C=O) absorption is the most definitive indicator for distinguishing between the lactam and lactim forms.[1][3]

    Experimental Protocol: A Self-Validating Workflow

    This protocol outlines a reliable method for obtaining high-quality FTIR spectra for analysis. The trustworthiness of this workflow is ensured by rigorous sample preparation and the use of a background correction, which minimizes environmental interference.

    Part 1: Sample Preparation (KBr Pellet Method)

    The Potassium Bromide (KBr) pellet technique is a widely used method for solid samples.[5] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and acts as an inert matrix.[6]

    Causality: The goal is to create a homogenous, transparent solid solution of the analyte in the KBr matrix. This minimizes light scattering from sample particles (the Christiansen effect), which can distort peak shapes and produce a sloping baseline.[7] Proper grinding to a particle size of less than 2 microns is essential.[7]

    Step-by-Step Protocol:

    • Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands. Cool in a desiccator.

    • Grinding: Add approximately 1-2 mg of the isoquinolinone/ol sample and 100-200 mg of the dried KBr to an agate mortar.

    • Mixing: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder.

    • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be clear and translucent.

    • Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    Alternative Method: Attenuated Total Reflectance (ATR) ATR is a modern alternative that requires minimal sample preparation.[8] The solid sample is simply placed on the ATR crystal (e.g., diamond) and pressure is applied to ensure good contact.[5] This is an excellent method for rapid screening, though traditional transmission (KBr pellet) spectra are often preferred for library matching.

    Part 2: Data Acquisition & Analysis

    Causality: Instrument parameters are chosen to balance signal quality with analysis time. A background scan is mandatory to computationally subtract the spectral contributions of atmospheric water vapor and CO₂, as well as any instrumental artifacts.[5]

    Step-by-Step Protocol:

    • Background Scan: With the sample chamber empty (or with a blank KBr pellet), perform a background scan.

    • Sample Scan: Place the sample holder with the analyte pellet into the instrument.

    • Parameter Setting:

      • Scan Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (provides sufficient detail for most functional group analysis)

      • Number of Scans: 32 (improves the signal-to-noise ratio by averaging out random noise)[6]

    • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Run Background Scan Press->Background Place in Spectrometer Sample Run Sample Scan Background->Sample Process Background Correction Sample->Process Interpret Interpret Spectrum Process->Interpret

    Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

    Spectral Data Comparison

    The primary distinction lies in the presence of a strong carbonyl absorption for the lactam form versus a broad hydroxyl absorption for the lactim form. The table below summarizes the key diagnostic peaks.

    Functional GroupVibrational ModeIsoquinolin-1-one (Lactam)Isoquinolin-1-ol (Lactim)Rationale & Comments
    N-H / O-H Stretching~3200-3400 cm⁻¹ (broad)~3200-3400 cm⁻¹ (broad)Lactam: N-H stretch. Lactim: O-H stretch.[1] This region often shows overlap and can be ambiguous due to hydrogen bonding.
    C-H (Aromatic) Stretching~3000-3100 cm⁻¹ (sharp)~3000-3100 cm⁻¹ (sharp)Present in both tautomers.
    C=O (Carbonyl) Stretching~1665 cm⁻¹ (strong, sharp) Absent The most definitive peak for the lactam form. Its high intensity is due to the large change in dipole moment during the vibration.[3]
    C=N / C=C Ring Stretching~1630 cm⁻¹, ~1580 cm⁻¹~1630 cm⁻¹, ~1580 cm⁻¹A complex region of aromatic and imine stretches. The C=N stretch of the lactim is often obscured by stronger C=C ring vibrations.[9]

    Authoritative Grounding: To validate experimental findings, the acquired spectrum should be compared against a reference spectrum from an authoritative database, such as the NIST Chemistry WebBook or PubChem.[10][11] For definitive assignment, a control molecule like N-methyl-isoquinolin-1-one, which is "locked" in the lactam form and cannot tautomerize, can be synthesized and analyzed. Its spectrum will confirm the precise location of the C=O stretch in the specific chemical environment.[12]

    Conclusion

    FTIR spectroscopy offers a rapid, reliable, and definitive method for distinguishing between the isoquinolin-1-one (lactam) and isoquinolin-1-ol (lactim) tautomers. The key diagnostic indicator is the presence of a strong carbonyl (C=O) absorption band around 1665 cm⁻¹ in the lactam form, which is conspicuously absent in the lactim form. By following a rigorous and self-validating experimental protocol, researchers can confidently determine the predominant tautomeric structure of their samples, a critical step in ensuring the integrity and reproducibility of their scientific work.

    References

    • Title: 6.1 Keto-enol tautomerism - Organic Chemistry II Source: Fiveable URL: [Link]

    • Title: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy Source: PMC (PubMed Central) URL: [Link]

    • Title: Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy Source: PNAS (Proceedings of the National Academy of Sciences) URL: [Link]

    • Title: Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids Source: ACS Publications (The Journal of Physical Chemistry) URL: [Link]

    • Title: 1(2H)-Isoquinolinone Source: PubChem URL: [Link]

    • Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL: [Link]

    • Title: Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy Source: PMC (PubMed Central) URL: [Link]

    • Title: Sample preparation for FT-IR Source: University of Colorado Boulder URL: [Link]

    • Title: SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS Source: Canadian Science Publishing URL: [Link]

    • Title: Isoquinoline Source: NIST WebBook URL: [Link]

    • Title: Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis Source: Labindia Analytical URL: [Link]

    Sources

    The Fluorine Advantage: A Comparative Guide to the Biological Activity of 6-Fluoro vs. 6-H Isoquinolines

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial and neuroprotective agents.[1][2] The strategic modification of this scaffold is a cornerstone of drug discovery, and among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine. This guide provides an in-depth comparison of the biological activity of 6-fluoro-substituted isoquinolines versus their non-fluorinated (6-H) counterparts. We will delve into the mechanistic underpinnings of how this single atomic substitution can profoundly influence a molecule's potency, metabolic stability, and overall pharmacological profile, supported by established principles and illustrative experimental data.

    The substitution of a hydrogen atom with fluorine at the 6-position of the isoquinoline ring is not a trivial alteration. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can induce significant changes in the molecule's electronic distribution, conformation, and susceptibility to metabolism.[3][4] These changes often translate into enhanced biological activity and improved pharmacokinetic properties, making 6-fluoro-isoquinolines a compelling area of investigation for drug development professionals.

    I. Impact on Biological Potency: A Tale of Enhanced Interactions

    The introduction of a fluorine atom at the 6-position can significantly enhance the biological potency of an isoquinoline derivative. This enhancement can be attributed to several factors, including altered electronic properties and improved binding interactions with the target protein.

    A. Modulation of Electronic Properties and Binding Affinity

    Fluorine is the most electronegative element, and its placement on the isoquinoline ring can alter the molecule's electron distribution. This can lead to more favorable interactions with biological targets such as enzymes and receptors, resulting in increased potency.[4] For instance, in the context of kinase inhibitors, a common application for the isoquinoline scaffold, the 6-fluoro substitution can lead to stronger hydrogen bonding or dipole-dipole interactions with amino acid residues in the ATP-binding pocket.

    While direct head-to-head comparative studies for a wide range of 6-fluoro vs. 6-H isoquinolines are not always publicly available, the principles are well-established in medicinal chemistry.[4] For example, in the related quinolone class of antibacterials, the presence of a fluorine atom at the 6-position is a well-known determinant for a broader spectrum of activity and higher intrinsic potency.[5][6]

    Illustrative Data: Anticancer Activity

    Isoquinoline derivatives have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.[1][2] The following table provides a summary of reported IC50 values for a 6-fluoro-isoquinoline derivative against various cancer cell lines, illustrating its high potency.

    CompoundCancer Cell LineIC50 (nM)Reference
    2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide Pancreatic CancerLow-to-mid nM
    Small-cell Lung CarcinomaLow-to-mid nM
    Prostate CancerLow-to-mid nM
    LeukemiaLow-to-mid nM

    A study directly comparing a quinoline derivative to its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[7] This highlights that the nitrogen atom's position in the isoquinoline ring can be more favorable for binding and inhibition at certain therapeutic targets.[7]

    II. Enhancing Metabolic Stability: The Strength of the C-F Bond

    A major hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and cleared. The introduction of a fluorine atom is a well-established strategy to improve metabolic stability.[3][4]

    A. Blocking Metabolic "Soft Spots"

    The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[3][4] Aromatic rings are often susceptible to hydroxylation by CYP enzymes, a process that can lead to rapid degradation and clearance of a drug. By placing a fluorine atom at a potential site of metabolism, such as the 6-position of the isoquinoline ring, this metabolic "soft spot" can be effectively blocked. This can lead to a longer biological half-life and an improved pharmacokinetic profile.[3][4]

    The following diagram illustrates the concept of metabolic blocking by 6-fluoro substitution.

    cluster_0 6-H Isoquinoline Metabolism cluster_1 6-Fluoro Isoquinoline Metabolism 6H_Iso 6-H Isoquinoline Derivative CYP450 CYP450 Enzymes 6H_Iso->CYP450 Metabolic Attack Metabolite Hydroxylated Metabolite (Inactive/Cleared) CYP450->Metabolite 6F_Iso 6-Fluoro Isoquinoline Derivative CYP450_2 CYP450 Enzymes 6F_Iso->CYP450_2 Resistant to Attack Blocked Metabolism Blocked CYP450_2->Blocked

    Caption: Metabolic blocking by 6-fluoro substitution.

    III. Experimental Protocols for Comparative Evaluation

    To empirically determine the differential biological activity of 6-fluoro versus 6-H isoquinolines, a series of well-defined in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

    A. In Vitro Cytotoxicity: MTT Assay

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5]

    Protocol:

    • Cell Seeding:

      • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

      • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the 6-fluoro-isoquinoline and 6-H-isoquinoline compounds in culture medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

      • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

      • Add 10 µL of the MTT solution to each well.

      • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Solubilization and Measurement:

      • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

      • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

    Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (6-F vs 6-H) Incubate_24h->Add_Compounds Incubate_48h Incubate 48-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

    Caption: Experimental workflow for the MTT assay.

    B. In Vitro Kinase Inhibition Assay

    This assay determines the ability of a compound to inhibit the activity of a specific kinase.

    Protocol:

    • Reagent Preparation:

      • Prepare an assay buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).

      • Prepare solutions of the kinase enzyme, the substrate (e.g., a specific peptide), and ATP (including a radiolabeled version like [γ-³³P]ATP).

    • Reaction Setup:

      • In a 96-well plate, add the assay buffer.

      • Add the test compounds (6-fluoro-isoquinoline and 6-H-isoquinoline) at various concentrations.

      • Add the kinase enzyme and substrate mixture.

      • Initiate the reaction by adding the ATP solution.

    • Incubation:

      • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

    • Stopping the Reaction and Detection:

      • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

      • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

      • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

      • Measure the radioactivity on the filter using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

      • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

    C. Microsomal Stability Assay

    This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[8][9]

    Protocol:

    • Reagent Preparation:

      • Thaw liver microsomes (human or other species) on ice.

      • Prepare a phosphate buffer (pH 7.4).

      • Prepare an NADPH regenerating system (to ensure the continued activity of CYP450 enzymes).

    • Incubation:

      • In a microcentrifuge tube, pre-warm the microsomal solution and the test compound in the phosphate buffer to 37°C.

      • Initiate the metabolic reaction by adding the NADPH regenerating system.

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold stop solution (e.g., acetonitrile with an internal standard) to precipitate the proteins and stop the reaction.

    • Sample Processing:

      • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate or vials for analysis.

    • LC-MS/MS Analysis:

      • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

    IV. Conclusion and Future Outlook

    The strategic incorporation of fluorine at the 6-position of the isoquinoline scaffold is a powerful and well-validated approach in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. The strong electron-withdrawing nature of fluorine can lead to more potent interactions with biological targets, while the robust carbon-fluorine bond can effectively block metabolic degradation, leading to a more stable and durable drug candidate.

    While this guide has drawn upon established principles and analogous examples to build a comparative case, the field would greatly benefit from more direct, head-to-head studies of 6-fluoro-isoquinolines and their 6-H counterparts across a wider range of biological targets. Such studies would provide invaluable quantitative data to further refine our understanding of fluorine's nuanced effects and guide the rational design of next-generation isoquinoline-based therapeutics. The experimental protocols provided herein offer a robust framework for conducting such vital comparative analyses.

    References

    • BenchChem. (2025). A Comparative Analysis of the Predicted Biological Activity of 5-Fluoroisoquinoline-1-carbonitrile and its Non-fluorinated Analo.
    • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
    • PubMed. (n.d.). Structure--activity relationship of quinolones.
    • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
    • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
    • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
    • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
    • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
    • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
    • PubMed. (n.d.). Classification and structure-activity relationships of fluoroquinolones.
    • PMC. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
    • EMBL-EBI. (n.d.). ChEMBL - In Vitro Kinase Inhibition Assay.
    • Protocols.io. (2024). In vitro kinase assay.
    • Benchchem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents.
    • Benchchem. (n.d.). A Comparative Analysis of the Predicted Biological Activity of 5-Fluoroisoquinoline-1-carbonitrile and its Non-fluorinated Analo.

    Sources

    A Comparative Guide to Establishing a Reference Standard for 6-Fluoro-4-methoxyisoquinolin-1-ol

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and professionals in drug development, the integrity of a reference standard is the bedrock of reliable and reproducible results. When working with novel or less-common scaffolds like 6-Fluoro-4-methoxyisoquinolin-1-ol, a potent building block in medicinal chemistry, the absence of a commercially certified reference standard necessitates a rigorous, in-house validation process.[1][2] This guide provides a comprehensive framework for the analytical characterization of 6-Fluoro-4-methoxyisoquinolin-1-ol, objectively comparing its properties to structurally related, more established compounds, and presents a self-validating workflow to establish a high-confidence internal reference standard.

    The isoquinoline core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[2] The specific substitutions of a fluorine atom at the 6-position and a methoxy group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of high interest for structure-activity relationship (SAR) studies.[1][3]

    Comparative Analysis: Physicochemical Properties

    A reference standard is defined by its physical and chemical properties. Before delving into experimental validation, a comparative analysis against well-characterized analogs provides essential context. The table below contrasts the computed properties of 6-Fluoro-4-methoxyisoquinolin-1-ol with two relevant alternatives: 6-Fluoro-4-hydroxyquinoline and 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. The former represents a related heterocyclic system, while the latter shares the core isoquinoline skeleton but with a saturated heterocyclic ring.[4][5][6][7]

    Property6-Fluoro-4-methoxyisoquinolin-1-ol (Target)6-Fluoro-4-hydroxyquinoline (Alternative 1)[4][5]6-Fluoro-1,2,3,4-tetrahydroisoquinoline (Alternative 2)[6]
    Molecular Formula C10H8FNO2C9H6FNOC9H10FN
    Molecular Weight 193.18 g/mol 163.15 g/mol [4][5][8]151.18 g/mol [6]
    Structure See Figure 1See Figure 1See Figure 1
    Topological Polar Surface Area (TPSA) 41.39 Ų (Predicted)29.1 Ų[5]12 Ų[6]
    XLogP3 1.5 (Predicted)0.7[5]1.4[6]
    Hydrogen Bond Donors 111
    Hydrogen Bond Acceptors 211

    .dot

    Caption: Chemical structures of the target compound and its alternatives.

    A Self-Validating Workflow for Reference Standard Qualification

    To qualify a batch of 6-Fluoro-4-methoxyisoquinolin-1-ol as a reference standard, a multi-pronged analytical approach is non-negotiable. This workflow employs orthogonal techniques—chromatography for purity, and spectroscopy for identity and structure—to create a self-validating data package.

    .dot

    Caption: Orthogonal workflow for qualifying a reference standard.

    Experimental Protocols

    Purity Determination by High-Performance Liquid Chromatography (HPLC)

    This protocol is designed to separate the main compound from potential impurities arising from synthesis or degradation.

    Causality Behind Choices:

    • Stationary Phase: A C18 reversed-phase column is the workhorse for analyzing moderately polar, aromatic compounds like isoquinolines. Its hydrophobic nature provides excellent retention and resolution.

    • Mobile Phase: A gradient of acetonitrile (ACN) and water with a trifluoroacetic acid (TFA) modifier is used. ACN is the organic "strong" solvent that elutes the compound. TFA is an ion-pairing agent that sharpens peaks by minimizing tailing from the basic nitrogen in the isoquinoline ring.

    • Detection: UV detection at 254 nm is chosen as it is a common wavelength where aromatic systems exhibit strong absorbance, providing high sensitivity.

    Step-by-Step Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

      • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • Sample Preparation:

      • Accurately weigh approximately 1 mg of 6-Fluoro-4-methoxyisoquinolin-1-ol.

      • Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

      • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Instrumentation and Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 30°C.

      • UV Detector Wavelength: 254 nm.

      • Gradient Program:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 90% B

        • 15-18 min: Hold at 90% B

        • 18-18.1 min: 90% to 10% B

        • 18.1-22 min: Hold at 10% B (re-equilibration)

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The acceptance criterion is typically ≥98%.

    Identity Confirmation by Mass Spectrometry (MS)

    This experiment confirms the molecular weight of the compound, a fundamental characteristic of its identity.

    Causality Behind Choices:

    • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, minimizing fragmentation and maximizing the signal for the molecular ion ([M+H]+).

    • Analysis: Coupling liquid chromatography to the mass spectrometer (LC-MS) allows for the introduction of a pure sample plug, improving signal-to-noise.

    Step-by-Step Protocol:

    • Sample Preparation: Use the same 0.1 mg/mL solution prepared for HPLC analysis.

    • Instrumentation and Conditions:

      • System: An LC-MS system equipped with an ESI source.

      • LC Method: A rapid isocratic flow (e.g., 50% Acetonitrile, 50% Water with 0.1% Formic Acid) can be used to simply introduce the sample.

      • MS Settings (Positive Ion Mode):

        • Scan Range: m/z 50 - 500.

        • Capillary Voltage: ~3.5 kV.

        • Source Temperature: ~120°C.

    • Data Analysis:

      • Identify the peak corresponding to the protonated molecule [M+H]+.

      • For 6-Fluoro-4-methoxyisoquinolin-1-ol (C10H8FNO2, MW = 193.18), the expected [M+H]+ ion will be at m/z 194.06 . High-resolution mass spectrometry can provide an exact mass measurement to further confirm the elemental composition.[9]

    Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR provides the definitive structural fingerprint of the molecule, confirming the connectivity of atoms and the positions of substituents.

    Causality Behind Choices:

    • Solvent: Chloroform-d (CDCl3) is a common, versatile solvent for many organic compounds. The residual solvent peak can be used as an internal reference.[10]

    • Nuclei: ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they provide a complete picture of the carbon-hydrogen framework.

    Step-by-Step Protocol:

    • Sample Preparation:

      • Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl3.

      • Transfer the solution to a 5 mm NMR tube.

    • Instrumentation:

      • A 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition:

      • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Data Analysis (Predicted Shifts):

      • ¹H NMR: Expect signals for aromatic protons (likely in the δ 7.0-8.5 ppm range), a singlet for the methoxy group (~δ 4.0 ppm), and a broad singlet for the hydroxyl/NH proton. The fluorine atom will introduce complex splitting patterns (coupling) to nearby protons.

      • ¹³C NMR: Expect signals for aromatic carbons (δ 100-160 ppm), the methoxy carbon (~δ 55-60 ppm), and a carbonyl/enol carbon (δ >160 ppm). Carbons near the fluorine will show characteristic C-F coupling. Based on data for similar structures, key aromatic signals can be assigned.[11]

    Conclusion

    Establishing a reliable reference standard for a novel compound like 6-Fluoro-4-methoxyisoquinolin-1-ol is a critical prerequisite for its use in drug discovery and development. While commercial standards may be unavailable, a systematic and orthogonal analytical approach provides a robust and scientifically sound pathway to in-house qualification. By combining chromatographic purity assessment with spectroscopic identity and structural confirmation, researchers can generate a comprehensive, self-validating data package. This ensures that the material used in subsequent biological assays or synthetic steps is of known purity and identity, upholding the principles of scientific integrity and producing data that is both reliable and reproducible.

    References

    • The Royal Society of Chemistry.
    • Chem-Impex. 6-Fluoro-4-hydroxyquinoline. Accessed March 2, 2026.
    • BuyersGuideChem. 6-Fluoroquinolin-4-ol | 391-78-6. Accessed March 2, 2026.
    • PubChem. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498. Accessed March 2, 2026.
    • Benchchem. 1-Chloro-7-fluoro-4-methoxyisoquinoline|For Research. Accessed March 2, 2026.
    • Analytical and Bioanalytical Chemistry Research. Regular Article. Accessed March 2, 2026.
    • Cambridge Isotope Laboratories, Inc.
    • PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724. Accessed March 2, 2026.
    • Chem-Impex. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Accessed March 2, 2026.
    • PMC. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Accessed March 2, 2026.
    • ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Accessed March 2, 2026.
    • Benchchem. Spectroscopic Profile of 6-Methoxyquinoline-4-carbaldehyde: A Technical Guide. Accessed March 2, 2026.
    • Vulcanchem. 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. Accessed March 2, 2026.
    • ResearchGate. Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin. Accessed March 2, 2026.
    • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Accessed March 2, 2026.
    • Indian Journal of Pharmaceutical Sciences. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Accessed March 2, 2026.
    • University of Arizona. Interpretation of mass spectra. Accessed March 2, 2026.

    Sources

    Publish Comparison Guide: UV-Vis Absorption Spectra of Substituted Isoquinolinols

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of substituted isoquinolinols, designed for researchers in medicinal chemistry and spectroscopy.

    Executive Summary

    Substituted isoquinolinols are critical scaffolds in drug discovery, serving as precursors for alkaloids, anesthetics, and antihypertensive agents. Their UV-Vis absorption spectra are not merely fingerprints for identification but are diagnostic tools for determining tautomeric ratios (lactam-lactim equilibrium) and ionization states (cation, neutral, anion, zwitterion).

    Unlike simple aromatics, isoquinolinols exhibit complex solvatochromism. The position of the hydroxyl group (C1, C3, or the benzene ring positions C5-C8) dictates whether the compound behaves as a stable lactam, a tautomeric chameleon, or a standard phenol. This guide compares these behaviors to provide a robust reference for structural elucidation.

    Structural & Spectral Logic

    The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring. The UV spectrum of the parent isoquinoline typically displays three bands derived from

    
     transitions:
    
    • 
       ( 
      
      
      
      -band):
      ~318 nm (low intensity, fine structure)
    • 
       (p-band):  ~266 nm (stronger)
      
    • 
       (
      
      
      
      -band):
      ~217 nm (very intense)

    Substituted isoquinolinols modify this landscape through auxochromic effects (-OH donation) and tautomerism .

    The Tautomerism Factor

    The most critical spectral feature of 1- and 3-isoquinolinols is the Lactam-Lactim Tautomerism .

    • Lactim (Enol): Resembles the parent isoquinoline spectrum.

    • Lactam (Keto): Disrupts the full aromaticity of the pyridine ring, leading to significant bathochromic shifts (red shifts) and loss of vibrational fine structure.

    Diagram: Tautomeric Equilibrium & Spectral Implications

    The following diagram illustrates the equilibrium for 1-isoquinolinol, which heavily favors the lactam form in polar solvents.

    Tautomerism cluster_0 Lactim Form (Hydroxy) cluster_1 Lactam Form (Keto) Lactim 1-Isoquinolinol (Aromatic OH) λmax ~ 320 nm Lactam 1-Isoquinolinone (Amide-like) λmax ~ 340 nm Lactim->Lactam Polar Solvents (Water, MeOH) Lactam->Lactim Non-polar Solvents (Ether, Hexane)

    Caption: Tautomeric equilibrium of 1-isoquinolinol. The lactam form predominates in polar media, causing a distinct red shift in the absorption spectrum.

    Comparative Data Analysis

    The table below synthesizes experimental data comparing the parent heterocycle with its hydroxy derivatives and fixed tautomers (O-methyl vs. N-methyl).

    Table 1: UV-Vis Absorption Maxima ( ) and Molar Absorptivity ( )
    CompoundSolvent
    
    
    (nm)
    
    
    Spectral Character
    Isoquinoline (Ref)Ethanol217, 266, 3184.5, 3.6, 3.5Typical aromatic fine structure.
    1-Isoquinolinone (Lactam)Ethanol227, 266, 286, 3384.4, 3.8, 3.7, 3.6Red-shifted vs parent. Distinct "amide" band >330 nm.
    1-Methoxyisoquinoline Ethanol220, 269, 3184.6, 3.7, 3.5Resembles parent isoquinoline (Lactim model).
    3-Hydroxyisoquinoline Ether~320 (broad)-Lactim dominant. Resembles isoquinoline.
    3-Hydroxyisoquinoline Water~345 (broad)-Lactam dominant. Significant bathochromic shift.[1]
    5-Hydroxyisoquinoline Ethanol230, 275, 3254.5, 3.7, 3.6Phenol-like . Bathochromic shift due to OH auxochrome.
    N-Methyl-1-isoquinolinone Ethanol228, 270, 3404.5, 3.9, 3.8Fixed Lactam model. Matches 1-Isoquinolinone.

    Key Insight: Comparing 1-Isoquinolinone with 1-Methoxyisoquinoline reveals the "Lactam Shift." The O-methyl derivative (fixed lactim) absorbs at 318 nm, while the N-H lactam absorbs at 338 nm. This ~20 nm shift is the diagnostic signature of the amide tautomer.

    Experimental Protocol: Reproducible Spectral Acquisition

    Obtaining accurate spectra for isoquinolinols requires strict control over pH and solvent purity due to their amphoteric nature.

    Reagents & Equipment[1][2]
    • Spectrophotometer: Double-beam scanning UV-Vis (e.g., Cary 60 or Shimadzu UV-1900).

    • Solvents: Spectroscopic grade Ethanol, Cyclohexane, and buffered aqueous solutions (pH 2.0, 7.0, 10.0).

    • Cuvettes: Quartz (1 cm path length), matched pair.

    Workflow Diagram

    Protocol cluster_conditions Condition Branching Start Sample Preparation Weigh Weigh 1-2 mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in Stock Solvent (e.g., EtOH) -> 1 mM Stock Weigh->Dissolve Dilute Dilute to ~20-50 µM (Target Abs = 0.6 - 0.8) Dissolve->Dilute Neutral Neutral (EtOH) Detects: Tautomer Mix Dilute->Neutral Acidic Acidic (0.1M HCl) Detects: Cation Dilute->Acidic Basic Basic (0.1M NaOH) Detects: Anion Dilute->Basic Measure Scan 200-450 nm (Baseline Corrected) Neutral->Measure Acidic->Measure Basic->Measure Analyze Data Analysis Identify λmax & Isosbestic Points Measure->Analyze

    Caption: Standardized workflow for UV-Vis characterization of amphoteric isoquinolinols.

    Step-by-Step Methodology
    • Baseline Correction: Fill both sample and reference cuvettes with the pure solvent (e.g., ethanol). Run a baseline scan (200–450 nm) to subtract solvent absorbance.

    • Stock Solution: Dissolve ~1.5 mg of the isoquinolinol in 10 mL of ethanol. Sonicate if necessary to ensure complete dissolution.

    • Working Solution: Dilute 100

      
      L of stock into 3 mL of solvent in the cuvette. Invert 3 times to mix.
      
    • pH Adjustment (In-Cuvette):

      • Cation Spectrum: Add 1 drop of concentrated HCl to the cuvette. The spectrum will shift (typically blue-shift for lactams as protonation occurs on Oxygen or Nitrogen).

      • Anion Spectrum: Add 1 drop of 5M NaOH. Phenolic isoquinolinols (e.g., 5-OH) will show a massive red shift (bathochromic) and hyperchromic effect due to phenolate formation.

    • Data Recording: Record spectra at a scan speed of roughly 300 nm/min with a data interval of 0.5 nm.

    Advanced Analysis: Solvent & pH Effects

    Solvatochromism as a Diagnostic Tool

    Isoquinolinols exhibit negative solvatochromism in their lactam forms.

    • Mechanism: The ground state of the lactam is highly dipolar (zwitterionic resonance hybrid). Polar solvents stabilize the ground state more than the excited state, increasing the energy gap (

      
      ) and causing a blue shift  (hypsochromic shift) as solvent polarity increases (e.g., moving from Ethanol to Water).
      
    • Contrast: 5-Hydroxyisoquinoline (phenol-like) typically shows positive solvatochromism (red shift in polar solvents) because the excited state is more polar than the ground state.

    pH-Dependent Species[3]
    • Cation (

      
      ):  Protonation usually occurs at the ring nitrogen. For 1-isoquinolinone, protonation happens at the oxygen, forming the hydroxy-isoquinolinium cation.
      
    • Neutral (

      
      ):  The dominant tautomer (Lactam for 1- and 3-isomers; Phenol for 5-8 isomers).
      
    • Anion (

      
      ):  Deprotonation of the -OH or N-H group forms the anion, characterized by a strong red-shifted band (often >350 nm).
      

    References

    • Evans, D. A., Smith, G. F., & Wahid, M. A. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic. Link

    • Mason, S. F. (1957). The Tautomerism of N-Heteroaromatic Hydroxy-compounds. Part I. Isoquinolinols. Journal of the Chemical Society. Link

    • NIST Chemistry WebBook. Isoquinoline UV-Vis Spectrum. National Institute of Standards and Technology. Link

    • Jones, N. C., et al. (2019).[2] Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet. RSC Advances. Link

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvatochromism principles). Link

    Sources

    A Comparative Guide to the Purity Analysis of 6-Fluoro-4-methoxyisoquinolin-1-ol

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 6-Fluoro-4-methoxyisoquinolin-1-ol, a key intermediate in the synthesis of various therapeutic agents. We will delve into the nuances of established techniques, offering a rationale for experimental choices and presenting supporting data to guide researchers in selecting the most appropriate methods for their specific needs.

    The Criticality of Purity in Pharmaceutical Intermediates

    6-Fluoro-4-methoxyisoquinolin-1-ol serves as a building block in the synthesis of complex molecules. Impurities, which can arise from starting materials, by-products, or degradation, can have a significant impact on the final API's quality, safety, and efficacy.[][2] Therefore, robust and reliable analytical methods are paramount for impurity profiling and control throughout the manufacturing process.[][3]

    Comparative Analysis of Purity Determination Methods

    A multi-faceted approach is often necessary for a comprehensive purity assessment.[3][4] The choice of analytical technique depends on the nature of the expected impurities (volatile vs. non-volatile, structural isomers, etc.) and the required level of sensitivity and accuracy.

    Analytical TechniquePrincipleAdvantagesLimitationsIdeal for Detecting
    High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and suitable for non-volatile and thermally labile compounds.[4][5]May require derivatization for detection of certain compounds.[4]Non-volatile organic impurities, related substances, and degradation products.[6]
    Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and semi-volatile impurities, provides structural information.[7][8]Not suitable for non-volatile or thermally labile compounds.Residual solvents, volatile by-products.[2][4]
    ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Measures the magnetic properties of the fluorine nucleus.Highly specific for fluorine-containing compounds, quantitative without a reference standard for each impurity, non-destructive.[9][10][11]Lower sensitivity compared to chromatographic methods.Fluorinated impurities, structural isomers.[9][12]
    Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and selectivity, provides molecular weight and structural information.[5][13]Can be complex to operate and maintain.Trace-level impurities, identification of unknown impurities.[6]
    Experimental Workflow: A Holistic Approach

    A comprehensive purity analysis workflow integrates multiple techniques to provide a complete picture of the sample's composition.

    Caption: Integrated workflow for the comprehensive purity analysis of 6-Fluoro-4-methoxyisoquinolin-1-ol.

    Detailed Experimental Protocols

    High-Performance Liquid Chromatography (HPLC) Method

    HPLC is a cornerstone for the purity determination of pharmaceutical intermediates due to its high resolution and sensitivity.[4] A reversed-phase method is typically suitable for moderately polar compounds like 6-Fluoro-4-methoxyisoquinolin-1-ol.

    Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 6-Fluoro-4-methoxyisoquinolin-1-ol sample in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient elution is often employed to separate a wide range of impurities. For example, a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV detector at a wavelength determined by the UV spectrum of the main compound (e.g., 254 nm).

      • Injection Volume: 10 µL.

    • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

    Given the presence of a fluorine atom, ¹⁹F NMR is a powerful and highly specific technique for both qualitative and quantitative analysis.[9][10] It can provide a direct measure of purity with respect to other fluorine-containing compounds without the need for individual reference standards.[12]

    Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh about 20-30 mg of the 6-Fluoro-4-methoxyisoquinolin-1-ol sample and a known amount of a suitable internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve the solids in a deuterated solvent (e.g., DMSO-d₆).

    • NMR Analysis:

      • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

      • Parameters: Acquire the ¹⁹F NMR spectrum with appropriate parameters, ensuring a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1).

    • Data Analysis: The purity is determined by comparing the integral of the signal corresponding to 6-Fluoro-4-methoxyisoquinolin-1-ol with the integral of the internal standard.

    Logical Relationship of Analytical Techniques

    The selection and sequence of analytical methods should be logical to ensure a thorough and efficient purity assessment.

    Analytical Technique Logic Start Purity Analysis Required HPLC HPLC for General Purity & Non-Volatile Impurities Start->HPLC GCMS GC-MS for Volatile Impurities (Residual Solvents) Start->GCMS NMR ¹⁹F NMR for Fluorinated Impurities & Structural Confirmation HPLC->NMR For structural confirmation LCMS LC-MS for Identification of Unknown Impurities HPLC->LCMS If unknown peaks detected Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report LCMS->Report

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-4-methoxyisoquinolin-1-ol

    Author: BenchChem Technical Support Team. Date: March 2026

    For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Fluoro-4-methoxyisoquinolin-1-ol, a fluorinated heterocyclic compound. Our commitment to excellence in the lab must be matched by our diligence in protecting ourselves, our colleagues, and our environment.

    Hazard Assessment: A Proactive Approach to Safety

    Table 1: Anticipated Hazard Profile for 6-Fluoro-4-methoxyisoquinolin-1-ol

    Hazard ClassPotential EffectsGHS PictogramRecommended Precautions
    Acute Toxicity (Oral) Harmful if swallowed.[2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[3][5]
    Skin Corrosion/Irritation Causes skin irritation.[1][2][4]Wear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[1]
    Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][4][6]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a doctor.[6]
    Respiratory Irritation May cause respiratory irritation.[1][2][6]Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[1][3]
    Environmental Hazard Halogenated organic compounds can pose a risk to the environment. Discharge into the environment must be avoided.[7][8]Do not let product enter drains or waterways.[8]

    Due to its fluorinated nature, 6-Fluoro-4-methoxyisoquinolin-1-ol falls under the category of halogenated organic compounds. This classification is critical for its disposal, as these substances require specific waste streams to prevent environmental contamination and to ensure they are handled by facilities equipped for their treatment, typically through high-temperature incineration[9][10].

    The Cardinal Rules of Chemical Waste Management

    Before detailing the specific protocol, it is imperative to ground our practice in the universal principles of hazardous waste management. Adherence to these core tenets, established by regulatory bodies and institutional safety offices, is non-negotiable[11][12][13][14].

    • Assume All Chemical Waste is Hazardous: In the absence of definitive data to the contrary, all chemical waste should be treated as hazardous. This policy, adopted by institutions like Purdue University, ensures the highest level of safety and compliance[12].

    • Segregation is Key: Never mix incompatible waste streams. At a minimum, segregate waste by hazard class, such as acids, bases, flammables, oxidizers, and specifically, halogenated versus non-halogenated solvents[11][15][16].

    • Proper Containment: Use only containers that are in good condition, compatible with the chemical waste, and feature a secure, tight-fitting lid. Containers must be kept closed at all times except when adding waste[12].

    • Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), and the approximate percentage of each component[11].

    • No Drain or Trash Disposal: Hazardous chemicals must never be disposed of down the drain or in the regular trash[13][17]. This is a critical measure to protect our water systems and prevent accidental exposure to custodial staff[17].

    Step-by-Step Disposal Protocol for 6-Fluoro-4-methoxyisoquinolin-1-ol

    This protocol provides a direct, procedural workflow for the safe disposal of pure 6-Fluoro-4-methoxyisoquinolin-1-ol and materials contaminated with it.

    Personnel Protective Equipment (PPE) Required:

    • Standard laboratory coat

    • Safety goggles or face shield

    • Chemical-resistant gloves (inspect before use)[8]

    Step 1: Waste Container Preparation

    • Select an Appropriate Container: Obtain a designated hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. The container must be made of a material compatible with the chemical and any solvents used. For liquid waste, ensure the container is designed to hold liquids and will not leak[12].

    • Pre-Label the Container: Before adding any waste, affix a hazardous waste label. Fill in your name, laboratory location, and the date. Clearly write "6-Fluoro-4-methoxyisoquinolin-1-ol" in the contents section.

    Step 2: Waste Collection

    • Solid Waste:

      • Carefully transfer any residual solid 6-Fluoro-4-methoxyisoquinolin-1-ol into the designated "Halogenated Organic Solids" container using a clean spatula.

      • Contaminated materials such as weigh boats, filter paper, and gloves should also be placed in this container. Do not dispose of these items in the regular trash[9].

    • Liquid Waste (Solutions):

      • If the compound is in a solvent, the entire solution must be disposed of as hazardous waste.

      • Identify if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, acetone).

      • Crucially, this waste must be placed in a "Halogenated Organic Solvents" waste container, regardless of whether the primary solvent is halogenated or not. The presence of the fluorinated compound dictates the waste stream[15][16].

      • Use a funnel to pour the liquid waste into the container to avoid spills on the container's exterior.

      • Securely close the lid immediately after adding the waste[11][16].

    Step 3: Storage and Segregation

    • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA within your laboratory, near the point of generation and under the control of the lab personnel[11][12].

    • Segregate from Incompatibles: Ensure the container is stored separately from incompatible waste streams, particularly bases and strong oxidizing agents[11][12]. Physical distance or secondary containment can be used to achieve proper segregation[12].

    Step 4: Arranging for Disposal

    • Monitor Fill Level: Do not overfill the container. A safe maximum is 90% full[11][16].

    • Request Pickup: Once the container is approaching full, or if your research with the compound is complete, complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department[11][12].

    • Await Professional Removal: Trained hazardous waste professionals will collect the container for final disposal at a permitted facility[9][13].

    Disposal Decision Workflow

    The following diagram illustrates the critical decision-making process for correctly segregating waste containing 6-Fluoro-4-methoxyisoquinolin-1-ol.

    G start Waste Generation (6-Fluoro-4-methoxyisoquinolin-1-ol) is_solid Is the waste a solid or contaminated disposable? start->is_solid solid_waste Collect in container labeled: 'Hazardous Waste - Halogenated Organic Solids' is_solid->solid_waste Yes liquid_waste Collect in container labeled: 'Hazardous Waste - Halogenated Organic Liquids' is_solid->liquid_waste No (Liquid Solution) store Store in Satellite Accumulation Area (SAA) Segregated from incompatibles solid_waste->store liquid_waste->store pickup Request Pickup from Environmental Health & Safety (EH&S) store->pickup

    Caption: Waste disposal decision tree for 6-Fluoro-4-methoxyisoquinolin-1-ol.

    Emergency Procedures: Spill Management

    In the event of a spill, prioritize personal safety and containment.

    • Alert Personnel: Immediately alert others in the vicinity.

    • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency safety office.

    • Manage Small Spills: If the spill is small and you are trained to handle it:

      • Ensure you are wearing appropriate PPE.

      • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite)[3].

      • Collect the absorbed material using spark-proof tools and place it into a sealed, properly labeled hazardous waste container for disposal[7].

      • Clean the affected area thoroughly.

    • Report: Report all spills to your laboratory supervisor and EH&S department.

    By adhering to these rigorous, evidence-based procedures, you uphold the highest standards of scientific integrity and contribute to a culture of safety that extends far beyond the individual laboratory.

    References

    • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

    • Hazardous Waste and Disposal. American Chemical Society. [Link]

    • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

    • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

    • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. [Link]

    • 6-Fluoroquinolin-4-ol. PubChem, National Library of Medicine. [Link]

    • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

    • 6-Fluoroquinolin-4-ol | 391-78-6. BuyersGuideChem. [Link]

    • Liquid waste. Chimactiv - AgroParisTech. [Link]

    • MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Capot Chemical. [Link]

    • Safety Data Sheet. Carl ROTH. [Link]

    • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

    • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. [Link]

    • Hazardous Waste. Emory University EHSO Manual. [Link]

    • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. PubChem, National Library of Medicine. [Link]

    Sources

    A Researcher's Comprehensive Guide to Safely Handling 6-Fluoro-4-methoxyisoquinolin-1-ol

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 6-Fluoro-4-methoxyisoquinolin-1-ol, a fluorinated isoquinoline derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2][3][4] Its structural features suggest its utility as a building block in the creation of complex molecular architectures for targeted therapeutics. However, with innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory.

    This guide provides a detailed protocol for the safe handling, use, and disposal of 6-Fluoro-4-methoxyisoquinolin-1-ol, grounded in established safety principles for related chemical structures. As a Senior Application Scientist, the aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and scientific excellence.

    Hazard Assessment: Understanding the Risks

    • Skin Irritation: Causes skin irritation.[5][6]

    • Serious Eye Irritation: Causes serious eye irritation.[5][6][7]

    • Respiratory Irritation: May cause respiratory irritation.[5][7][8]

    • Acute Oral Toxicity: May be harmful if swallowed.[5][9]

    The presence of a fluorine atom and a methoxy group on the isoquinoline scaffold can influence its reactivity and toxicological profile. Therefore, a cautious approach is paramount.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following is a comprehensive list of required PPE when handling 6-Fluoro-4-methoxyisoquinolin-1-ol.

    Hand Protection
    • Gloves: Chemical-resistant gloves are mandatory.[10] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.[8]

    Eye and Face Protection
    • Safety Glasses and Goggles: At a minimum, safety glasses with side shields are required.[10][11] However, due to the risk of serious eye irritation, it is highly recommended to use chemical splash goggles.[6][10][12]

    • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure, a face shield should be worn in conjunction with safety goggles for full facial protection.[11][12][13]

    Protective Clothing
    • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and contamination of personal clothing.[11]

    • Full-Body Protection: For larger scale operations or situations with a high risk of exposure, disposable coveralls, also known as "bunny suits," can provide enhanced protection.[12]

    • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.[11]

    Respiratory Protection
    • Respirator: Handling of 6-Fluoro-4-methoxyisoquinolin-1-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][11] If there is a potential for aerosolization or if work must be performed outside of a fume hood, a respirator may be necessary. The type of respirator will depend on the specific conditions and a risk assessment should be conducted.[10]

    Operational and Disposal Plans: A Step-by-Step Guide

    A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

    Handling Procedure
    • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

    • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to minimize the risk of inhalation.

    • Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Reaction: Carry out all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure and properly clamped.

    • Post-Reaction Workup: All subsequent workup procedures, such as extractions and purifications, should also be performed in the fume hood.

    Spill Management

    In the event of a spill, it is crucial to have a clear and practiced response plan.

    • Small Spills: For minor spills contained within the fume hood, use an appropriate absorbent material, such as vermiculite or a commercial spill kit, to clean the area.[10]

    • Large Spills: In the case of a larger spill, evacuate the immediate area and alert your laboratory supervisor and safety officer.

    Disposal Plan

    Proper waste disposal is a critical aspect of laboratory safety and environmental responsibility. As 6-Fluoro-4-methoxyisoquinolin-1-ol is a halogenated organic compound, it requires specific disposal procedures.

    • Waste Segregation: It is imperative to segregate halogenated waste from non-halogenated waste.[14][15][16] Halogenated waste streams are typically incinerated at higher temperatures and at a greater cost.[16][17]

    • Waste Containers: Use clearly labeled, dedicated waste containers for halogenated organic waste.[14][18] The containers should be in good condition, compatible with the waste, and have a secure, tight-fitting lid.[16][18]

    • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[14][18] Do not use abbreviations or chemical formulas.[18]

    • Disposal Pathway: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Never dispose of organic solvents or halogenated compounds down the drain.[14][18]

    Workflow and Logic Diagram

    The following diagram illustrates the key decision points and workflow for the safe handling of 6-Fluoro-4-methoxyisoquinolin-1-ol.

    Safe Handling Workflow for 6-Fluoro-4-methoxyisoquinolin-1-ol

    Conclusion: Fostering a Culture of Safety

    The responsible handling of 6-Fluoro-4-methoxyisoquinolin-1-ol, and indeed all laboratory chemicals, is not merely a matter of compliance but a cornerstone of scientific integrity and professional responsibility. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to established operational and disposal protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon each scientist to remain vigilant, informed, and committed to a culture of safety within their laboratory.

    References

    • Braun Research Group.
    • Environment, Health and Safety. 7.2 Organic Solvents.
    • Bucknell University.
    • ResearchGate.
    • Safety & Risk Services. Organic Solvent Waste Disposal.
    • U.S. Environmental Protection Agency. Personal Protective Equipment.
    • MilliporeSigma.
    • Lab Manager. Personal Protective Equipment (PPE)
    • PubChem. 6-Fluoroquinolin-4-ol.
    • Fisher Scientific.
    • Carl ROTH.
    • RSC Publishing.
    • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
    • Cayman Chemical.
    • Healthy Bean. PPE for Chemical Handling: A Quick Guide.
    • TutorsGlobe. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.
    • MDPI.
    • Capot Chemical. MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid.
    • Organic Chemistry Portal. Isoquinoline synthesis.
    • Sigma-Aldrich. 6-Fluoro-7-methoxyisoquinoline.

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.